Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-7-13(10-15)6-4-5-8-14-13/h14H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBZZJJMJPLVQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00719160 | |
| Record name | tert-Butyl 2,6-diazaspiro[4.5]decane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086394-55-9 | |
| Record name | 2,6-Diazaspiro[4.5]decane-2-carboxylic acid, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086394-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2,6-diazaspiro[4.5]decane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate
Abstract
The 2,6-diazaspiro[4.5]decane framework is a privileged scaffold in modern medicinal chemistry, serving as a versatile bioisostere for common motifs like piperazine and offering a unique three-dimensional exit vector for compound library diversification. Its rigid structure allows for precise orientation of substituents, which is critical for optimizing drug-target interactions. This guide provides an in-depth, technically-focused overview of a robust and scalable synthetic route to tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate, a key mono-protected intermediate essential for the development of novel therapeutics. We will dissect the strategic considerations behind the chosen synthetic pathway, provide detailed, step-by-step experimental protocols, and explain the causal relationships that govern reaction outcomes, ensuring both scientific integrity and practical applicability for researchers in drug development.
Strategic Rationale & Retrosynthetic Analysis
The synthesis of complex heterocyclic systems necessitates a strategy that is both efficient and high-yielding, starting from readily available and cost-effective materials. The target molecule, this compound, presents the challenge of constructing a spirocyclic system with two distinct nitrogen atoms, one of which must be selectively protected.
Our retrosynthetic approach deconstructs the target molecule to reveal a logical and field-proven synthetic pathway. The key disconnection is the selective installation of the tert-butoxycarbonyl (Boc) protecting group onto the parent diamine. This diamine can be traced back to a spirocyclic lactam, a common and stable intermediate. The lactam itself can be formed via the reduction and cyclization of a dinitrile precursor, which is accessible through a powerful cascade reaction sequence starting from the commercially available N-Boc-4-piperidone. This strategy leverages the inherent reactivity of the piperidone core to build the adjoining pyrrolidine ring in a controlled manner.
Caption: Retrosynthetic analysis of the target molecule.
Recommended Synthetic Pathway: A Multi-Step Approach
The chosen forward synthesis is a robust four-step sequence that begins with N-Boc-4-piperidone. This starting material is advantageous as the Boc group temporarily masks the piperidine nitrogen, preventing unwanted side reactions and allowing for selective chemistry to be performed at the C4-ketone position.[1] The sequence involves a tandem Knoevenagel condensation/Michael addition to construct the spirocyclic core, followed by hydrolysis and reduction to yield the parent diamine, and concluding with a selective N-Boc protection.
Caption: Overall synthetic workflow.
Detailed Experimental Protocols
The following protocols are designed as a self-validating system. Each step includes guidance on reaction monitoring and product characterization, which are essential for ensuring the integrity of the synthesis.
Step 1: Synthesis of tert-butyl 4-(dicyanomethylene)piperidine-1-carboxylate
This initial step is a Knoevenagel condensation. The ketone of N-Boc-4-piperidone reacts with the active methylene compound, malononitrile, to form a stable α,β-unsaturated dinitrile. The reaction is driven to completion by the removal of water.
-
Protocol:
-
To a solution of N-Boc-4-piperidone (1.0 eq, e.g., 50.0 g) in toluene (250 mL), add malononitrile (1.1 eq) and ammonium acetate (0.2 eq).
-
Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature. Wash the organic phase sequentially with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can often be used directly in the next step. If required, purification can be achieved by recrystallization from ethanol/water.
-
-
Causality & Insights: The use of ammonium acetate provides a mild acidic catalyst that activates the carbonyl group, while the azeotropic removal of water via the Dean-Stark trap is crucial for shifting the reaction equilibrium towards the product.
Step 2: Synthesis of tert-butyl 2',6'-dicyano-2,6-diazaspiro[4.5]decane-2-carboxylate
This step involves a critical Michael addition of cyanide to the electron-deficient double bond of the intermediate from Step 1. The resulting carbanion then attacks one of the nitrile groups in an intramolecular fashion to form the second ring of the spiro-system.
-
Protocol:
-
Dissolve the crude product from Step 1 (1.0 eq) in ethanol (200 mL).
-
In a separate flask, prepare a solution of potassium cyanide (KCN) (1.2 eq) in water (50 mL). Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Cool the ethanol solution to 0-5 °C in an ice bath and slowly add the KCN solution dropwise over 30 minutes.
-
Allow the reaction to stir at room temperature overnight. Monitor progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water (500 mL) and stir for 1 hour to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
-
Expertise & Experience: The slow addition of KCN at low temperature is critical to control the exothermicity of the reaction and prevent the formation of undesired byproducts. The aqueous workup serves to both quench the reaction and precipitate the product, simplifying isolation.
Step 3: Synthesis of 2,6-Diazaspiro[4.5]decane Dihydrochloride
This transformation accomplishes three crucial tasks in a single pot: hydrolysis of the nitrile groups to carboxylic acids, subsequent decarboxylation, and cleavage of the N-Boc protecting group.[2][3] The result is the parent diamine, isolated as its hydrochloride salt.
-
Protocol:
-
Suspend the crude dinitrile from Step 2 (1.0 eq) in concentrated hydrochloric acid (6 M, ~10 mL per gram of starting material).
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 12-18 hours. The solid should gradually dissolve.
-
Monitor the reaction by LC-MS until both the starting material and intermediates are consumed.
-
Cool the reaction mixture to room temperature and then further in an ice bath for 2 hours to crystallize the product salt.
-
Collect the solid by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum to yield 2,6-diazaspiro[4.5]decane as its dihydrochloride salt.
-
-
Authoritative Grounding: The acid-catalyzed hydrolysis of nitriles is a fundamental transformation in organic synthesis. The harsh conditions are necessary to drive the reaction to completion and effect the simultaneous deprotection of the robust Boc group.
Step 4: Synthesis of this compound
The final step is the selective mono-protection of the parent diamine. The two nitrogen atoms (one on the piperidine ring, one on the pyrrolidine ring) exhibit different steric and electronic environments, allowing for selective protection by carefully controlling the reaction conditions and stoichiometry. We are targeting protection at the pyrrolidine nitrogen (N-2).
-
Protocol:
-
Suspend the diamine dihydrochloride salt (1.0 eq) in a mixture of dichloromethane (DCM) (150 mL) and water (50 mL).
-
Cool the mixture to 0 °C and add sodium bicarbonate (NaHCO₃) (2.5 eq) portion-wise until the pH of the aqueous layer is ~8-9.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq) in DCM (50 mL) dropwise to the biphasic mixture while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with DCM/Methanol) to isolate the desired mono-Boc protected product.
-
-
Trustworthiness: The use of a biphasic system with a mild base (NaHCO₃) allows for the in-situ generation of the free diamine, which is immediately trapped by the Boc-anhydride.[4] Careful control of stoichiometry (using only a slight excess of (Boc)₂O) is key to minimizing the formation of the di-protected byproduct. Column chromatography provides the definitive purification needed for a high-quality building block.
Data Summary
| Step | Starting Material | Key Reagents | Product | Expected Yield |
| 1 | N-Boc-4-piperidone | Malononitrile, NH₄OAc | tert-butyl 4-(dicyanomethylene)piperidine-1-carboxylate | 85-95% |
| 2 | Product of Step 1 | KCN | Spirocyclic Dinitrile Intermediate | 70-85% |
| 3 | Product of Step 2 | Conc. HCl | 2,6-Diazaspiro[4.5]decane Dihydrochloride | 65-80% |
| 4 | Product of Step 3 | (Boc)₂O, NaHCO₃ | This compound | 50-65% |
Conclusion
The synthesis of this compound presented herein is a reliable and scalable route that proceeds through well-understood chemical transformations. By starting with the strategically chosen N-Boc-4-piperidone, the pathway allows for the efficient construction of the spirocyclic core, followed by a robust deprotection/re-protection sequence to yield the desired mono-protected building block. This guide provides the necessary detail and scientific rationale to empower researchers to successfully synthesize this valuable intermediate for application in drug discovery and development programs.
References
A complete list of references that support the general principles and specific transformations described in this guide.
-
Reductive Amination Overview: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Mechanisms. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Boc Protection of Amines: Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. General principles of Boc-group installation and stability are covered extensively in this text. [Link]
-
Knoevenagel Condensation: Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 341-394). Pergamon. [Link]
-
Boc Deprotection: Reddit discussion on practical methods for Boc deprotection. (2023). r/Chempros. [Link]
-
Utility of Spirocycles in Medicinal Chemistry: Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). MDPI. [Link]
- Synthesis of Related Spirocyclic Systems: Patent CN102442934A provides an example of constructing an azaspiro[3.3]heptane system, illustrating similar strategic steps. (2012).
-
PubChem Entry for Target Molecule: National Center for Biotechnology Information. PubChem Compound Summary for CID 22291243, tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate. [Link]
Sources
An In-Depth Technical Guide to Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate (CAS No. 960294-16-0)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate, a valuable heterocyclic building block in modern medicinal chemistry. The unique three-dimensional architecture of the diazaspiro[4.5]decane core imparts favorable physicochemical properties to parent molecules, making it an attractive scaffold for the design of novel therapeutics. This document details the chemical properties, a proposed synthetic pathway including a key reductive amination strategy, and the analytical characterization of the title compound. Furthermore, it explores the applications of this and related diazaspiro[4.5]decane scaffolds in drug discovery, highlighting their role in the development of potent and selective kinase inhibitors and other pharmacologically active agents. This guide is intended to serve as a practical resource for scientists engaged in the synthesis and application of spirocyclic systems in pharmaceutical research.
Introduction: The Strategic Value of the Diazaspiro[4.5]decane Scaffold
Spirocyclic scaffolds have garnered increasing interest in drug discovery due to their inherent three-dimensionality.[1][2] Moving away from flat, two-dimensional structures, spirocycles introduce conformational rigidity and novel exit vectors for substituent placement. This can lead to significant improvements in a compound's pharmacological profile, including enhanced potency, greater selectivity, and improved metabolic stability.[2]
The 2,6-diazaspiro[4.5]decane framework, a bicyclic system featuring a shared quaternary carbon between a piperidine and a pyrrolidine ring, is a particularly noteworthy example. The two nitrogen atoms at positions 2 and 6 offer versatile points for chemical modification, allowing for the construction of diverse molecular libraries. The title compound, this compound, is a mono-protected version of this core, making it an ideal starting material for sequential functionalization. The tert-butoxycarbonyl (Boc) group on one nitrogen allows for reactions to be selectively carried out on the free secondary amine, a crucial feature for controlled, multi-step syntheses.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 960294-16-0 | [3] |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [3] |
| Molecular Weight | 240.34 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2-Boc-2,6-diazaspiro[4.5]decane, 2,6-Diazaspiro[4.5]decane-2-carboxylic acid tert-butyl ester | [3] |
| Predicted XlogP | 1.5 | [3] |
| Appearance | Likely a solid at room temperature. | [4] |
Spectroscopic Characterization
While a publicly available, experimentally verified full dataset for the title compound is limited, the expected spectroscopic features can be inferred from the analysis of similar Boc-protected amines and piperidine systems.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around δ 1.4-1.5 ppm . The protons on the piperidine and pyrrolidine rings will appear as a series of multiplets in the aliphatic region, typically between δ 1.5-3.6 ppm . Protons adjacent to the nitrogen atoms will be shifted downfield.
¹³C NMR Spectroscopy: The carbon NMR spectrum will feature distinct signals for the Boc-group carbons: the quaternary carbon at approximately δ 79-80 ppm and the methyl carbons around δ 28 ppm . The carbonyl carbon of the carbamate will appear further downfield, typically in the range of δ 154-156 ppm . The spirocyclic carbon is a key feature and would be expected in the quaternary carbon region of the spectrum. The remaining carbons of the two rings will resonate in the aliphatic region.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl stretch from the Boc-carbamate group, typically observed in the range of 1680-1700 cm⁻¹ . The N-H stretch of the secondary amine may be visible as a weaker band around 3300-3500 cm⁻¹ . C-H stretching and bending vibrations from the aliphatic rings and the tert-butyl group will also be present.
Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily detected as the protonated molecular ion [M+H]⁺ with an m/z of approximately 241.19 . Other common adducts such as [M+Na]⁺ may also be observed.
Synthesis and Reaction Pathways
The synthesis of this compound can be logically approached in a two-stage process: the construction of the parent 2,6-diazaspiro[4.5]decane core, followed by the selective mono-protection of one of the secondary amines with a Boc group.
Stage 1: Synthesis of the 2,6-Diazaspiro[4.5]decane Core
A plausible and efficient method for the construction of the spirocyclic diamine core is through a double reductive amination reaction. This strategy involves the condensation of a suitable amine with a diketone, followed by in-situ reduction of the resulting imine intermediates.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of the 2,6-diazaspiro[4.5]decane core.
Experimental Protocol (Adapted from general reductive amination procedures): [5]
-
Iminium Ion Formation: To a solution of 1-benzyl-4-piperidone (1.0 eq) in a suitable solvent such as 1,2-dichloroethane or methanol, add aminoacetaldehyde diethyl acetal (1.1 eq) and a catalytic amount of a weak acid (e.g., acetic acid). Stir the mixture at room temperature to facilitate the hydrolysis of the acetal and subsequent condensation to form the intermediate iminium ions.
-
Reduction: Add a selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. The use of a mild reducing agent is crucial to selectively reduce the iminium ion in the presence of the starting ketone.[5]
-
Cyclization and Second Reduction: The initial reduction product will contain a primary amine that can then undergo an intramolecular condensation with the ketone, followed by a second reduction to form the spirocyclic system, N-benzyl-2,6-diazaspiro[4.5]decane.
-
Work-up and Isolation: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
Debenzylation: Dissolve the purified N-benzyl-2,6-diazaspiro[4.5]decane in methanol or ethanol and add a palladium on carbon catalyst (10 mol%). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to yield the parent diamine, 2,6-diazaspiro[4.5]decane.
Stage 2: Selective Mono-Boc Protection
With the parent diamine in hand, the next step is to selectively protect one of the two secondary amine groups. A common and effective method involves the use of di-tert-butyl dicarbonate (Boc₂O).
Reaction Workflow:
Caption: Mono-Boc protection of the diazaspiro[4.5]decane core.
Experimental Protocol:
-
Reaction Setup: Dissolve 2,6-diazaspiro[4.5]decane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, such as triethylamine (Et₃N, 1.1 eq), to the solution.
-
Addition of Boc₂O: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0-1.2 eq) in the same solvent dropwise at 0 °C. The use of a slight excess of the diamine or careful control of the stoichiometry of Boc₂O is key to minimizing the formation of the di-protected byproduct.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product, which may contain a mixture of mono- and di-protected species as well as unreacted starting material, can be purified by flash column chromatography on silica gel to afford the desired this compound.
Applications in Drug Discovery and Medicinal Chemistry
The rigid, three-dimensional nature of the diazaspiro[4.5]decane scaffold makes it a valuable component in the design of bioactive molecules. By orienting substituents in specific vectors in three-dimensional space, this scaffold can enhance interactions with biological targets and improve pharmacokinetic properties.
Role as a Versatile Building Block
This compound serves as a versatile starting material for the synthesis of more complex molecules. The free secondary amine at the 6-position is a nucleophilic handle that can be readily functionalized through a variety of common synthetic transformations:
-
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones.
-
N-Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides.
-
Acylation: Formation of amides via reaction with acid chlorides, anhydrides, or carboxylic acids using coupling reagents.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Following the functionalization of the N-6 position, the Boc protecting group at the N-2 position can be easily removed under mild acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the second secondary amine for further elaboration. This sequential functionalization capability is a key advantage of this building block.
Examples in Medicinal Chemistry
While specific examples of late-stage clinical candidates incorporating the 2,6-diazaspiro[4.5]decane scaffold are not prominently featured in the literature, the closely related 2,8-diazaspiro[4.5]decane isomer has been successfully employed in the development of potent and selective inhibitors of Janus kinases (JAK) and tyrosine kinase 2 (TYK2).[6] In these inhibitors, the spirocyclic core serves as a rigid scaffold to correctly position the pharmacophoric elements for optimal binding to the kinase active site. This work highlights the potential of the diazaspiro[4.5]decane system to yield compounds with improved potency and selectivity profiles.
Furthermore, derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been investigated as antihypertensive agents, acting as alpha-adrenergic blockers.[7] These examples underscore the broad utility of the diazaspiro[4.5]decane framework in targeting a range of biological systems. A Chinese patent also describes the use of the title compound in the synthesis of pyrazolopyridine amine compounds for the treatment of autoimmune diseases, further cementing its role as a key intermediate in pharmaceutical R&D.[8]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[3]
Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its rigid, three-dimensional spirocyclic core offers a strategic advantage in the design of novel therapeutics by enabling precise control over the spatial arrangement of functional groups. While the synthesis requires a multi-step approach, the methodologies are well-established in organic chemistry. The mono-protected nature of the title compound allows for selective and sequential functionalization, making it an ideal starting point for the construction of diverse chemical libraries. The successful application of related diazaspiro[4.5]decane scaffolds in the development of potent and selective enzyme inhibitors suggests that the 2,6-isomer holds significant promise for future drug discovery efforts. This guide provides a foundational understanding of this important chemical entity to aid researchers in its synthesis, characterization, and application.
References
-
Mehrotra, M. M., et al. (2001). Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry, 44(21), 3591-3601. [Link]
-
Zhao, L., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172. [Link]
-
Clark, R. D., et al. (1984). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 27(11), 1503-1507. [Link]
-
PubChem. Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate. [Link]
-
Zheng, Y.J., & Tice, C.M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]
- Google Patents. CN112673007A - 用于治疗自身免疫性疾病的吡唑并吡啶胺化合物.
Sources
- 1. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. nmr.ceitec.cz [nmr.ceitec.cz]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. benchchem.com [benchchem.com]
- 6. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide to Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate
In the landscape of medicinal chemistry, the pursuit of novel chemical matter with enhanced three-dimensional (3D) character is paramount for improving drug-like properties and accessing new biological targets. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged scaffolds that offer a rigid, well-defined conformational arrangement. This structural rigidity can significantly enhance binding affinity and selectivity for biological targets compared to more flexible aliphatic or aromatic systems.[1]
Among these, diazaspiroalkanes are particularly valuable as they introduce hydrogen bond donors and acceptors, crucial for molecular recognition and modulating physicochemical properties like solubility.[2] This guide focuses on a key intermediate in this class: This compound (CAS No. 1086394-55-9). This molecule features a pyrrolidine ring fused at a quaternary carbon to a piperidine ring. The strategic placement of a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen (N-2) leaves the piperidine nitrogen (N-6) as a free secondary amine. This mono-protected configuration makes it an exceptionally versatile building block for constructing diverse compound libraries, allowing for selective functionalization at the N-6 position.
This document serves as a technical resource for researchers, chemists, and drug development professionals, providing in-depth information on the physicochemical properties, synthesis, reactivity, characterization, and strategic applications of this important synthetic intermediate.
Section 1: Core Physicochemical and Structural Properties
The fundamental properties of a building block dictate its handling, reactivity, and incorporation into synthetic workflows. This compound is a stable, solid compound under standard laboratory conditions.
Key Property Summary
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1086394-55-9 | [3] |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [3] |
| Molecular Weight | 240.347 g/mol | [3] |
| Monoisotopic Mass | 240.18378 Da | [4] |
| Physical Form | Solid or Semi-solid | |
| Predicted XlogP | 1.5 | [4] |
| Storage | Room temperature, sealed in dry conditions | [3] |
Structural Elucidation and Isomerism
The defining feature of this molecule is the spirocyclic core, where the spiro-carbon connects a five-membered pyrrolidine ring and a six-membered piperidine ring. The Boc group selectively protects the N-2 nitrogen of the pyrrolidine ring.
It is critical to distinguish this isomer from its close relatives, such as tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate (CAS: 960294-16-0), where the Boc group is on the piperidine nitrogen.[5][6] The choice of isomer is a critical design element, as the reactivity and the spatial vectors for substitution are fundamentally different. The N-6 amine in the title compound is a typical secondary amine within a six-membered ring, while the N-2 amine (if it were free) would be part of a five-membered ring, offering different conformational constraints.
Section 2: Synthesis and Chemical Reactivity
The utility of this building block stems from the orthogonal reactivity of its two nitrogen atoms. The Boc-protected N-2 amine is stable to a wide range of reaction conditions, while the free N-6 secondary amine is a nucleophilic handle for diversification.
Core Reactivity Principles
-
Nucleophilic N-6 Amine: The secondary amine at the 6-position is the primary site of reactivity. It readily participates in standard amine chemistries, including:
-
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.
-
N-Arylation/N-Heteroarylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl or heteroaryl halides.[7]
-
Acylation: Reaction with acid chlorides, anhydrides, or activated carboxylic acids to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
-
Boc Group Stability and Deprotection: The N-2 Boc group is robust under basic and mildly acidic conditions. It is efficiently removed under strong acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or ether.[7] This deprotection unmasks the N-2 amine, allowing for subsequent functionalization if desired.
Recommended Synthetic Protocol: Selective Mono-Boc Protection
The synthesis of the title compound relies on the selective mono-protection of the parent diamine, 2,6-diazaspiro[4.5]decane. A robust and scalable method involves the in-situ differentiation of the two amine groups by mono-protonation.[8][9][10]
Expert Insight: The rationale for this protocol is based on equilibrium. By adding one equivalent of a strong acid (e.g., HCl), one of the two amine groups will be protonated to form an ammonium salt. This protonated amine is no longer nucleophilic, effectively "protecting" it and allowing the Boc-anhydride to react selectively with the remaining free amine.[9] The regioselectivity (which nitrogen reacts) is influenced by the relative basicity and steric environment of the two amines.
Step-by-Step Methodology:
-
Dissolution: Dissolve 2,6-diazaspiro[4.5]decane (1.0 eq) in a suitable solvent such as methanol (MeOH) or a mixture of MeOH and water.[9]
-
Mono-protonation: Cool the solution to 0 °C in an ice bath. Slowly add one equivalent (1.0 eq) of a solution of hydrogen chloride (e.g., 4M HCl in dioxane or methanolic HCl) dropwise while stirring. Allow the mixture to stir for 30 minutes to ensure equilibrium is reached.[9]
-
Boc Protection: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) in the same solvent. Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS until the starting diamine is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in water and adjust the pH to >10 with a base (e.g., 2N NaOH) to deprotonate the ammonium salt and quench any remaining acid.
-
Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary to yield the pure this compound.
Visualization of Synthetic Workflow
Caption: Synthetic workflow for selective mono-Boc protection.
Section 3: Spectroscopic Characterization
Confirming the structure and purity of the compound is essential. The following are the expected spectroscopic signatures for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum will show a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The protons on the spirocyclic core will appear as a series of complex multiplets in the aliphatic region (typically 1.5-3.5 ppm). The N-H proton of the secondary amine may appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
-
¹³C NMR: Key signals include the quaternary carbon of the Boc group (~80 ppm), the carbonyl carbon (~155 ppm), and the methyl carbons of the Boc group (~28 ppm). The spiro-carbon and the various methylene carbons of the two rings will appear in the aliphatic region of the spectrum.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺.
| Adduct | Calculated m/z |
| [M+H]⁺ | 241.1911 |
| [M+Na]⁺ | 263.1730 |
Data derived from predicted values for this molecular formula.[4]
Section 4: Strategic Applications in Drug Discovery
The primary value of this compound is its role as a versatile scaffold for building libraries of drug candidates. The spirocyclic core provides a rigid 3D exit vector from the N-6 position, which can be exploited to optimize interactions with protein binding pockets.
Role as a Piperazine Bioisostere
Piperazine is a common motif in CNS-active drugs. However, its flexibility and physicochemical properties can sometimes be suboptimal. Rigidified diazaspirocycles are increasingly used as bioisosteres for piperazine to improve selectivity, reduce off-target effects, and enhance metabolic stability.[1][7] The 2,6-diazaspiro[4.5]decane core offers a novel geometry for presenting substituents to a biological target.
Workflow for Library Synthesis
The free secondary amine is the key functional handle for diversification. A typical workflow involves coupling the building block with a diverse set of reactants to explore the structure-activity relationship (SAR). This is particularly relevant in the development of inhibitors for kinases and G-protein coupled receptors.[11][12]
Caption: Diversification workflow using the title compound.
Section 5: Safety, Handling, and Storage
While specific hazard data for this exact compound is limited, data for related diazaspiro[4.5]decane isomers provide guidance.
-
Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation. Harmful if swallowed or inhaled.[5][13][14]
-
Precautions: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.[3]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its pre-defined three-dimensional structure, combined with the orthogonally protected amines, provides a reliable and versatile platform for the synthesis of novel compounds with enhanced drug-like properties. By enabling the systematic exploration of chemical space around a rigid spirocyclic core, this building block serves as a valuable starting point for the development of next-generation therapeutics.
References
-
CP Lab Safety. (n.d.). tert-butyl 2, 6-diazaspiro[4.5]decane-2-carboxylate, min 97%, 250 mg. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Mendoza-Espinosa, D., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Retrieved from [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. Retrieved from [Link]
-
Supporting Information for 2,6-Diazaspiro[3.3]heptanes. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate. Retrieved from [Link]
-
Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. Retrieved from [Link]
-
Ha, H. J., et al. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
P&S Chemicals. (n.d.). Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
PubMed. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic Letters, 16(16), 4284-7. Retrieved from [Link]
-
Vitaku, E., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Carbone, A., et al. (2020). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Angewandte Chemie International Edition, 59(38), 16463-16468. Retrieved from [Link]
-
ChemBK. (2024). tert-Butyl-2,7-diazaspiro[4.5]decan-2-carboxylate. Retrieved from [Link]
-
MDPI. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5644. Retrieved from [Link]
Sources
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. Page loading... [guidechem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. PubChemLite - this compound (C13H24N2O2) [pubchemlite.lcsb.uni.lu]
- 5. Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate | C13H24N2O2 | CID 22291243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pschemicals.com [pschemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate | C13H24N2O2 | CID 23282891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate | C13H24N2O2 | CID 23282900 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate: A Technical Guide
Senior Application Scientist Note:
Dear esteemed researchers, scientists, and drug development professionals,
This technical guide was initially designed to provide an in-depth analysis of the spectroscopic data (NMR, IR, MS) for Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate. However, a comprehensive search of publicly available scientific databases and literature did not yield any experimental spectroscopic data for this specific compound.
To fulfill the core objective of delivering a practical and detailed guide on the characterization of diazaspirocyclic systems, we have pivoted our focus to a closely related and well-characterized molecule: Tert-butyl 6-(4-methoxyphenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate . The complete spectroscopic dataset for this compound is available and provides an excellent exemplar for the analytical techniques and interpretative strategies relevant to this class of molecules. The principles and methodologies discussed herein are directly applicable to the analysis of other N-Boc protected diazaspiroalkanes, including the originally requested compound, should its data become available.
We trust that this guide will serve as a valuable resource for your research and development endeavors.
Introduction: The Structural Significance of N-Boc Protected Diazaspiro[3.3]heptanes
N-Boc protected diazaspiro[3.3]heptanes are a class of saturated heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. Their rigid, three-dimensional spirocyclic core offers a unique scaffold for the development of novel therapeutic agents, providing distinct exit vectors for substituent placement compared to more traditional ring systems. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions, allowing for selective functionalization of the diazaspiro core.
Accurate structural elucidation is paramount in the development of drug candidates. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity, purity, and structure of these complex molecules. This guide will provide a detailed examination of the spectroscopic data for Tert-butyl 6-(4-methoxyphenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate, offering insights into the interpretation of its characteristic spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the molecule.
Experimental Protocol: NMR Data Acquisition
NMR spectra were recorded on a Varian Mercury 300 spectrometer operating at 300 MHz for ¹H and 75 MHz for ¹³C acquisitions. Deuterated chloroform (CDCl₃) was used as the solvent, and chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (δ 7.26 for ¹H and δ 77.0 for ¹³C). All ¹³C spectra were measured with complete proton decoupling.
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.81 | d, J = 9.0 Hz | 2H | Ar-H |
| 6.42 | d, J = 9.0 Hz | 2H | Ar-H |
| 4.07 | s | 4H | -CH ₂- |
| 3.89 | s | 4H | -CH ₂- |
| 3.74 | s | 3H | -OCH ₃ |
| 1.45 | s | 9H | -C(CH ₃)₃ |
Expertise & Experience Insight: The two doublets in the aromatic region (6.81 and 6.42 ppm) with a coupling constant of 9.0 Hz are characteristic of a para-substituted benzene ring. The downfield shift of the doublet at 6.81 ppm is consistent with protons ortho to the electron-donating methoxy group. The four protons of the two methylene groups on the azetidine ring bearing the Boc group appear as a singlet at 4.07 ppm, while the four protons of the other azetidine ring appear as a singlet at 3.89 ppm. This is due to the symmetry of the molecule and the rapid ring inversion on the NMR timescale. The sharp singlet at 3.74 ppm corresponds to the three protons of the methoxy group. The prominent singlet at 1.45 ppm, integrating to nine protons, is the characteristic signal for the tert-butyl group of the Boc protecting group.
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum provides information on the number of different types of carbon atoms and their electronic environments.
| Chemical Shift (δ, ppm) | Assignment |
| 155.9 | C =O (Boc) |
| 152.4 | Ar-C -OCH₃ |
| 145.7 | Ar-C -N |
| 114.5 | Ar-C H |
| 112.9 | Ar-C H |
| 79.6 | -C (CH₃)₃ |
| 62.7 | -C H₂- |
| 59.5 (br) | Spiro C |
| 55.8 | -OC H₃ |
| 33.5 | -C H₂- |
| 28.4 | -C(C H₃)₃ |
Expertise & Experience Insight: The carbonyl carbon of the Boc group is observed at 155.9 ppm. The quaternary carbon of the Boc group appears at 79.6 ppm, and the three equivalent methyl carbons are at 28.4 ppm. The aromatic carbons show distinct signals, with the carbon attached to the electron-donating methoxy group appearing at 152.4 ppm. The spiro carbon, being a quaternary center, is expected to have a weak and potentially broad signal, which is observed at 59.5 ppm. The methylene carbons of the azetidine rings appear at 62.7 and 33.5 ppm. The signal for the methoxy carbon is found at 55.8 ppm.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule based on the absorption of infrared radiation.
Experimental Protocol: IR Data Acquisition
The IR spectrum was recorded on a thin film of the sample.
IR Spectrum Analysis
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970, 2932, 2829 | Strong | C-H stretching (aliphatic) |
| 1687 | Strong | C=O stretching (carbamate) |
| 1514 | Strong | C=C stretching (aromatic) |
| 1240 | Strong | C-O stretching (ester and ether) |
| 1182, 1131 | Strong | C-N stretching |
Expertise & Experience Insight: The most prominent feature in the IR spectrum is the strong absorption at 1687 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the carbamate functional group in the Boc protecting group. The absorptions in the 2800-3000 cm⁻¹ region are due to the C-H stretching vibrations of the aliphatic and aromatic moieties. The peak at 1514 cm⁻¹ is indicative of the C=C stretching within the aromatic ring. The strong bands at 1240 cm⁻¹ and in the 1100-1200 cm⁻¹ region correspond to C-O and C-N stretching vibrations, respectively.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition.
Experimental Protocol: HRMS Data Acquisition
HRMS was performed using Electron Ionization (EI).
HRMS Analysis
The exact mass was calculated for C₁₇H₂₄N₂O₃ [M]⁺ and found to be 304.1781. The experimentally determined mass was 304.1781, confirming the elemental composition of the molecule.
Expertise & Experience Insight: The molecular ion peak [M]⁺ at m/z 304.1781 provides unequivocal confirmation of the molecular formula. Under EI conditions, fragmentation of the molecule is expected. A common fragmentation pathway for N-Boc protected amines is the loss of the tert-butyl group or the entire Boc group.
Fragmentation Pathway
Caption: Proposed fragmentation of the parent molecule.
Conclusion
The comprehensive spectroscopic analysis of Tert-butyl 6-(4-methoxyphenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate using ¹H NMR, ¹³C NMR, IR, and HRMS provides unambiguous confirmation of its chemical structure. The data presented in this guide, along with the detailed interpretations, serve as a robust template for the characterization of related N-Boc protected diazaspirocyclic compounds. The methodologies and analytical reasoning outlined herein are fundamental to ensuring the structural integrity of novel chemical entities in the drug discovery and development pipeline.
References
-
Carreira, E. M., et al. (2012). Supporting Information for Asymmetric Synthesis of 2,6-Diazaspiro[3.3]heptanes. Organic Letters. [Link]
An In-Depth Technical Guide to Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate: A Pivotal Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate, a key building block in contemporary medicinal chemistry. We will delve into its structural and physicochemical properties, explore synthetic strategies, and highlight its critical role in the development of novel therapeutics, including kinase inhibitors and PROTACs (Proteolysis Targeting Chimeras). This document aims to serve as a valuable resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.
Introduction: The Rise of Spirocyclic Scaffolds in Drug Design
In the relentless pursuit of novel chemical entities with enhanced therapeutic profiles, medicinal chemists are increasingly turning towards three-dimensional molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as privileged structures in drug design. Their inherent rigidity and three-dimensionality can lead to improved binding affinity and selectivity for biological targets. The 2,6-diazaspiro[4.5]decane core, in particular, offers a unique combination of a conformationally restricted framework with strategically placed nitrogen atoms that can serve as key pharmacophoric features or points for further chemical elaboration.
The subject of this guide, this compound, is a mono-protected derivative of this scaffold, making it an exceptionally versatile intermediate for the synthesis of complex molecules. The tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization of the second nitrogen atom, enabling the construction of diverse chemical libraries.
Nomenclature and Physicochemical Properties
A critical point of clarification is the nomenclature of this compound. There are two possible isomers for the mono-Boc protected 2,6-diazaspiro[4.5]decane: the 2-carboxylate and the 6-carboxylate. While the user query specified the 2-carboxylate, the more commonly referenced isomer in public databases under CAS number 960294-16-0 is tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate . It is crucial for researchers to verify the specific isomer they are working with through careful analytical characterization. For the purpose of this guide, we will provide data for the 6-carboxylate as a reference and discuss synthetic strategies applicable to both isomers.
| Property | Value | Source |
| IUPAC Name | tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate | |
| CAS Number | 960294-16-0 | |
| Molecular Formula | C₁₃H₂₄N₂O₂ | |
| Molecular Weight | 240.34 g/mol | |
| XLogP3 | 1.5 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 |
Synthesis and Characterization
The synthesis of diazaspirocycles is a topic of significant interest in organic chemistry.[1] Generally, the construction of the 2,6-diazaspiro[4.5]decane core can be achieved through multi-step sequences involving cyclization reactions. The selective protection of one of the nitrogen atoms is a key step in producing versatile building blocks like this compound.
General Synthetic Strategy
A common approach to synthesizing the 2,6-diazaspiro[4.5]decane scaffold involves the construction of a piperidine ring fused to a pyrrolidine ring at a spirocenter. This can be achieved through various methods, including intramolecular Mannich reactions, ring-closing metathesis, or palladium-catalyzed domino reactions.[2]
Once the core is formed, the selective mono-N-Boc protection can be achieved by carefully controlling the stoichiometry of di-tert-butyl dicarbonate ((Boc)₂O) and the reaction conditions.[3] It is important to note that the relative reactivity of the two nitrogen atoms can influence the isomeric ratio of the 2- and 6-protected products. Chromatographic separation is often required to isolate the desired isomer.
Figure 1. Generalized workflow for the synthesis and utilization of this compound.
Experimental Protocol: General N-Boc Protection of Amines
Materials:
-
Amine (e.g., 2,6-diazaspiro[4.5]decane) (1 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Distilled water
-
Acetone
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 50 mL round-bottom flask, dissolve the amine (1 mmol) in a mixture of 9.5 mL of distilled water and 0.5 mL of acetone.
-
Stir the mixture at room temperature for a few minutes.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) in a controlled manner. The stoichiometry will need to be optimized to favor mono-protection.
-
Add 5 mL of dichloromethane and continue stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography to separate the desired mono-protected isomer from di-protected and unreacted starting material.
Characterization: The Importance of Spectroscopic Analysis
Due to the potential for isomeric mixtures, thorough characterization of the final product is essential. High-resolution mass spectrometry (HRMS) can confirm the molecular formula. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for elucidating the exact structure and confirming the position of the Boc group.[4] In the ¹H NMR spectrum, the protons on the carbon atoms adjacent to the Boc-protected nitrogen will exhibit a different chemical shift compared to those adjacent to the unprotected nitrogen. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals.
Applications in Drug Discovery and Development
The 2,6-diazaspiro[4.5]decane scaffold is a valuable component in the medicinal chemist's toolbox, and its mono-Boc protected form is a key entry point for its incorporation into drug candidates.
As a Versatile Building Block
The free secondary amine of this compound can be readily functionalized through a variety of standard organic reactions, including:
-
Amide bond formation: Coupling with carboxylic acids to introduce diverse side chains.
-
Reductive amination: Reaction with aldehydes or ketones to form substituted amines.
-
N-Arylation/N-Alkylation: Formation of carbon-nitrogen bonds to append aromatic or aliphatic groups.
This versatility allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.
In Kinase Inhibitors
The rigid framework of the diazaspiro[4.5]decane core can effectively present pharmacophoric groups in a defined spatial orientation, which is advantageous for targeting the ATP-binding site of kinases. Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis.[1][5] In another study, 2,8-diazaspiro[4.5]decan-1-one derivatives were developed as selective dual TYK2/JAK1 inhibitors for the treatment of inflammatory bowel disease.[6]
Figure 2. Conceptual diagrams illustrating the role of the 2,6-diazaspiro[4.5]decane scaffold in kinase inhibition and as a component of PROTAC linkers.
In PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, influencing its efficacy and pharmacokinetic properties. The rigid and three-dimensional nature of the 2,6-diazaspiro[4.5]decane scaffold makes it an attractive component for constructing these linkers. Indeed, various diazaspiro[4.5]decane derivatives are commercially available as PROTAC linkers. Recently, a bioavailable EZH2 PROTAC was developed using a 2,8-diazaspiro[4.5]decane linker.[7]
Safety and Handling
Based on the GHS classification for the related 6-carboxylate isomer, this compound should be handled with care.[8] It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound and its isomers are valuable and versatile building blocks in modern drug discovery. The inherent three-dimensionality and conformational rigidity of the diazaspiro[4.5]decane scaffold offer significant advantages in the design of potent and selective ligands for a variety of biological targets. As the demand for novel therapeutics with improved properties continues to grow, the strategic application of such sophisticated building blocks will undoubtedly play a pivotal role in the future of medicinal chemistry. This guide has provided a foundational understanding of this important compound, from its synthesis and characterization to its application in cutting-edge therapeutic modalities.
References
-
Boumoud, T., Giraud, F., Mapiour, M. L., & Gèze, A. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2(3), 249-254. [Link]
-
Chen, J., Li, X., Li, Y., Wang, J., & Wang, J. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]
-
PubChem. (n.d.). tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Wipf, P., Stephenson, C. R. J., & Walczak, M. A. A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters, 6(17), 3009–3012. [Link]
-
Zhang, M., Li, Y., Wang, Y., Zhang, Y., Li, J., & Li, J. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172. [Link]
-
ResearchGate. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Li, G., & Liu, G. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356–5359. [Link]
-
MDPI. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). [Link]
-
Carreira, E. M., & Kärkäs, M. D. (2014). 2,6-Diazaspiro[3.3]heptanes. Angewandte Chemie International Edition, 53(42), 11194-11197. [Link]
-
ResearchGate. (2011). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 13(20), 5484-5487. [Link]
-
PubChem. (n.d.). tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate Safety and Hazards. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). L-PHENYLALANINE, N-[(1,1-DIMETHYLETHOXY)CARBONYL]-. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Search Results. Retrieved from [Link]
-
MDPI. (2021). Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. Molecules, 26(15), 4547. [Link]
-
MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. International Journal of Molecular Sciences, 24(13), 10983. [Link]
-
Wei, W., Yang, T., Zhao, Z., Huang, K., Tao, L., Luo, S., ... & Zhu, Y. (2023). Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker. Bioorganic Chemistry, 140, 106801. [Link]
-
Journal of Medicinal Chemistry. (2022). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 65(1), 569–587. [Link]
-
Preprints.org. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
-
Magnetic Resonance in Chemistry. (1993). 13C NMR assignments of 1‐oxaspiro[4.5]decan‐2‐ones and 1‐oxaspiro[4.5] decanes. Magnetic Resonance in Chemistry, 31(6), 608-609. [Link]
Sources
- 1. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate | C13H24N2O2 | CID 22291243 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate: A Key Building Block in Modern Drug Discovery
This technical guide provides an in-depth analysis of tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate, a pivotal molecular scaffold in contemporary medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's fundamental properties, strategic applications, and the technical rationale behind its synthesis and characterization.
Core Molecular Attributes and Physicochemical Profile
This compound is a heterocyclic compound featuring a spirocyclic system composed of a piperidine and a pyrrolidine ring, with a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms. This unique three-dimensional structure is of significant interest in drug design.
Molecular Formula and Weight
The chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [1][2] |
| Molecular Weight | 240.347 g/mol | [1] |
| Monoisotopic Mass | 240.18378 Da | [1] |
| CAS Number | 1086394-55-9 | [1] |
Structural Information
The structure of this compound is defined by the following identifiers:
| Identifier | Value | Source |
| SMILES | CC(C)(C)OC(=O)N1CCC2(C1)CCCCN2 | [1] |
| InChI | InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-7-13(10-15)6-4-5-8-14-13/h14H,4-10H2,1-3H3 | [1] |
Predicted Physicochemical Properties
While experimental data is limited, computational models provide valuable insights into the compound's behavior.
| Property | Predicted Value | Source |
| XlogP | 1.5 | [1] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bond Count | 1 | [3] |
Note: These properties are computationally predicted and should be used as an estimation.
Strategic Importance in Drug Discovery: The PROTAC Revolution
The primary application of this compound is as a specialized building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5]
The diazaspiro[4.5]decane core serves as a rigid and three-dimensional linker component in the PROTAC structure. The rationale for its use lies in several key advantages:
-
Structural Rigidity and Pre-organization: Unlike flexible alkyl chains, the spirocyclic system provides conformational constraint. This can pre-organize the two ends of the PROTAC molecule—the target protein binder and the E3 ligase binder—in a favorable orientation for the formation of a stable ternary complex, which is a critical step in the PROTAC mechanism of action.
-
Vectorial Control: The defined geometry of the spirocycle allows for precise control over the exit vectors of the linker, enabling chemists to systematically explore the spatial arrangement of the two binding moieties for optimal degradation efficacy.
-
Improved Physicochemical Properties: The introduction of the diazaspiro motif can modulate the physicochemical properties of the resulting PROTAC, such as solubility and cell permeability, which are often challenging aspects of PROTAC design. Nitrogen-containing spirocycles can also act as hydrogen bond donors, potentially improving interactions with biological targets.[6]
Figure 1: Workflow of PROTAC-mediated protein degradation.
Synthesis and Handling
Exemplary Synthetic Approach for a Related Diazaspirocycle
The following protocol for the synthesis of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate illustrates a common strategy of selective deprotection and functionalization, which could be adapted for the [4.5]decane system.
Reaction Scheme:
Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate → Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate
Step-by-Step Protocol:
-
Selective Deprotection:
-
In a 5 L, 3-neck, round-bottom flask under an inert nitrogen atmosphere, a solution of acetyl chloride (253 g, 3.223 mol) in methanol (2.7 L) is prepared.
-
To this solution, di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate (96 g, 0.321 mol) is added.
-
The resulting solution is stirred for 20 hours at 20°C.
-
Solid potassium hydroxide (18.1 g, 0.323 mol) is added in small portions, maintaining the temperature below 30°C.
-
The mixture is then concentrated under reduced pressure.
-
-
Work-up and Extraction:
-
The residue is transferred to a separatory funnel with water (200 mL) and ethyl acetate (1 L).
-
The aqueous layer is extracted twice with ethyl acetate (500 mL each).
-
The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure.
-
-
Salt Formation:
-
To the resulting residue, diethyl ether (1 L) and oxalic acid (28.9 g, 0.321 mol) are added.
-
The solution is stirred for 1 hour at room temperature.
-
The resulting solid is collected by vacuum filtration, washed with ethyl acetate (500 mL) and diethyl ether (1 L) to yield the title compound as a white solid.[7]
-
Causality Behind Experimental Choices:
-
Selective Deprotection: The use of a methanolic solution of acetyl chloride generates methanolic HCl in situ. This carefully controlled acidic environment allows for the selective removal of one of the two Boc protecting groups. The stoichiometry is critical to prevent complete deprotection.
-
Base Quench: The addition of potassium hydroxide neutralizes the excess acid, preventing further reaction and degradation of the product during work-up.
-
Oxalate Salt Formation: The formation of the oxalate salt serves two purposes: it facilitates the isolation and purification of the product by inducing precipitation, and it provides a stable, crystalline solid that is easier to handle and store than the free base.
Handling and Storage
This compound should be stored at room temperature in a dry, well-ventilated area.[8] For related compounds, it is recommended to keep them in a dark place, sealed in a dry environment at 2-8°C.
Quality Control and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are the primary techniques for structural elucidation. While specific spectra for the title compound are not publicly available, the expected ¹H NMR spectrum for a related compound, tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate, shows characteristic signals:
-
¹H NMR (400 MHz, D₂O): δ 4.20 (s, 4H), 4.07 (s, 4H), 1.31 (s, 9H).[7]
The singlet at 1.31 ppm corresponds to the nine equivalent protons of the tert-butyl group. The singlets at 4.20 and 4.07 ppm are indicative of the protons on the spirocyclic core.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For the related tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, electrospray ionization (ESI) in positive mode shows the [M+H]⁺ ion at m/z 199.[7] For the title compound, the expected [M+H]⁺ ion would be at approximately m/z 241.19106.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the compound. A typical method would involve a reversed-phase C18 column with a gradient elution system of water and acetonitrile, often with a modifier such as trifluoroacetic acid or formic acid. Detection is typically performed using a UV detector at a low wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore in the molecule.
Conclusion
This compound is a valuable and strategically important building block for the synthesis of advanced therapeutic agents, particularly PROTACs. Its rigid, three-dimensional structure offers significant advantages in the design of linkers for these complex molecules. While detailed experimental data and synthesis protocols for this specific compound are not widely published, its properties and preparation can be reasonably inferred from closely related analogs. As the field of targeted protein degradation continues to expand, the demand for such sophisticated and well-defined molecular scaffolds is expected to grow, further cementing the importance of this compound in modern drug discovery.
References
-
PubChem. (n.d.). Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
PubChemLite. (n.d.). This compound (C13H24N2O2). Retrieved from [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
- Ciulli, A., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.
-
Google Patents. (n.d.). Synthesis method of 6-oxo-2-azaspiro[9][9] heptane-2-carboxylic acid tert-butyl ester. Retrieved from
-
CP Lab Safety. (n.d.). tert-butyl 2, 6-diazaspiro[4.5]decane-2-carboxylate, min 97%, 250 mg. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]
-
ChemBK. (n.d.). tert-Butyl-2,7-diazaspiro[4.5]decan-2-carboxylate. Retrieved from [Link]
Sources
- 1. PubChemLite - this compound (C13H24N2O2) [pubchemlite.lcsb.uni.lu]
- 2. americanelements.com [americanelements.com]
- 3. Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate | C13H24N2O2 | CID 22291243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Page loading... [wap.guidechem.com]
- 7. tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate synthesis - chemicalbook [chemicalbook.com]
- 8. calpaclab.com [calpaclab.com]
- 9. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents [patents.google.com]
Solubility of Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate in organic solvents
An In-depth Technical Guide to the Solubility of Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its solubility in various organic solvents is a critical parameter that dictates its handling, reaction conditions, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively work with this versatile molecule. We will delve into the principles of solubility, present detailed experimental protocols for its determination, and offer insights into the selection of appropriate solvents based on fundamental chemical principles.
Introduction: The Significance of Solubility in Drug Discovery
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that profoundly impacts the entire drug discovery and development pipeline.[1][2][3] For a compound like this compound, understanding its solubility profile is paramount for:
-
Synthetic Chemistry: Ensuring efficient dissolution in reaction media for homogenous reaction kinetics and ease of purification.
-
Analytical Chemistry: Preparing solutions for characterization by techniques such as HPLC, LC-MS, and NMR.
-
Formulation Science: Developing stable and bioavailable drug delivery systems.
-
In Vitro and In Vivo Studies: Preparing stock solutions for biological assays and preclinical studies.
Poor solubility can lead to challenges in handling, inaccurate biological data, and difficulties in formulation, ultimately hindering the progress of a potential drug candidate.[3][4]
Physicochemical Properties of this compound
To understand the solubility behavior of this compound, it is essential to first consider its molecular structure and key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₄N₂O₂ | PubChem |
| Molecular Weight | 240.34 g/mol | PubChem[5] |
| Appearance | Solid or Semi-solid | Sigma-Aldrich |
| Storage Temperature | 2-8°C, sealed in dry, dark place | Sigma-Aldrich |
The structure features a spirocyclic core, a secondary amine, and a tert-butoxycarbonyl (Boc) protecting group. The presence of the nitrogen atoms allows for hydrogen bonding, while the bulky, nonpolar tert-butyl group and the hydrocarbon backbone contribute to its lipophilicity. This amphipathic nature suggests that its solubility will be highly dependent on the polarity of the solvent.
Theoretical Framework: "Like Dissolves Like"
The adage "like dissolves like" is a cornerstone of solubility prediction.[6] This principle states that substances with similar polarities are more likely to be soluble in each other.
-
Polar Solvents: These solvents have large dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding. Examples include water, methanol, and ethanol.
-
Nonpolar Solvents: These solvents have small or no dipole moments and dissolve nonpolar solutes through London dispersion forces. Examples include hexane, toluene, and diethyl ether.
-
Aprotic Polar Solvents: These solvents have large dipole moments but do not have acidic protons to donate for hydrogen bonding. They are good at dissolving a wide range of compounds. Examples include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile.
Based on its structure, this compound is expected to exhibit moderate to good solubility in a range of polar aprotic and some polar protic organic solvents. Its solubility in nonpolar solvents is likely to be lower due to the presence of the polar amine and carbamate functionalities.
Experimental Determination of Solubility
While theoretical principles provide a good starting point, the actual solubility of a compound must be determined experimentally. The two main types of solubility testing are kinetic and thermodynamic.[3]
-
Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer, begins to precipitate. This is a high-throughput method often used in early drug discovery.[3]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a period of time.[1][7] The shake-flask method is the gold standard for determining thermodynamic solubility.[1][7]
General Qualitative Solubility Testing Workflow
A systematic approach to qualitative solubility testing can provide valuable initial insights into the solubility profile of this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate | C13H24N2O2 | CID 22291243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]
Guide to the Procurement and Use of Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate as a Core Building Block
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate, a crucial building block for modern medicinal chemistry and drug discovery. The document details its chemical identity, distinguishes it from its common isomers, and presents a curated list of commercial suppliers. Furthermore, it offers expert insights into procurement strategies, essential quality control protocols, and the synthetic context of this valuable scaffold. The guide is intended to equip researchers, chemists, and drug development professionals with the necessary information to confidently source and effectively utilize this compound in their research endeavors.
Introduction: The Strategic Value of Spirocyclic Scaffolds
In the landscape of drug discovery, moving beyond "flat" aromatic structures is a critical strategy for developing novel therapeutics with improved properties. Nitrogen-containing spirocyclic compounds are particularly valuable due to their rigid, three-dimensional conformations. These structures introduce unique spatial arrangements of functional groups, which can enhance binding affinity to biological targets, modulate physicochemical properties like solubility, and improve overall drug-like characteristics.
Among these, the diazaspiro[4.5]decane core is a prominent scaffold. The mono-Boc-protected derivative, This compound , serves as a versatile starting material. The Boc (tert-butoxycarbonyl) protecting group on one of the nitrogen atoms allows for selective functionalization at the other, enabling the controlled and directional synthesis of complex molecular libraries. Its application is particularly noted in the construction of novel chemical entities, including building blocks for protein degraders.
Chemical Identity: Distinguishing Key Isomers
A frequent challenge in sourcing spirocyclic building blocks is the potential for isomeric confusion. The diazaspiro[4.5]decane core has several positional isomers, and it is imperative to procure the correct one for a given synthetic route. The table below clarifies the identities of the target compound and its most common isomers.
| Feature | Target Compound | Isomer A | Isomer B |
| IUPAC Name | This compound | tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate | tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate |
| Structure | N-Boc at position 2 | N-Boc at position 6 | N-Boc at position 8 |
| CAS Number | 1086394-55-9 | 960294-16-0 | 236406-39-6 |
| Molecular Formula | C₁₃H₂₄N₂O₂ | C₁₃H₂₄N₂O₂ | C₁₃H₂₄N₂O₂ |
| Molecular Weight | ~240.35 g/mol | ~240.34 g/mol | ~240.35 g/mol |
| InChIKey | LIBZZJJMJPLVQW-UHFFFAOYSA-N | HQYFHYDDVSZPPP-UHFFFAOYSA-N | MGHFVXFMQGQAKJ-UHFFFAOYSA-N |
| PubChem CID | 56962155 | 22291243 | 139031140 |
Note: Always verify the CAS Number (1086394-55-9) when ordering to ensure you receive the desired 2-carboxylate isomer.
Commercial Suppliers for this compound
The following table summarizes known commercial suppliers for the target compound. This list is based on publicly available information and is intended for research and development purposes.
| Supplier | Product Details | Purity | Target Market |
| American Elements | This compound, CAS: 1086394-55-9 | Offers various grades from standard to ultra-high purity (99% to 99.999%+) | Research and bulk commercial quantities |
| CP Lab Safety | tert-butyl 2, 6-diazaspiro[4.5]decane-2-carboxylate, CAS: 1086394-55-9 | Minimum 97% | Research laboratories and industrial/commercial use (not for medical/consumer use) |
Disclaimer: Supplier information is subject to change. Always confirm availability and specifications directly with the vendor before purchasing.
Procurement and Quality Control: A Self-Validating Protocol
Sourcing advanced building blocks requires a rigorous validation process to ensure experimental success and reproducibility. Simply trusting a label is insufficient; an internal verification system is paramount.
Experimental Protocol: Incoming Material Verification
-
Documentation Review : Upon receipt, immediately quarantine the material. Obtain the Certificate of Analysis (CoA) from the supplier. Cross-reference the CAS number, molecular formula, and lot number with your purchase order.
-
Solubility Test : Dissolve a small aliquot (1-2 mg) in a suitable NMR solvent (e.g., CDCl₃ or DMSO-d₆) to ensure solubility and prepare for analysis.
-
¹H NMR Spectroscopy : Acquire a proton NMR spectrum.
-
Causality : This is the most effective initial test for structural integrity.
-
Expected Signals : Look for the characteristic singlet for the nine protons of the tert-butyl group of the Boc protector, typically around 1.4-1.5 ppm. The remaining protons on the spirocyclic core will present as a series of complex multiplets in the aliphatic region. The absence of significant unexpected signals is a primary indicator of purity.
-
-
LC-MS Analysis : Perform a Liquid Chromatography-Mass Spectrometry analysis.
-
Causality : This confirms both the purity and the molecular weight of the compound.
-
Expected Result : The chromatogram should show a single major peak (>97% area). The mass spectrum should display the correct mass for the protonated molecule [M+H]⁺ at approximately m/z 241.19.
-
-
Release from Quarantine : If the NMR and LC-MS data are consistent with the expected structure and purity, release the material for laboratory use. If discrepancies are found, contact the supplier's technical service department immediately.
Quality Control Workflow Diagram
Caption: Use of the spirocyclic scaffold to generate a diverse chemical library for screening.
Conclusion
This compound is a high-value building block for chemists seeking to introduce structural novelty and three-dimensionality into their molecules. Successful procurement hinges on careful supplier selection and, most importantly, rigorous in-house quality control to verify the correct isomer and purity. By following the protocols outlined in this guide, researchers can confidently source this reagent and leverage its unique structural features to accelerate the discovery of new chemical entities.
References
-
American Elements. This compound | CAS 1086394-55-9. [Link]
-
CP Lab Safety. tert-butyl 2, 6-diazaspiro[4.5]decane-2-carboxylate, min 97%, 250 mg. [Link]
-
PubChem. This compound. [Link]
-
PubChem. Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate. [Link]
- Google Patents. Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
National Institutes of Health. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. [Link]
-
ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
-
Suze Chemical. CAS 1338-23-4 Methyl Ethyl Ketone Peroxide Wholesale. [Link]
-
UPI. METHYL ETHYL KETONE PEROXIDE Supplier | 1338-23-4. [Link]
-
Anmol Chemicals. Methyl ethyl Ketone Peroxide Manufacturers. [Link]
- Supporting Inform
Discovery and history of diazaspiro[4.5]decane scaffolds
An In-Depth Technical Guide to the Discovery and Synthetic History of Diazaspiro[4.5]decane Scaffolds
Abstract
The diazaspiro[4.5]decane core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides unique conformational constraints, leading to high-affinity and selective interactions with a diverse range of biological targets. This guide provides an in-depth analysis of the historical discovery and the evolution of synthetic strategies for this valuable scaffold. We will explore the foundational Bucherer-Bergs reaction for spirohydantoin synthesis, delve into modern, versatile methods such as reductive amination, and showcase the scaffold's impact on contemporary drug discovery through case studies of potent, bioactive molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of the chemistry and application of diazaspiro[4.5]decane cores.
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that can bind to multiple, distinct biological targets, often with high affinity. The diazaspiro[4.5]decane skeleton—a bicyclic system featuring a five-membered and a six-membered ring sharing a single carbon atom (the spirocenter), with two nitrogen atoms distributed among the rings—is a quintessential example of such a scaffold. Its inherent three-dimensionality and conformational rigidity reduce the entropic penalty upon binding to a protein target, a desirable feature in rational drug design[1].
This guide traces the intellectual and technical journey of the diazaspiro[4.5]decane core, from its conceptual roots in early 20th-century heterocyclic chemistry to its current status as a versatile building block for sophisticated therapeutic agents targeting G-protein coupled receptors (GPCRs), enzymes, and other critical protein classes[2].
Caption: Logical flow of the technical guide.
Historical Foundation: The Bucherer-Bergs Reaction
The story of the diazaspiro[4.5]decane scaffold begins not with the parent structure itself, but with a key subclass: the 1,3-diazaspiro[4.5]decane-2,4-diones, commonly known as spirohydantoins. The synthesis of hydantoins is a classic transformation in organic chemistry, with its origins in the Bucherer-Bergs reaction , first reported independently by Hans Theodor Bucherer and Hermann Bergs in the late 1920s[3]. This multicomponent reaction provides a robust and straightforward method for synthesizing 5,5-disubstituted hydantoins from a ketone, potassium cyanide, and ammonium carbonate[4].
The reaction's application to a cyclic ketone, such as a substituted cyclohexanone, directly generates the spirocyclic core of a 1,3-diazaspiro[4.5]decane derivative in a single pot. The enduring power of this reaction lies in its operational simplicity and the ready availability of the starting materials.
The Underlying Chemistry: Mechanism and Rationale
The Bucherer-Bergs reaction is a masterful cascade of fundamental organic reactions. Understanding its mechanism reveals the chemical logic that made it a cornerstone of heterocyclic synthesis for decades.
-
Imine Formation: The ketone starting material first reacts with ammonia (derived from ammonium carbonate) to form an imine.
-
Strecker-like Addition: A cyanide ion then attacks the imine, forming a crucial α-aminonitrile intermediate. This step is analogous to the Strecker amino acid synthesis.
-
Carbamic Acid Formation: The primary amine of the aminonitrile performs a nucleophilic attack on carbon dioxide (also from ammonium carbonate), generating a cyano-carbamic acid.
-
Intramolecular Cyclization & Rearrangement: The carbamic acid undergoes an intramolecular ring-closing to form a 5-imino-oxazolidin-2-one, which then rearranges, often via an isocyanate intermediate, to yield the thermodynamically stable hydantoin product[3].
Caption: General workflow for a modern reductive amination.
Protocol: Synthesis of a Diazaspiro Precursor via Reductive Amination
This protocol describes the synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, a key intermediate that can be further elaborated into various diazaspiro systems. It is based on established procedures for the reductive amination of cyclic ketones.[2]
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Ammonium acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous dichloromethane (approx. 10 mL/mmol).
-
Add an excess of ammonium acetate (5-10 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) in portions, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the target amine. Typical Yields: 60-90% [2]
The Diazaspiro[4.5]decane Scaffold in Modern Drug Discovery
The synthetic accessibility and favorable physicochemical properties of the diazaspiro[4.5]decane core have made it a staple in modern drug discovery programs. Its rigid structure is ideal for orienting substituents into specific vectors to optimize interactions with protein binding pockets.
| Compound Class | Target | Key Finding / Potency | Reference |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione | δ Opioid Receptor (DOR) | Novel DOR-selective agonists with submicromolar affinity. | [5] |
| 2,8-Diazaspiro[4.5]decane Linker | EZH2 (Enhancer of zeste homolog 2) | Used as a rigid linker in potent PROTAC degraders for AML. | [6] |
| 1-Oxa-8-azaspiro[4.5]decane | M1 Muscarinic Receptor | Agonists developed for potential treatment of Alzheimer's type dementia. | [7] |
| 1,4-Dioxa-8-azaspiro[4.5]decane | σ1 Receptor | High affinity ligand (Ki = 5.4 nM) developed for PET imaging of tumors. | [8] |
One of the most prominent applications is in the development of antagonists for the Neurokinin-1 (NK1) receptor . The NK1 receptor is implicated in pain, inflammation, and emesis, making it a valuable therapeutic target. The unique three-dimensional shape of the diazaspiro[4.5]decane scaffold has been instrumental in creating potent and orally bioavailable NK1 receptor antagonists.[2]
Conclusion and Future Outlook
The diazaspiro[4.5]decane scaffold has journeyed from a product of classical heterocyclic chemistry to a highly sought-after component in modern, targeted therapeutics. The foundational Bucherer-Bergs reaction provided an early, robust entry into the spirohydantoin members of this family, demonstrating the power of multicomponent reactions. As the demands of medicinal chemistry evolved, so too did the synthetic playbook, with methods like reductive amination offering greater flexibility, control, and efficiency.
Today, the scaffold is a testament to the value of structural rigidity and three-dimensionality in drug design. It continues to appear in novel therapeutic modalities, from PET imaging agents to targeted protein degraders. The future of the diazaspiro[4.5]decane core will likely involve its incorporation into even more complex molecular architectures, the development of novel asymmetric syntheses to access enantiopure derivatives, and its application against an ever-expanding array of biological targets. Its history is a clear lesson in how fundamental synthetic methods can lay the groundwork for decades of innovation in the pursuit of human health.
References
- Application of 6,7-Diazaspiro[4.5]decane in Drug Discovery Programs: A Focus on Neurokinin-1 Receptor Antagonism. (2025). BenchChem.
- ylmethanamine from 1,4-dioxaspiro[4.5]decan-8- one. (2025). BenchChem.
- Wei, W., et al. (2025). Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker. Bioorganic Chemistry, 167, 109223.
- Meqbil, Y. J., et al. (2022). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics, 382(3), 297-306.
- Fouad, M., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-407.
-
Bucherer–Bergs reaction. Wikipedia. [Link]
-
A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. (2015). ResearchGate. [Link]
-
Bucherer-Bergs Reaction. Organic Chemistry Portal. [Link]
-
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (2020). MDPI. [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]
- Ishibashi, H., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852.
-
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. ProQuest. [Link]
-
Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]
-
One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. (2023). National Institutes of Health. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. sfera.unife.it [sfera.unife.it]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Basic Characterization of Boc-Protected Diazaspirocycles
Foreword: The Spirocyclic Scaffold in Modern Drug Discovery
In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and superior pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to three-dimensional molecular architectures. Among these, diazaspirocycles—heterocyclic compounds featuring two rings joined by a single common nitrogen or carbon atom—have emerged as privileged scaffolds.[1][2][3] Their inherent rigidity and well-defined exit vectors provide a unique platform for creating molecules that can interact with biological targets with high precision.[1][2]
The synthesis and manipulation of these complex structures often necessitate the use of protecting groups. The tert-butyloxycarbonyl (Boc) group is a cornerstone of this strategy.[4] Its robustness to a wide range of reaction conditions, coupled with its facile removal under specific acidic conditions, makes it an ideal choice for temporarily masking one of the nitrogen atoms in a diazaspirocycle.[4][5] This allows for selective functionalization of the unprotected nitrogen, enabling the construction of diverse compound libraries.
This guide provides a comprehensive overview of the fundamental techniques and experimental logic employed in the characterization of Boc-protected diazaspirocycles. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the rationale behind them, ensuring a self-validating approach to compound verification.
Part 1: Structural Elucidation - Confirming the Core Architecture
The primary goal of initial characterization is to unequivocally confirm the molecular structure. A multi-technique approach is essential, with each method providing a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For Boc-protected diazaspirocycles, both ¹H and ¹³C NMR provide a wealth of information.
Expertise & Causality: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common starting point due to its excellent solubilizing power for many organic compounds. However, for more polar diazaspirocycles or for resolving overlapping signals, more polar solvents like DMSO-d₆ or MeOD may be necessary. Temperature-dependent NMR studies can also be insightful, as they can reveal dynamic conformational changes in the spirocyclic rings.[6]
¹H NMR Spectroscopy:
-
The Boc Group Signature: The nine protons of the tert-butyl group are chemically equivalent and appear as a sharp, strong singlet in the upfield region of the spectrum, typically between 1.4-1.5 ppm .[7][8] The presence of this signal is a primary indicator of successful Boc protection.
-
The Spirocyclic Core: The protons on the heterocyclic rings will appear as a series of multiplets. Their chemical shifts and coupling constants (J-values) are dictated by their electronic environment and dihedral angles with neighboring protons. The rigidity of the spirocyclic system often leads to complex, non-first-order splitting patterns that require advanced analysis.
¹³C NMR Spectroscopy:
-
Boc Carbonyl and Quaternary Carbons: Two key signals confirm the Boc group's presence: the carbonyl carbon (~155 ppm ) and the quaternary carbon of the tert-butyl group (~80 ppm ).[9]
-
Spirocyclic Carbons: The chemical shifts of the carbons within the rings provide a map of the carbon skeleton. The spiro-carbon itself, being a quaternary center, will have a distinct chemical shift.
Advanced 2D NMR Techniques: For complex diazaspirocycles, 1D spectra can be crowded and difficult to interpret. 2D NMR experiments are indispensable for unambiguous assignment.[10]
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin coupling networks, revealing which protons are adjacent to one another.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of protons to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the entire molecular framework.
-
Sample Weighing: Accurately weigh 5-10 mg of the purified Boc-protected diazaspirocycle into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Analysis: Cap the NMR tube and insert it into the NMR spectrometer for data acquisition.
Mass Spectrometry (MS): The Molecular Weight Verdict
Mass spectrometry provides the exact molecular weight of the compound, serving as a critical checkpoint for its identity.[11][12] High-Resolution Mass Spectrometry (HRMS) further provides the elemental composition, offering an extremely high degree of confidence in the assigned structure.[13]
Expertise & Causality: Electrospray Ionization (ESI) is the preferred ionization method for these compounds. The nitrogen atoms in the diazaspirocycle core are basic and readily accept a proton, making them ideal for positive-ion mode ESI.
Interpreting the Spectrum:
-
Parent Ion: The primary signal to look for is the protonated molecular ion, [M+H]⁺.
-
Adducts: It is common to also observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), especially if glassware was not meticulously cleaned.
-
Characteristic Fragmentation: A common and diagnostically useful fragment is the loss of the Boc group or tert-butyl group. Look for signals corresponding to [M - Boc + H]⁺ (loss of 100 Da) or [M - tBu + H]⁺ (loss of 56 Da).
-
Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilution: Create a dilute working solution (e.g., 10-50 µg/mL) from the stock solution using the mobile phase solvent.
-
Filtration: Filter the dilute solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument.
-
Transfer: Transfer the filtered solution to an appropriate autosampler vial.
-
Analysis: Submit the vial for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Part 2: Purity and Stereochemical Integrity
Confirming the structure is only half the battle. For applications in drug discovery, ensuring the purity—both chemical and stereochemical—of the compound is paramount.
Chromatographic Purity Assessment
Liquid chromatography is the workhorse technique for determining the purity of a sample by separating it from any unreacted starting materials, byproducts, or other impurities.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for purity analysis.
-
Principle: The sample is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase (typically a gradient of water and acetonitrile or methanol) is used to elute the compounds. More polar compounds elute first, while less polar compounds are retained longer.
-
Detection: A UV-Vis detector is commonly used. While the Boc-protected diazaspirocycle may lack a strong chromophore, it will often have sufficient UV absorbance at low wavelengths (~200-220 nm) for detection.
-
Purity Calculation: The purity is determined by integrating the area of the main product peak and expressing it as a percentage of the total area of all detected peaks.
Chiral Separation: Resolving Mirror Images
Many diazaspirocycles are chiral, and it is a regulatory and scientific necessity to study enantiomers separately, as they can have dramatically different pharmacological and toxicological properties.[14]
Expertise & Causality: The separation of enantiomers requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP), which interacts diastereomerically with the two enantiomers, causing one to be retained on the column longer than the other.[15][16] While HPLC is widely used, Supercritical Fluid Chromatography (SFC) has proven to be highly effective, and often superior, for both diastereomer and enantiomer separations in medicinal chemistry.[17]
-
Column Screening: Screen a set of diverse chiral columns (e.g., polysaccharide-based, such as Chiralpak® IA, IB, IC) with standard mobile phases (e.g., isocratic mixtures of heptane/isopropanol for normal phase HPLC, or CO₂/methanol for SFC).
-
Solvent Optimization: Once partial separation is observed on a column, optimize the mobile phase composition to improve resolution (Rs). This involves adjusting the ratio of the polar modifier (e.g., alcohol) to the nonpolar solvent (e.g., heptane or CO₂).
-
Additive Screening: Small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can drastically improve peak shape and resolution by suppressing unwanted interactions with the stationary phase.
-
Method Validation: Once baseline separation is achieved, the method should be validated for robustness and reproducibility.
Part 3: Integrated Characterization and Data Summary
A logical workflow ensures that all necessary data is collected efficiently. The following diagram illustrates a typical characterization pathway for a newly synthesized Boc-protected diazaspirocycle.
Caption: Integrated workflow for the characterization of Boc-protected diazaspirocycles.
Data Summary Table
The following table summarizes the expected characterization data for a hypothetical example, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate .
| Technique | Parameter | Expected Observation |
| ¹H NMR | Boc-group (9H) | Singlet, ~1.45 ppm |
| Ring Protons (12H) | Multiple multiplets, ~1.5-3.5 ppm | |
| NH Proton (1H) | Broad singlet (if visible), variable ppm | |
| ¹³C NMR | Boc C=O | ~155 ppm |
| Boc C(CH₃)₃ | ~79 ppm | |
| Boc C(CH₃)₃ | ~28.5 ppm | |
| Spiro Carbon | ~40-50 ppm | |
| Ring Carbons | Multiple signals, ~30-60 ppm | |
| Mass Spec (ESI+) | [M+H]⁺ | m/z 227.17 |
| [M-Boc+H]⁺ | m/z 127.12 | |
| IR Spectroscopy | C=O Stretch (Boc) | ~1690 cm⁻¹ |
| N-H Stretch | ~3300 cm⁻¹ (broad) |
Conclusion
The thorough characterization of Boc-protected diazaspirocycles is a non-negotiable step in the drug discovery process. It is a self-validating system where data from orthogonal techniques—NMR, MS, and chromatography—must converge to build an unshakeable confirmation of structure, purity, and stereochemical integrity. By following the logical workflows and understanding the causality behind the experimental choices outlined in this guide, researchers can ensure the quality of their valuable building blocks, paving the way for the successful development of next-generation therapeutics.
References
- Vertex AI Search. (n.d.). The Significance of Spirocyclic Compounds in Modern Drug Discovery.
- ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Shafi, S. S., Rajesh, R., & Senthilkumar, S. (2021). Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. International Journal of Chemistry Research, 5(2), 1-4.
- Kannappan, V. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution.
- Wipf, P., Stephenson, C. R. J., & Walczak, M. A. A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters, 6(17), 3009–3012.
- Vertex AI Search. (n.d.). The Growing Importance of Spirocycles in Modern Drug Discovery.
- Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach (2nd ed.). Wiley-VCH.
- Vitéz, O., & Novák, Z. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 12(1), 16-32.
- Ebinger, K., & Weller, H. N. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Journal of Chromatography A, 1272, 150–154.
- Longdom Publishing. (n.d.). Chromatography for Chiral Separation.
- Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography.
- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- ResearchGate. (n.d.). 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3) at different temperatures (183-298 K) in CD 2 Cl 2 .
- ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid.
- Wittmann, C., & Heinzle, E. (1999). Mass spectrometry for metabolic flux analysis. Biotechnology and Bioengineering, 62(6), 739-750.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- EurekAlert!. (2022). New Journal of Pharmaceutical Analysis articles showcase innovative applications of mass spectrometry.
- Nováková, L., & Šatínský, D. (2023). What is the role of current mass spectrometry in pharmaceutical analysis?. Mass Spectrometry Reviews.
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
- Ragg, E., & Mondo, T. (2001). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Magnetic Resonance in Chemistry, 39(8), 469-475.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. ijcr.info [ijcr.info]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. NMR spectroscopic analysis of new spiro-piperidylrifamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Journal of Pharmaceutical Analysis articles showcase innovative applications of mass spectrometry | EurekAlert! [eurekalert.org]
- 13. What is the role of current mass spectrometry in pharmaceutical analysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Leveraging Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate for Accelerated Drug Discovery
Abstract
The demand for novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemistry towards greater molecular complexity and three-dimensionality. Spirocyclic scaffolds have emerged as a powerful tool in this pursuit, offering a rigidified framework that enables precise spatial orientation of functional groups.[1][2] This guide provides an in-depth exploration of Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate , a versatile building block for constructing spirocyclic compounds. We will discuss its strategic applications, from bioisosteric replacement to navigating novel chemical space, and provide detailed, field-proven protocols for its synthetic manipulation.
The Strategic Advantage of the Diazaspiro[4.5]decane Core
Traditional drug discovery has often relied on flat, aromatic ring systems. While successful, this approach can lead to challenges such as poor solubility, metabolic instability, and off-target activities. Sp3-rich, three-dimensional scaffolds offer a compelling solution.[3]
The 2,6-diazaspiro[4.5]decane framework is particularly advantageous for several reasons:
-
Inherent Three-Dimensionality: The spirocyclic core fuses a pyrrolidine and a piperidine ring through a single quaternary carbon. This rigidifies the molecule's conformation, reducing the entropic penalty upon binding to a biological target and allowing for the precise projection of substituents into 3D space.[3][4]
-
Bioisosteric Potential: This scaffold serves as an excellent bioisostere for more common motifs like piperazine. Replacing a flexible piperazine with a rigid diazaspiroalkane can lead to significant improvements in target selectivity and physicochemical properties.[5]
-
Dual Points for Diversification: The presence of two nitrogen atoms offers two distinct points for synthetic modification, enabling the exploration of a wide range of chemical diversity from a single core structure.
-
Improved Physicochemical Properties: The increased sp3 character compared to aromatic systems generally leads to improved aqueous solubility and can help mitigate issues related to hERG channel inhibition, a common cause of cardiotoxicity.[3][4]
The subject of this guide, this compound, is strategically designed for controlled synthesis. The tert-butyloxycarbonyl (Boc) group protects one of the two nitrogen atoms, allowing for selective functionalization of the other, a critical feature for building complex molecules in a stepwise fashion.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [6] |
| Molecular Weight | 240.34 g/mol | [7] |
| IUPAC Name | This compound | |
| CAS Number | 336191-17-4 | [8] |
| XLogP3 (Predicted) | 1.5 | [6] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 |
Core Synthetic Workflow
The utility of this building block lies in a straightforward and powerful two-stage synthetic logic: (1) Functionalization of the available secondary amine, followed by (2) Deprotection of the Boc-protected amine to either yield the final product or enable further modification.
Caption: General synthetic workflow using the title compound.
Protocol 1: Selective N-Functionalization via Reductive Amination
This protocol details the functionalization of the free secondary amine at the N6 position via reductive amination, a robust and widely used method for forming C-N bonds.
Causality and Rationale: Reductive amination is chosen for its broad substrate scope and generally mild conditions. It involves the initial formation of an iminium ion intermediate upon reaction of the amine with an aldehyde or ketone, which is then reduced in situ by a hydride reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice here because it is milder and more selective for iminium ions over carbonyls than other hydrides like sodium borohydride, preventing side reactions. Dichloromethane (DCM) is a common, non-protic solvent that works well for this reaction.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for initial iminium ion formation.
-
Reductant Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirred mixture. Note: The addition can be slightly exothermic.
-
Reaction: Allow the reaction to stir at room temperature for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
Protocol 2: N-Boc Group Deprotection
The removal of the Boc protecting group is a critical step to unmask the N2 amine. This is reliably achieved under acidic conditions.[9][10] The choice between trifluoroacetic acid (TFA) and hydrochloric acid (HCl) depends on the stability of other functional groups and the desired salt form of the final product.
Causality and Rationale: The Boc group is designed to be stable to most nucleophilic and basic conditions but labile to acid. The mechanism involves protonation of the carbonyl oxygen, followed by cleavage to form the highly stable tert-butyl cation, CO₂, and the free amine. TFA is highly effective and the excess reagent is easily removed by evaporation, but it can be harsh. 4M HCl in 1,4-dioxane is a common alternative that provides the product as a stable hydrochloride salt, which often aids in purification by precipitation.[11] For certain diazaspirocycles, TFA is preferred as strong HCl has been noted to cause ring-opening side reactions.[5]
Caption: Acid-catalyzed deprotection mechanism of the Boc group.
Step-by-Step Methodology (TFA Method):
-
Preparation: Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath. This mitigates the exotherm upon acid addition.
-
TFA Addition: Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Re-dissolve the residue in DCM.
-
Carefully neutralize by washing with a saturated aqueous NaHCO₃ solution. Caution: CO₂ evolution.
-
Extract the aqueous layer with DCM (3x).
-
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected product. Further purification can be performed if necessary.
Troubleshooting & Optimization
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid or reaction time. | Increase equivalents of acid (up to 20 eq) or reaction time. Gentle heating (30-40°C) can also be applied if the substrate is stable. |
| Side Product Formation | Substrate instability to strong acid. | Use a milder acid or different solvent. Consider using HCl in dioxane at room temperature or 0°C. |
| Difficult Purification | Product is highly polar or water-soluble. | Avoid aqueous work-up. After evaporation of solvent/TFA, triturate the residue with diethyl ether to precipitate the product as a TFA salt. Alternatively, use the HCl/dioxane method to precipitate the HCl salt.[11] |
Application Case Study: Scaffold Hopping for Kinase Inhibitor Optimization
Many kinase inhibitors utilize a piperazine core to engage with the solvent-exposed region of the ATP binding site. However, this moiety can sometimes lead to poor selectivity or undesirable ADME properties.
A "scaffold hop" to a 2,6-diazaspiro[4.5]decane core can be a powerful optimization strategy. The rigid spirocyclic framework locks the orientation of the substituents, potentially increasing binding affinity for the target kinase while disfavoring binding to off-target kinases.
Sources
- 1. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. PubChemLite - this compound (C13H24N2O2) [pubchemlite.lcsb.uni.lu]
- 7. Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate | C13H24N2O2 | CID 22291243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 336191-17-4|tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate|BLD Pharm [bldpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
The Strategic Advantage of Rigidity: Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate as a Structurally Defined Linker in PROTAC Development
Introduction: Beyond the Flexible Chain—The Quest for Optimal PROTAC Geometry
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's native ubiquitin-proteasome system to achieve targeted protein degradation.[1][2][3] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[2][3] While initially viewed as a simple spacer, the linker is now understood to be a critical determinant of a PROTAC's efficacy, influencing ternary complex formation, selectivity, and pharmacokinetic properties.[2][3] The field is progressively moving beyond synthetically convenient flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, towards more sophisticated, rigid architectures that offer greater control over the geometry of the PROTAC-induced ternary complex.[4][5]
This guide focuses on the application of tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate, a spirocyclic building block, as a rigid linker in PROTAC design. Its inherent conformational constraint pre-organizes the PROTAC molecule, which can reduce the entropic penalty upon binding and facilitate the formation of a stable and productive ternary complex.[6] We will provide a detailed exploration of its synthetic utility, protocols for PROTAC assembly and characterization, and methodologies for evaluating the biological activity of the resulting degraders.
The Rationale for Rigidity: Why Spirocyclic Linkers?
Flexible linkers, while synthetically accessible, can lead to a multitude of non-productive binding conformations and may contribute to poor physicochemical properties.[4][5] Rigid linkers, such as the diazaspiro[4.5]decane scaffold, offer several advantages:
-
Pre-organization and Reduced Entropic Penalty: The fixed spatial orientation of the spirocyclic core can pre-organize the warhead and E3 ligase ligand into a conformation favorable for ternary complex formation, thereby minimizing the entropic cost of binding.
-
Improved Selectivity: By restricting the conformational freedom, rigid linkers can disfavor the formation of off-target ternary complexes, leading to enhanced selectivity.
-
Enhanced Physicochemical Properties: The introduction of a rigid, non-planar scaffold can improve properties such as solubility and cell permeability, while reducing the number of rotatable bonds—a key consideration in developing orally bioavailable drugs.
-
Novel Exit Vectors: The three-dimensional structure of the spirocyclic system provides unique exit vectors for attaching the POI and E3 ligase ligands, enabling the exploration of new binding orientations within the ternary complex.
The this compound linker is particularly advantageous as the Boc-protecting group allows for sequential and controlled functionalization of the two amine groups, facilitating a modular and efficient PROTAC synthesis.
PROTAC Synthesis and Characterization: A Step-by-Step Protocol
This section outlines a representative protocol for the synthesis of a PROTAC using this compound. This process involves a sequential amide coupling strategy.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for PROTAC assembly.
Experimental Protocol
Part 1: Coupling of the First Ligand (e.g., POI Warhead)
-
Reaction Setup: To a solution of the POI ligand containing a carboxylic acid moiety (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Addition of Linker: Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected intermediate.
Part 2: Boc Deprotection
-
Deprotection Reaction: Dissolve the Boc-protected intermediate from Part 1 in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Reaction Monitoring: Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Removal of Reagents: Once the reaction is complete, concentrate the mixture under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with DCM (3 times). The resulting amine TFA salt is typically used in the next step without further purification.[7]
Part 3: Coupling of the Second Ligand (e.g., E3 Ligase Ligand)
-
Reaction Setup: To a solution of the E3 ligase ligand containing a carboxylic acid moiety (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq to neutralize the TFA salt). Stir the mixture at room temperature for 10 minutes.
-
Addition of Intermediate: Add a solution of the deprotected amine intermediate from Part 2 (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature overnight and monitor by LC-MS.
-
Work-up and Purification: Upon completion, purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.
Part 4: Characterization of the Final PROTAC
-
LC-MS Analysis: Confirm the purity and molecular weight of the final PROTAC.
-
NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the structure of the synthesized PROTAC.
Biological Evaluation of the Spirocyclic Linker-Containing PROTAC
A series of in vitro and cellular assays are essential to characterize the biological activity of the synthesized PROTAC.
Diagram of the Biological Evaluation Workflow
Caption: Workflow for biological evaluation of PROTACs.
Protocol 1: Assessment of Target Protein Degradation by Western Blot
This is a fundamental assay to determine the efficacy of the PROTAC in degrading the target protein.[1][8][9]
Materials:
-
Cell line expressing the target protein of interest.
-
Synthesized PROTAC.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the chemiluminescent signal and quantify the band intensities. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values can be determined.
| PROTAC Concentration | Normalized Target Protein Level (%) | % Degradation |
| Vehicle (DMSO) | 100 | 0 |
| 0.1 nM | 95 | 5 |
| 1 nM | 70 | 30 |
| 10 nM | 35 | 65 |
| 100 nM | 15 | 85 |
| 1 µM | 10 | 90 |
| 10 µM | 12 | 88 |
Table 1: Representative Western Blot Quantification Data. This table illustrates a typical dose-dependent degradation profile.
Protocol 2: Cell Viability Assays
It is crucial to assess whether the observed protein degradation leads to a desired cytotoxic effect in cancer cells, or to ensure the PROTAC is not causing general toxicity in non-cancerous models.[10]
A. MTT Assay This colorimetric assay measures the metabolic activity of cells.[11]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm.
B. CellTiter-Glo® Luminescent Cell Viability Assay This assay quantifies ATP, an indicator of metabolically active cells, and is generally more sensitive than the MTT assay.[12][13][14]
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the PROTAC for the desired duration.
-
Reagent Addition: Add the CellTiter-Glo® reagent directly to the wells.
-
Measurement: Shake the plate for 2 minutes and then incubate at room temperature for 10 minutes. Measure the luminescence.
Protocol 3: Ternary Complex Formation Assays
The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for successful protein degradation. Several biophysical techniques can be employed to characterize this interaction.[15][16][17][18][19]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the proximity of the POI and E3 ligase in the presence of the PROTAC.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): Similar to TR-FRET, this bead-based assay detects the formation of the ternary complex.[19]
-
Surface Plasmon Resonance (SPR): This technique can be used to measure the binding kinetics and affinity of the PROTAC to its individual targets and the formation of the ternary complex in a stepwise manner.[18]
General TR-FRET Procedure:
-
Reagent Preparation: Use a recombinant, tagged POI (e.g., GST-tagged) and a tagged E3 ligase (e.g., His-tagged).
-
Assay Setup: In a microplate, combine the POI, E3 ligase, a terbium-conjugated anti-GST antibody, and a fluorescein-labeled anti-His antibody with serial dilutions of the PROTAC.
-
Incubation and Measurement: Incubate the plate at room temperature and measure the TR-FRET signal. An increase in the signal indicates the formation of the ternary complex.
| Assay | Principle | Key Output |
| Western Blot | Immunodetection of protein levels | DC₅₀, Dₘₐₓ |
| CellTiter-Glo® | ATP-based luminescence | IC₅₀ (cytotoxicity) |
| TR-FRET | Proximity-based energy transfer | Ternary complex formation |
| SPR | Change in refractive index upon binding | Binding affinities (KD), kinetics |
Table 2: Summary of Key Biological Evaluation Assays.
Conclusion and Future Perspectives
The use of rigid linkers, such as this compound, represents a significant advancement in the rational design of PROTACs. By providing conformational constraint, these linkers can lead to improved potency, selectivity, and drug-like properties. The synthetic and biological evaluation protocols detailed in this guide provide a comprehensive framework for researchers to explore the potential of this and other rigid linkers in their targeted protein degradation programs. As our understanding of the structural biology of ternary complexes deepens, the strategic implementation of structurally defined linkers will undoubtedly be a key factor in the development of the next generation of PROTAC-based therapeutics.
References
- Anonymous. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Medicinal Chemistry.
-
Domainex. (n.d.). Ternary Complex Formation Assays. Retrieved from [Link]
-
PubMed. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Retrieved from [Link]
-
Profacgen. (n.d.). Ternary complex formation. Retrieved from [Link]
-
PubMed Central. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Retrieved from [Link]
-
PubMed Central. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Retrieved from [Link]
-
MDPI. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Retrieved from [Link]
-
SpiroChem. (n.d.). Linker Design. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]
-
PubMed Central. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]
-
SpiroChem. (2022). Expertise of the month: PROTACS and Molecular Glues. Retrieved from [Link]
-
AxisPharm. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Retrieved from [Link]
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
-
MDPI. (n.d.). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Retrieved from [Link]
-
ResearchGate. (2025). Lessons learned in linking PROTACs from discovery to the clinic. Retrieved from [Link]
- ACS Publications. (n.d.). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. Journal of Medicinal Chemistry.
-
R Discovery. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Retrieved from [Link]
-
PubMed. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Retrieved from [Link]
-
PubMed. (2022). Design, synthesis, and characterization of PROTACs targeting the androgen receptor in prostate and lung cancer models. Retrieved from [Link]
-
The Royal Society of Chemistry. (2023). Streamlining the design of PROTACs® and PROTAC linkers. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. News - Single [spirochem.com]
- 5. rscbmcs.org [rscbmcs.org]
- 6. Linker Design | SpiroChem [spirochem.com]
- 7. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 13. fishersci.com [fishersci.com]
- 14. mdpi.com [mdpi.com]
- 15. lifesensors.com [lifesensors.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ternary complex formation - Profacgen [profacgen.com]
Application Note: Strategic Derivatization of Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate for Chemical Library Synthesis
Introduction: The Strategic Value of the 2,6-Diazaspiro[4.5]decane Scaffold
In the landscape of modern drug discovery, the quest for novel chemical entities with improved physicochemical properties and biological activity is paramount. Spirocyclic scaffolds have emerged as privileged structures due to their inherent three-dimensionality, which can lead to enhanced target affinity, selectivity, and metabolic stability compared to their linear or planar counterparts.[1] Among these, the 2,6-diazaspiro[4.5]decane core is a particularly attractive building block for the construction of diverse chemical libraries. Its rigid framework, combined with two distinct nitrogen centers, offers a unique vectoral display of substituents in three-dimensional space.
This application note provides a comprehensive guide to the derivatization of tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate, a versatile starting material for the synthesis of compound libraries. The strategic protection of one nitrogen with a tert-butyloxycarbonyl (Boc) group allows for the selective functionalization of the secondary amine at the N6 position. Subsequent deprotection of the N2 position opens a gateway for further diversification, enabling a divergent synthetic approach to a wide array of novel compounds.
Core Synthesis Strategy: A Two-Phase Approach to Library Generation
The derivatization of this compound for library synthesis is conceptually divided into two phases. Phase I focuses on the diversification of the N6 position, while Phase II involves the deprotection of the N2 position and its subsequent functionalization. This staged approach allows for the systematic generation of a matrix of compounds from a common intermediate.
Figure 1: Overall workflow for the two-phase library synthesis.
Phase I: Selective Derivatization of the N6 Position
The presence of the Boc protecting group on the N2 nitrogen effectively deactivates it towards many common electrophilic reactions, allowing for the selective functionalization of the more nucleophilic secondary amine at the N6 position. The following protocols outline key methods for this diversification.
N-Acylation of the N6 Position
N-acylation is a robust method for introducing a wide range of functional groups. The resulting amides are prevalent in many biologically active molecules.
Expertise & Experience: The choice of acylating agent and base is critical. For simple acylations, acid chlorides or anhydrides with a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) are effective. For more complex couplings, such as with carboxylic acids, standard peptide coupling reagents (e.g., HATU, HOBt/EDC) are recommended to ensure high yields and minimize side reactions. A standard laboratory procedure involves using acetyl chloride and pyridine in DCM.
Protocol 1: General Procedure for N-Acylation
-
Dissolve this compound (1.0 eq.) and a suitable base (e.g., triethylamine, 1.5 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reagent Class | Example Reagent | Base | Typical Yield |
| Acyl Halide | Acetyl chloride | Triethylamine | >90% |
| Anhydride | Acetic anhydride | Pyridine | >90% |
| Carboxylic Acid | Benzoic acid | HATU/DIPEA | 85-95% |
Table 1: Representative N-Acylation Conditions and Expected Yields.
N-Alkylation of the N6 Position
N-alkylation introduces alkyl or aryl groups, which can significantly modulate the lipophilicity and basicity of the molecule.
Expertise & Experience: Direct alkylation with alkyl halides can be challenging due to the risk of over-alkylation, though with a secondary amine this is less of a concern for the first addition. Using a hindered, non-nucleophilic base like DIPEA can help to minimize side reactions. The choice of solvent is also important; polar aprotic solvents like acetonitrile or DMF are generally preferred. It is crucial to ensure the starting amine is the free base; if starting from a salt, an initial neutralization step is required.
Protocol 2: General Procedure for N-Alkylation
-
To a solution of this compound (1.0 eq.) in acetonitrile, add the alkyl halide (1.1 eq.) and DIPEA (2.0 eq.).
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Reductive Amination at the N6 Position
Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the introduction of a vast array of substituents from commercially available aldehydes and ketones.
Expertise & Experience: Sodium triacetoxyborohydride (STAB) is the reagent of choice for reductive aminations as it is mild, selective for the iminium ion over the carbonyl starting material, and does not require acidic conditions that could potentially cleave the Boc group.[2][3][4] The reaction is typically performed in a non-protic solvent like 1,2-dichloroethane (DCE) or DCM.
Protocol 3: General Procedure for Reductive Amination
-
To a solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in DCE, add sodium triacetoxyborohydride (1.5 eq.) in one portion.
-
Stir the reaction at room temperature until completion (typically 1-12 hours, monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
| Carbonyl Compound | Reducing Agent | Typical Yield |
| Benzaldehyde | NaBH(OAc)₃ | 90-98% |
| Cyclohexanone | NaBH(OAc)₃ | 85-95% |
| Isobutyraldehyde | NaBH(OAc)₃ | 88-96% |
Table 2: Reductive Amination Conditions and Expected Yields.
Urea and Thiourea Formation at the N6 Position
Ureas and thioureas are important pharmacophores known for their hydrogen bonding capabilities. They are readily synthesized from the reaction of the secondary amine with isocyanates or isothiocyanates, respectively.
Expertise & Experience: This reaction is typically high-yielding and clean, often requiring no catalyst. It is usually performed at room temperature in an aprotic solvent. The isocyanate or isothiocyanate is generally added to the solution of the amine.
Protocol 4: General Procedure for Urea/Thiourea Formation
-
Dissolve this compound (1.0 eq.) in anhydrous DCM or THF.
-
Add the corresponding isocyanate or isothiocyanate (1.05 eq.) dropwise at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring for completion by TLC or LC-MS.
-
If the product precipitates, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography if necessary.
Phase II: N2 Deprotection and Subsequent Derivatization
Once the desired diversity has been introduced at the N6 position, the Boc group at N2 can be removed to reveal a secondary amine, which is then available for a second round of diversification.
Figure 2: Workflow for Phase II derivatization.
Boc Deprotection of the N2 Position
The Boc group is reliably cleaved under acidic conditions. Trifluoroacetic acid (TFA) in DCM is the most common and effective method.
Expertise & Experience: The deprotection is usually rapid and clean. It is important to use a sufficient excess of TFA to drive the reaction to completion. The resulting product is the TFA salt of the diamine. For subsequent reactions, this salt can often be used directly with an added excess of base, or it can be neutralized during an aqueous workup to yield the free diamine. A simple workup with a basic ion-exchange resin can also be employed to obtain the free base without an aqueous extraction.[5]
Protocol 5: General Procedure for Boc Deprotection
-
Dissolve the N6-derivatized this compound (1.0 eq.) in DCM.
-
Add trifluoroacetic acid (5-10 eq.) and stir the solution at room temperature for 1-3 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting TFA salt can be used in the next step directly or neutralized. To obtain the free base, dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Derivatization of the N2 Position
With the N2 amine now free, the same set of reactions described in Phase I (N-acylation, N-alkylation, reductive amination, and urea/thiourea formation) can be applied to this position to complete the library synthesis. The reaction conditions are generally analogous to those used for the N6 position.
Trustworthiness: A Self-Validating System
The protocols described herein form a self-validating system. The progress of each reaction can be reliably monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass of the product provides a clear indication of a successful transformation. Furthermore, the distinct chemical shifts of the protons adjacent to the nitrogen atoms in ¹H NMR spectroscopy allow for unambiguous confirmation of the site of derivatization.
Conclusion
The this compound scaffold is a powerful tool for the generation of diverse and three-dimensional chemical libraries. The two-phase synthetic strategy outlined in this application note, involving selective derivatization of the N6 position followed by deprotection and functionalization of the N2 position, provides a robust and efficient pathway to novel chemical entities. The detailed protocols herein are designed to be readily implemented in a research and drug discovery setting, empowering scientists to explore new chemical space in their search for the next generation of therapeutics.
References
-
Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (n.d.). MDPI. Retrieved from [Link]
-
Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. Retrieved from [Link]
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Retrieved from [Link]
-
Ureas. (n.d.). In Wikipedia. Retrieved from [Link]
-
Synthesis of urea derivatives. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Mild and Useful Method for N-Acylation of Amines. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Improved Synthesis of Unsymmetrical Ureas via Carbamates. (2023). Thieme Connect. Retrieved from [Link]
-
A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. (n.d.). ResearchGate. Retrieved from [Link]
-
Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. (n.d.). ACS Publications. Retrieved from [Link]
-
Acetylation of Secondary amines. (2022). Chemistry Stack Exchange. Retrieved from [Link]
-
N-Acylation Reactions of Amines. (n.d.). ResearchGate. Retrieved from [Link]
-
ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (n.d.). Defense Technical Information Center. Retrieved from [Link]
-
Rapid N-Boc Deprotection with TFA. (n.d.). Scribd. Retrieved from [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (n.d.). Retrieved from [Link]
-
Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. (n.d.). ResearchGate. Retrieved from [Link]
-
Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. (n.d.). ResearchGate. Retrieved from [Link]
-
Aqueous-Mediated N-Alkylation of Amines. (n.d.). ResearchGate. Retrieved from [Link]
-
Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024). ACS Publications. Retrieved from [Link]
-
Alkylation of Amines, Part 1: with Alkyl Halides. (2020, November 2). [Video]. YouTube. Retrieved from [Link]
-
Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
Application Notes and Protocols: Regioselective Boc Protection of 2,6-Diazaspiro[4.5]decane
Introduction: The Strategic Importance of 2,6-Diazaspiro[4.5]decane in Modern Drug Discovery
The 2,6-diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, prized for its rigid, three-dimensional architecture. This unique topology allows for the precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets. As a bioisostere for more flexible diamine fragments like piperazine, the 2,6-diazaspiro[4.5]decane core imparts improved pharmacokinetic properties and novel intellectual property positioning to drug candidates. Its incorporation into molecular designs has proven fruitful in the development of therapeutics targeting a range of diseases.
The synthetic utility of this scaffold is, however, contingent on the ability to selectively functionalize its two distinct nitrogen atoms. The secondary amine within the pyrrolidine ring and the secondary amine in the piperidine ring exhibit different steric and electronic environments, offering opportunities for regioselective modification. The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in this context, providing a robust yet readily cleavable shield for one of the amine functionalities while the other is elaborated. This application note provides a comprehensive guide to the selective mono- and di-Boc protection of 2,6-diazaspiro[4.5]decane, offering detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
Mechanistic Rationale: Achieving Regioselectivity
The selective mono-Boc protection of 2,6-diazaspiro[4.5]decane hinges on the differential nucleophilicity of the two nitrogen atoms. The N6 amine in the piperidine ring is generally more sterically accessible and is often observed to be more nucleophilic than the N2 amine of the pyrrolidine ring, which is situated closer to the spirocyclic center. By carefully controlling the reaction stoichiometry and conditions, it is possible to favor the formation of the N6-Boc protected isomer.
Di-tert-butyl dicarbonate (Boc)₂O is the reagent of choice for this transformation.[1] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of (Boc)₂O, leading to the formation of a carbamate. The choice of solvent and the presence or absence of a base can influence the reaction rate and selectivity. For mono-protection, sub-stoichiometric amounts of (Boc)₂O are employed, while an excess is used for di-protection.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,6-Diazaspiro[4.5]decane | ≥95% | Commercially Available |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent Grade | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Methanol (MeOH) | ACS Grade | Commercially Available |
| Triethylamine (Et₃N) | ≥99% | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |
| Ethyl Acetate (EtOAc) | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
Protocol 1: Selective Mono-Boc Protection of 2,6-Diazaspiro[4.5]decane (Formation of tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate)
This protocol is designed to favor the formation of the N6-protected isomer due to the generally higher reactivity of the piperidine nitrogen.
Workflow for Mono-Boc Protection
A descriptive caption of the diagram.
Step-by-Step Procedure:
-
To a solution of 2,6-diazaspiro[4.5]decane (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (0.9 eq) in DCM (2 mL/mmol) dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 10% MeOH in DCM with 1% NH₄OH).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, 0-10% methanol in dichloromethane) to afford tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate as the major product.
Protocol 2: Di-Boc Protection of 2,6-Diazaspiro[4.5]decane (Formation of di-tert-butyl 2,6-diazaspiro[4.5]decane-2,6-dicarboxylate)
Workflow for Di-Boc Protection
A descriptive caption of the diagram.
Step-by-Step Procedure:
-
To a solution of 2,6-diazaspiro[4.5]decane (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add triethylamine (2.5 eq).
-
Add di-tert-butyl dicarbonate (2.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Monitor the reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexanes).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, 10-30% ethyl acetate in hexanes) to afford di-tert-butyl 2,6-diazaspiro[4.5]decane-2,6-dicarboxylate.
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Expected ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |
| tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate | C₁₃H₂₄N₂O₂ | 240.34 | 3.4-3.6 (m), 2.8-3.0 (m), 1.4-1.8 (m), 1.45 (s, 9H) | ~155, 80.1, ~60, ~55, ~45, ~35, 28.4 |
| di-tert-butyl 2,6-diazaspiro[4.5]decane-2,6-dicarboxylate | C₁₈H₃₂N₂O₄ | 340.46 | 3.3-3.5 (m), 1.5-1.7 (m), 1.46 (s, 18H) | ~155, 79.5, ~60, ~50, ~40, ~30, 28.5 |
Note: The expected NMR chemical shifts are approximate and may vary depending on the specific instrument and experimental conditions. It is crucial to acquire and interpret the full spectroscopic data for unambiguous characterization.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material, consider increasing the reaction time or adding a slight excess of (Boc)₂O.
-
Formation of Di-protected Byproduct in Mono-protection: This can occur if the (Boc)₂O is added too quickly or if the reaction temperature is too high. Slow, dropwise addition at 0 °C is critical for selectivity.
-
Purification Challenges: The polarity of the mono- and di-protected products is significantly different. A gradient elution during column chromatography is recommended for optimal separation. The use of a small percentage of triethylamine in the eluent can sometimes improve the chromatography of amines.
-
Moisture Sensitivity: (Boc)₂O can react with water. Ensure all glassware is dry and use anhydrous solvents for the best results.
Conclusion
The selective protection of 2,6-diazaspiro[4.5]decane is a critical step in harnessing its full potential in medicinal chemistry. The protocols detailed in this application note provide a reliable and reproducible methodology for the synthesis of both mono- and di-Boc protected derivatives. By understanding the underlying principles of reactivity and carefully controlling the reaction conditions, researchers can efficiently access these valuable building blocks for the development of next-generation therapeutics.
References
-
One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry.
-
Di-tert-butyl dicarbonate. Wikipedia.
Sources
Application Notes and Protocols: A Guide to the Deprotection of Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the 2,6-Diazaspiro[4.5]decane Scaffold and the Role of the Boc Protecting Group
The 2,6-diazaspiro[4.5]decane motif is a privileged scaffold in modern medicinal chemistry and drug development. Its rigid, three-dimensional structure provides a unique conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets. The presence of two distinct nitrogen atoms allows for diverse functionalization, making it a versatile building block for creating libraries of novel compounds.
To selectively functionalize one of the amine groups, a protecting group strategy is essential. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of synthetic conditions and its facile removal under acidic conditions.[1][2] The selective deprotection of one Boc group in a diamine system like tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate is a critical step in the synthesis of more complex molecules. This application note provides a detailed guide to the deprotection of this specific substrate, focusing on the underlying chemical principles and providing robust protocols for researchers.
The Mechanism of Acid-Catalyzed Boc Deprotection
The most common and reliable method for the removal of a Boc group is through acid-catalyzed hydrolysis.[3][4] The reaction proceeds through a well-established mechanism initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][5] This protonation enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond. This step results in the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.[1][6] The carbamic acid is unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide gas.[4][5] The liberated amine is then protonated by the excess acid in the reaction mixture, typically yielding the corresponding ammonium salt.[5][6]
dot graph "Boc_Deprotection_Mechanism" { rankdir="LR"; node [shape="box", style="rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
// Nodes Start [label="Boc-Protected Amine"]; Protonation [label="Protonated Carbamate"]; Carbocation [label="tert-Butyl Cation", fillcolor="#FBBC05", style="filled", fontcolor="#202124"]; CarbamicAcid [label="Carbamic Acid Intermediate"]; AmineSalt [label="Amine Salt (Product)", fillcolor="#34A853", style="filled", fontcolor="#FFFFFF"]; CO2 [label="CO₂"]; Isobutylene [label="Isobutylene"];
// Edges Start -> Protonation [label="+ H⁺ (Acid)"]; Protonation -> Carbocation; Protonation -> CarbamicAcid; CarbamicAcid -> AmineSalt [label="- CO₂"]; CarbamicAcid -> CO2; Carbocation -> Isobutylene [label="- H⁺"]; } dot Caption: General mechanism of acid-catalyzed Boc deprotection.
Potential Side Reactions and the Critical Role of Scavengers
The generation of the highly reactive tert-butyl cation during deprotection is the primary source of potential side reactions.[7][8] This electrophilic species can alkylate any nucleophilic functional groups present in the substrate or solvent, leading to the formation of undesired byproducts.[8][9] While the 2,6-diazaspiro[4.5]decane scaffold itself is relatively robust, other functionalities that might be present in more complex derivatives can be susceptible to tert-butylation.
To mitigate these side reactions, scavengers are often added to the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate, effectively trapping it and preventing unwanted alkylation.[7] The choice of scavenger depends on the specific nucleophiles present in the molecule. Common scavengers include triisopropylsilane (TIS) and water.[10]
dot graph "Scavenger_Mechanism" { rankdir="TB"; node [shape="box", style="rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
// Nodes tBu_cation [label="tert-Butyl Cation", fillcolor="#FBBC05", style="filled", fontcolor="#202124"]; Substrate [label="Nucleophilic Substrate"]; Scavenger [label="Scavenger (e.g., TIS, H₂O)"]; Side_Product [label="Alkylated Side Product", fillcolor="#EA4335", style="filled", fontcolor="#FFFFFF"]; Trapped_Cation [label="Trapped Cation", fillcolor="#34A853", style="filled", fontcolor="#FFFFFF"];
// Edges tBu_cation -> Substrate [label="Undesired Alkylation"]; Substrate -> Side_Product; tBu_cation -> Scavenger [label="Desired Trapping"]; Scavenger -> Trapped_Cation; } dot Caption: Competing pathways for the tert-butyl cation.
Recommended Deprotection Protocols
The choice of deprotection protocol depends on the scale of the reaction, the desired salt form of the product, and the presence of other acid-sensitive functional groups. Below are two robust and widely applicable protocols for the deprotection of this compound.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a very common and generally rapid method for Boc deprotection.[11] TFA is a strong acid that is easily removed in vacuo due to its volatility.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 equivalents) to the stirred solution.[12] The reaction is exothermic, so slow addition is recommended.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[13]
-
Work-up (to obtain the free amine):
-
Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.[14]
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Be cautious as CO₂ evolution will occur.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected 2,6-diazaspiro[4.5]decane as the free amine.[15]
-
-
Work-up (to obtain the TFA salt):
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the TFA salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[12]
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is also highly effective and often preferred when a crystalline hydrochloride salt of the product is desired, which can simplify purification.[16][17]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a solution or suspension of this compound (1 equivalent) in a minimal amount of a suitable solvent (e.g., methanol or dioxane), add a 4M solution of HCl in 1,4-dioxane (4-5 equivalents).[18]
-
Reaction: Stir the mixture at room temperature for 2-6 hours. The deprotected product will often precipitate out of the solution as the hydrochloride salt.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.[13]
-
Work-up:
-
Upon completion, collect the precipitated solid by filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum to obtain the 2,6-diazaspiro[4.5]decane dihydrochloride salt.[15]
-
Data Summary and Comparison
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
| Reagent | Trifluoroacetic Acid | 4M Hydrochloric Acid in 1,4-Dioxane |
| Solvent | Dichloromethane | 1,4-Dioxane or Methanol |
| Typical Reaction Time | 1-4 hours | 2-6 hours |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Product Form | Free amine or TFA salt | Dihydrochloride salt |
| Typical Yield | >95% | >95% |
| Work-up | Aqueous basic wash or precipitation | Filtration |
Troubleshooting Common Issues
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the equivalents of acid.[7] Steric hindrance around the Boc-protected amine can sometimes slow down the reaction.[9]
-
Formation of Side Products: If side products are observed by LC-MS, especially with more complex substrates, the addition of a scavenger like triisopropylsilane (TIS) (1-2 equivalents) to the reaction mixture is recommended to trap the tert-butyl cation.[7][9]
-
Difficulty in Isolating the Product: If the product is an oil or difficult to handle, forming a salt (TFA or HCl) can often induce crystallization. Trituration with a non-polar solvent like diethyl ether or pentane can also help solidify the product.
Conclusion
The deprotection of this compound is a straightforward yet critical transformation in the synthesis of novel chemical entities. By understanding the underlying mechanism and potential side reactions, and by selecting the appropriate protocol and work-up procedure, researchers can reliably and efficiently obtain the desired deprotected product in high yield and purity. The protocols outlined in this application note provide a solid foundation for the successful execution of this important synthetic step.
References
-
Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Wordpress. Retrieved from [Link]
-
American Chemical Society Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Retrieved from [Link]
-
National Institutes of Health. (2018, July 13). An amine protecting group deprotectable under nearly neutral oxidative conditions. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]
-
SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. Retrieved from [Link]
-
PubMed. (2001, October). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]
-
University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
SpringerLink. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Reddit. (2023, October 18). Boc De-protection. r/Chempros. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. experts.arizona.edu [experts.arizona.edu]
- 18. Boc Deprotection - HCl [commonorganicchemistry.com]
Application Note: A Scalable and Efficient Synthesis of Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is designed for efficiency and scalability, addressing key challenges in the production of spirocyclic diamines. This guide details a two-stage process: the initial formation of the core 2,6-diazaspiro[4.5]decane structure, followed by a selective N-Boc protection. The protocol includes in-depth explanations of the reaction mechanisms, safety considerations, and purification techniques suitable for multi-gram to kilogram scale production.
Introduction
Spirocyclic scaffolds have garnered significant interest in modern drug discovery due to their inherent three-dimensionality and conformational rigidity.[1] These structural features can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. The 2,6-diazaspiro[4.5]decane moiety, in particular, serves as a versatile scaffold for the development of novel therapeutics. The controlled functionalization of its two distinct nitrogen atoms allows for the exploration of diverse chemical space. This application note outlines a robust and scalable synthesis of this compound, a key intermediate where one of the nitrogens is selectively protected with a tert-butyloxycarbonyl (Boc) group, enabling further synthetic modifications at the unprotected nitrogen.
Synthetic Strategy Overview
The overall synthetic strategy is a two-step process. The first part focuses on the construction of the 2,6-diazaspiro[4.5]decane core. Subsequently, a selective mono-Boc protection of the diamine is performed to yield the target compound.
Sources
Troubleshooting & Optimization
Common side reactions in the synthesis of diazaspiro[4.5]decanes
Welcome to the technical support center for the synthesis of diazaspiro[4.5]decanes. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and side reactions encountered during synthesis.
I. Troubleshooting Guide: Common Side Reactions & Optimization Strategies
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable protocols to overcome these challenges.
Question 1: Low Diastereoselectivity in Spirocyclization
Issue: My reaction is producing a nearly 1:1 mixture of diastereomers of the diazaspiro[4.5]decane core. How can I improve the diastereoselectivity?
Root Cause Analysis: Low diastereoselectivity in the formation of the spirocyclic core often stems from insufficient facial selectivity during the key bond-forming step, which is typically an intramolecular cyclization. The transition states leading to the different diastereomers have similar energy levels under the current reaction conditions.
Expert Recommendations:
-
Temperature Optimization: Decreasing the reaction temperature is a fundamental strategy to enhance diastereoselectivity. Lower temperatures can amplify the small energy differences between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product.
-
Solvent Screening: The polarity and coordinating ability of the solvent can significantly influence the conformation of the transition state. Non-polar solvents may promote more organized and sterically hindered transition states, which can lead to higher diastereoselectivity.
-
Catalyst Choice: If a catalyst is employed (e.g., Lewis acid or organocatalyst), its steric and electronic properties are crucial. Screening different catalysts can identify one that provides better facial shielding of the reactive intermediate. For asymmetric synthesis, the use of a chiral catalyst or auxiliary is essential to control the stereochemical outcome.
Experimental Protocol: Temperature Screening for Improved Diastereoselectivity
-
Set up multiple parallel reactions in a temperature-controlled reaction block or individual cooling baths.
-
Prepare a stock solution of your starting materials and catalyst (if applicable) to ensure consistent concentrations across all reactions.
-
Dispense the stock solution into the reaction vessels.
-
Set the temperatures for each reaction (e.g., 25 °C, 0 °C, -20 °C, -40 °C, and -78 °C).
-
Allow the reactions to proceed for a predetermined time, ensuring consistent stirring.
-
Quench the reactions and work up each sample identically.
-
Analyze the crude product mixture from each reaction by ¹H NMR or chiral HPLC to determine the diastereomeric ratio (d.r.).
-
Plot the diastereomeric ratio as a function of temperature to identify the optimal condition.
Question 2: Formation of an Unexpected Fused Tricyclic Urea Byproduct
Issue: During the synthesis of a diazaspiro[4.5]decane derivative from a phenol bearing a pendant urea, I am observing the formation of a fused tricyclic urea instead of the desired spirocyclic product.
Root Cause Analysis: This side reaction can occur when the intramolecular cyclization proceeds through an alternative, and in this case, undesired, pathway. Instead of the intended spirocyclization, an intramolecular oxidative cyclization of a tetrahydroquinolinyl urea can lead to the formation of a fused tricyclic system.
Expert Recommendations:
-
Substrate Design: The substitution pattern on the aromatic ring and the length and flexibility of the linker to the urea are critical. Modifying these structural features can disfavor the formation of the fused system.
-
Oxidant Choice: The choice of oxidant in dearomatization reactions can influence the reaction pathway. Experiment with different hypervalent iodine reagents or other oxidants to favor the desired spirocyclization.
-
Protecting Group Strategy: The nature of the protecting groups on the nitrogen atoms of the urea can influence their nucleophilicity and the overall reactivity of the substrate. Consider alternative protecting groups that may steer the reaction towards the desired spirocyclic product.
Question 3: Inefficient Intramolecular Aza-Michael Addition
Issue: The final ring-closing step of my synthesis, an intramolecular aza-Michael addition, is sluggish and results in low yields of the diazaspiro[4.5]decane.
Root Cause Analysis: The aza-Michael reaction is a conjugate addition of a nitrogen nucleophile to an electron-deficient alkene.[1][2] In an intramolecular context, the efficiency of this reaction is highly dependent on the geometric feasibility of the cyclization and the nucleophilicity of the amine.
Expert Recommendations:
-
Base Catalysis: The aza-Michael addition is often base-catalyzed. The base deprotonates the amine, increasing its nucleophilicity. Common bases for this purpose include DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), DABCO (1,4-diazabicyclo[2.2.2]octane), and triethylamine.[3]
-
Lewis Acid Catalysis: In some cases, a Lewis acid can activate the Michael acceptor, making it more electrophilic and accelerating the reaction.[2]
-
Solvent Effects: The choice of solvent can impact the reaction rate. Polar aprotic solvents like DMF or DMSO can often facilitate this type of reaction.
Diagram: Competing Pathways in Diazaspiro[4.5]decane Synthesis
Caption: Competing reaction pathways in the synthesis of diazaspiro[4.5]decanes.
II. Frequently Asked Questions (FAQs)
What are the most common synthetic routes to diazaspiro[4.5]decanes?
Several synthetic strategies have been developed to access the diazaspiro[4.5]decane scaffold. Some of the most prominent include:
-
Domino Reactions: One-step syntheses involving domino reactions of unactivated yne-en-ynes with aryl halides in the presence of a palladium catalyst can form diazaspiro[4.5]decanes with exocyclic double bonds.[4][5]
-
Dearomatizing Intramolecular Diamination: The stereocontrolled synthesis of complex spirotricyclic systems containing a syn-1,2-diaminocyclohexane unit can be achieved through a dearomatizing oxidation of phenols bearing pendant ureas.[6][7][8]
-
Pictet-Spengler Reaction: This powerful reaction is a direct and efficient method for constructing various heterocyclic frameworks, including those that can serve as precursors to or be incorporated into diazaspiro[4.5]decane structures.[9][10] The reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone.[11]
-
Multi-component Reactions: One-pot syntheses, such as those involving Schiff base formation followed by cyclization with thioglycolic acid, have been used to create thia-azaspiroalkanones, which are related spirocyclic structures.[12]
How can I purify diazaspiro[4.5]decanes effectively?
The purification of diazaspiro[4.5]decanes often requires chromatographic techniques due to the potential for closely related side products and stereoisomers.
| Purification Method | Description | Best For |
| Silica Gel Chromatography | A standard and widely used method for separating compounds based on polarity. | General purification of reaction mixtures.[13] |
| Reversed-Phase HPLC | Utilizes a non-polar stationary phase and a polar mobile phase. | Purification of polar final products and separation of diastereomers.[14] |
| Crystallization | A technique to purify solid compounds based on differences in solubility. | Obtaining highly pure, crystalline final products. |
What are some key applications of diazaspiro[4.5]decanes in drug discovery?
Diazaspiro[4.5]decanes are considered "privileged scaffolds" in medicinal chemistry due to their three-dimensional structure, which can lead to improved pharmacological properties. They are found in a variety of biologically active compounds, including:
-
Neurokinin-1 (NK1) Receptor Antagonists: This class of compounds has applications in the treatment of chemotherapy-induced nausea and vomiting, as well as other neurological disorders.[13]
-
Dual EGFR/BRAFV600E Inhibitors: Certain thia-azaspiroalkanones have shown potential as anti-cancer agents by targeting key signaling pathways.[12]
-
Mitochondrial Permeability Transition Pore (mPTP) Inhibitors: 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been investigated as novel inhibitors of the mPTP, which is implicated in various cell death pathways.[14]
-
Sigma-1 (σ1) Receptor Ligands: Radiolabeled 1,4-dioxa-8-azaspiro[4.5]decane derivatives are being explored as imaging agents for tumors that overexpress the σ1 receptor.[15]
Diagram: General Workflow for Troubleshooting Diazaspiro[4.5]decane Synthesis
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Pictet-Spengler Reaction Updates Its Habits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate by column chromatography
An In-Depth Technical Guide to the Purification of Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate by Column Chromatography
Welcome to the technical support center for the chromatographic purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable spirocyclic building block. We will move beyond basic protocols to address the specific chemical properties of this molecule and provide robust, field-tested solutions to common purification issues.
Understanding the Challenge: The Chemistry of a Boc-Protected Spiro-Diamine
This compound possesses two key structural features that dictate its chromatographic behavior: a moderately polar spirocyclic core and two nitrogen atoms. One nitrogen is part of a tert-butoxycarbonyl (Boc) protected amine, rendering it largely non-basic. The other is a secondary amine, which is basic. This free amine is the primary source of purification difficulties on standard silica gel.
Silica gel's surface is covered with silanol groups (Si-OH), which are acidic.[1] The basic secondary amine in your molecule will interact strongly with these acidic sites via hydrogen bonding and acid-base interactions.[1][2] This leads to several common problems:
-
Peak Tailing/Streaking: The compound "sticks" to the column, eluting slowly and over many fractions, resulting in poor resolution.
-
Irreversible Adsorption: In some cases, the interaction is so strong that the compound will not elute from the column at all, leading to significant yield loss.[3]
-
On-Column Degradation: The acidic nature of silica can potentially cleave the acid-labile Boc protecting group, creating a new, more polar impurity during the purification itself.[3][4]
This guide provides strategies to mitigate these interactions and achieve efficient, high-purity isolation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for this purification?
A: Standard flash-grade silica gel (40-63 µm) is the most common and cost-effective choice. However, due to the basic nature of the compound, the silica or the mobile phase must be neutralized. For particularly difficult separations or acid-sensitive downstream applications, alternative stationary phases like neutral alumina or amine-functionalized silica can be beneficial.[2][5]
Q2: How do I select an appropriate mobile phase (eluent)?
A: The goal is to find a solvent system that moves your target compound to a Thin Layer Chromatography (TLC) Retention Factor (Rf) of 0.25-0.35 . Common starting points for this moderately polar compound include:
-
Dichloromethane (DCM) / Methanol (MeOH)
-
Ethyl Acetate (EtOAc) / Hexanes (or Heptanes)
Crucially, you must add a basic modifier to your eluent to prevent the issues described above. Add 0.5-2% triethylamine (TEA) or a similar volatile base (e.g., 0.5% ammonium hydroxide in the methanol portion of a DCM/MeOH system) to the solvent mixture.[2][6]
Q3: How can I visualize this compound on a TLC plate?
A: this compound lacks a strong UV chromophore, so it will likely be invisible under a standard 254 nm UV lamp. You must use a chemical stain for visualization. Recommended stains include:
-
Potassium Permanganate (KMnO₄): A universal stain that reacts with the amine, appearing as a yellow/brown spot on a purple background.
-
Ninhydrin: A specific stain for primary and secondary amines, which typically develops as a purple or yellow spot upon heating.[7]
Q4: What are the most likely impurities I will encounter?
A: Impurities will depend on your synthetic route, but common contaminants may include:
-
Unreacted Starting Materials: These could be more or less polar than your product.
-
Side-Products: From undesired reaction pathways.
-
Fully Deprotected Species (2,6-diazaspiro[4.5]decane): This is a highly polar, basic compound that will stick avidly to silica gel. It can form if the Boc group is unintentionally cleaved by acid during the reaction workup or on the column itself.[8][9]
Troubleshooting Guide: Addressing Specific Experimental Issues
Problem: My compound is a long, vertical streak on the TLC plate, not a defined spot.
-
Cause: This is the classic sign of strong interaction between your basic amine and the acidic silica gel plate. The compound is being "smeared" as it moves up the plate instead of traveling in a tight band.
-
Solution 1 - Add a Basic Modifier: Prepare your TLC developing chamber with an eluent that contains 1-2% triethylamine (TEA). Re-run the TLC. You should observe a significant improvement, with the streak condensing into a well-defined spot.[6]
-
Solution 2 - Pre-treat the TLC plate: In some cases, you can run the TLC plate in the modified solvent first, let it dry completely, and then run it again with your spotted compound.[6] This ensures the entire plate is neutralized.
Problem: My compound is not eluting from the column, even after I've flushed with many column volumes of eluent.
-
Cause: The compound is irreversibly adsorbed onto the acidic silica gel. This happens when the eluent is not basic enough to compete with the silica-amine interaction.
-
Solution 1 - Increase Eluent Polarity and Basicity: Begin increasing the polarity of your mobile phase while maintaining the basic modifier. For example, if you are using 5% MeOH in DCM + 1% TEA, try increasing to 10% or even 20% MeOH in DCM + 1% TEA. The more polar methanol will help desorb the compound.
-
Solution 2 - Column Deactivation (for future runs): For your next attempt, deactivate the silica gel before loading your sample. This is a powerful technique for basic compounds.[5] See the detailed protocol below for instructions.
Problem: The separation between my product and a key impurity is very poor (ΔRf < 0.1).
-
Cause: The chosen solvent system is not providing adequate selectivity for the two compounds.
-
Solution 1 - Change Solvent System: If you are using EtOAc/Hexanes, try a DCM/MeOH system, or vice-versa. Different solvent systems interact with compounds in unique ways and can often resolve components that co-elute in another system.
-
Solution 2 - Use a Gradient Elution: Start with a less polar mobile phase to elute non-polar impurities. Then, slowly and systematically increase the percentage of the more polar solvent. This can help to sharpen bands and improve the separation between closely eluting compounds.
-
Solution 3 - Reduce Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, aim to load no more than 1-2% of the mass of the silica gel (e.g., 100-200 mg of crude material on a 10 g column).
Problem: I see a new, more polar spot in my fractions that wasn't in my crude TLC.
-
Cause: This is a strong indication of on-column decomposition. The acidic silica is likely cleaving the Boc-protecting group, generating the free diamine.[3]
-
Solution 1 - Ensure a Basic Modifier is Used: This is the first line of defense. The presence of TEA in the eluent will neutralize the silica surface and minimize acid-catalyzed deprotection.
-
Solution 2 - Use Deactivated Silica: Pre-treating the silica gel with a TEA solution before packing the column is highly effective at preventing this issue.
-
Solution 3 - Switch to a Neutral Stationary Phase: If the problem persists, using neutral alumina as your stationary phase will eliminate the risk of acid-catalyzed decomposition.
Experimental Protocols & Data
Recommended Solvent Systems (with 1% TEA)
The following table provides starting points for TLC analysis. The optimal ratio will depend on the specific impurities in your crude material.
| Solvent System | Starting Ratio (v/v) | Notes |
| Dichloromethane / Methanol | 98:2 to 90:10 | Excellent for resolving moderately polar compounds. Ensure high-purity solvents. |
| Ethyl Acetate / Hexanes | 20:80 to 80:20 | A less polar system, good for separating from non-polar impurities. |
Step-by-Step Purification Protocol
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small amount of your crude material in a vial with DCM or EtOAc.
-
On a TLC plate, spot your crude material.
-
Develop the plate in a chamber containing your chosen eluent (e.g., 95:5 DCM/MeOH) plus 1% TEA .
-
Visualize with a permanganate stain.
-
Adjust the solvent ratio until the desired product has an Rf of ~0.3.
-
-
Column Preparation (Slurry Method with Deactivation):
-
In a beaker, add your required amount of silica gel (typically 50-100 times the mass of your crude material).
-
Add your chosen starting eluent (including 1% TEA) until a pourable, homogenous slurry is formed.
-
Stir the slurry for 5-10 minutes. This step allows the TEA to neutralize the silica surface.[6]
-
Pour the slurry into your column and use gentle air pressure or a pump to pack the bed evenly. Ensure no air bubbles are trapped.[10]
-
Add a thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude material in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (approx. 2-3 times the mass of your crude material) to this solution.
-
Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder. This is your dry-loaded sample.[11]
-
Carefully add this powder to the top of the sand layer in your packed column.
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the column, ensuring the packed bed is not disturbed.
-
Apply pressure and begin collecting fractions.
-
Monitor the elution process by collecting small fractions and analyzing them by TLC.
-
If using a gradient, incrementally increase the proportion of the more polar solvent after your initial non-polar impurities have eluted.
-
-
Analysis and Product Isolation:
-
Spot every few fractions on a TLC plate.
-
Develop and stain the plate to identify which fractions contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the purification process.
Caption: A decision-making flowchart for troubleshooting the purification.
References
- Vertex AI Search. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds.
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
-
Science Forums. (2011). Amine purification. Available at: [Link]
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Available at: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Available at: [Link]
-
Chemistry For Everyone. (2025). Why Do Amines Adhere To Silica Gel Columns? YouTube. Available at: [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]
- ResearchGate. (n.d.). The synthetic methods of oxa‐azaspiro[4.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Available at: [Link]
- PubChem. (n.d.). Tert-butyl 2,6-diazaspiro[4.
- PubChem. (n.d.). Tert-butyl 2,6-diazaspiro[4.
- Google Patents. (n.d.). Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
- Supporting Information. (n.d.). 2,6-Diazaspiro[3.3]heptanes.
- MDPI. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.
- Organic Syntheses. (n.d.).
- PubMed. (2025). Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker.
- National Institutes of Health. (n.d.). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
- ChemicalBook. (n.d.). Tert-butyl 2,6-diazaspiro[3.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?
- Reddit. (2023). Boc De-protection.
Sources
- 1. youtube.com [youtube.com]
- 2. biotage.com [biotage.com]
- 3. Chromatography [chem.rochester.edu]
- 4. jk-sci.com [jk-sci.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. chromtech.com [chromtech.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Amination of Spirocycles
Welcome to the Technical Support Center for Palladium-Catalyzed Amination of Spirocycles. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of these structurally complex molecules. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of a spirocyclic halide has stalled or resulted in a low yield. What are the first steps in troubleshooting?
A1: A low or stalled yield in a complex C-N coupling reaction is a common challenge. A systematic approach is the most efficient way to identify the root cause. The issue typically originates from one of three areas: the catalyst's integrity, the reaction conditions, or the purity of the reagents.
Start with a broad assessment of the reaction. Visually inspect the completed reaction. The formation of significant amounts of palladium black is a clear indicator of catalyst decomposition, a common deactivation pathway.[1] If the solution is clean, the issue is more likely related to suboptimal conditions for the specific substrates involved.
The following flowchart provides a general workflow for initial troubleshooting.
Caption: General troubleshooting workflow for low yields.
Q2: I'm observing significant palladium black formation. What causes this catalyst deactivation and how can I prevent it?
A2: The formation of palladium black (aggregated, inactive Pd(0) clusters) is a primary mode of catalyst deactivation.[1][2] This occurs when the concentration of the active, ligand-stabilized Pd(0) species is too low, or when the reaction temperature is too high for the catalyst's stability. In the context of spirocycles, the steric bulk of the substrate can hinder its approach to the metal center, slowing down the catalytic cycle and giving the catalyst more time to decompose.
Causality and Prevention:
-
Insufficient Ligand: The phosphine ligand is crucial for stabilizing the Pd(0) center. If the ligand:palladium ratio is too low, or if the ligand itself degrades (e.g., oxidation by trace oxygen), unprotected Pd(0) species can aggregate.
-
Solution: Increase the ligand-to-palladium ratio (e.g., from 1.1:1 to 2:1 L:Pd). Using air-stable Pd(II) pre-catalysts (like G3 or G4 palladacycles) can also ensure a consistent and correct L:Pd ratio upon activation.[3]
-
-
Presence of Oxygen: Many phosphine ligands are sensitive to air and can be oxidized to phosphine oxides, which do not effectively stabilize the palladium center.[4]
-
Solution: Ensure all reagents and the reaction vessel are rigorously deoxygenated. This involves using anhydrous, degassed solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment. See the protocol below for a standard setup.
-
-
High Temperature: While heat can accelerate the reaction, excessively high temperatures can also accelerate catalyst decomposition, especially if the catalytic cycle is slow.[1]
-
Solution: Screen lower temperatures (e.g., 80 °C instead of 110 °C). While this may seem counterintuitive, a more stable catalyst operating for a longer time can provide a higher overall yield than a faster, but rapidly decomposing, catalyst.
-
Protocol: Setting Up a Reaction Under Inert Atmosphere
-
Vessel Preparation: Dry a Schlenk flask or a vial with a PTFE-lined cap in an oven at >120 °C for at least 4 hours. Allow it to cool to room temperature in a desiccator.
-
Solid Reagents: Add the spirocyclic halide, amine (if solid), base, palladium pre-catalyst, and ligand to the vessel inside a glovebox. If a glovebox is not available, add the solids quickly in a stream of inert gas.
-
Sealing: Seal the vessel with the cap or a rubber septum.
-
Purging: Connect the vessel to a Schlenk line and perform at least three cycles of vacuum/inert gas backfill to remove atmospheric oxygen.
-
Solvent Addition: Add the anhydrous, degassed solvent via a gas-tight syringe.
-
Heating: Place the sealed and purged vessel in a pre-heated oil bath or heating block with stirring.
Q3: The spirocyclic core of my substrate is extremely bulky. How does this steric hindrance affect the reaction, and how should I select my ligand?
A3: Steric hindrance is a major challenge in the amination of spirocycles. The bulky 3D structure can impede several key steps of the Buchwald-Hartwig catalytic cycle. Specifically, it can slow down the final C-N bond-forming reductive elimination step.[5][6] To overcome this, the ligand must be carefully chosen to promote this difficult step.
The Role of the Ligand: For sterically demanding substrates, bulky and electron-rich monodentate biarylphosphine ligands are generally the most effective.[7][8] The bulk of the ligand creates a coordinatively unsaturated, highly reactive palladium center that accelerates the rate-limiting reductive elimination.
Caption: Decision tree for ligand selection.
Recommended Ligands for Spirocycles: The following table summarizes ligands commonly used for challenging couplings. For highly hindered spirocycles, starting with a ligand from "Generation 3" or "Generation 4" is advisable.
| Ligand Generation | Example Ligands | Key Features & Applications |
| Gen 2 | BINAP, XantPhos | Bidentate ligands, effective for less hindered substrates. May struggle with spirocycles.[7] |
| Gen 3 | XPhos, SPhos, RuPhos | Bulky, electron-rich biarylphosphines. Excellent for hindered aryl chlorides and bromides.[1][9] |
| Gen 4 | tBuBrettPhos, AlPhos | Extremely bulky and electron-donating. Designed for the most challenging couplings, including those with hindered amines and heterocycles.[9][10] |
Q4: My reaction is clean but the conversion is low. Could the choice of base or solvent be the issue?
A4: Absolutely. The base and solvent are not mere spectators; they are critical components that influence nearly every step of the catalytic cycle. Their roles are often intertwined.[3][10]
The Role of the Base: The base is required to deprotonate the amine-palladium complex to form the key palladium-amido intermediate prior to reductive elimination.[3]
-
Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base. Its strength facilitates the deprotonation of a wide range of amines. However, its poor solubility can sometimes lead to reproducibility issues if not stirred effectively.[3]
-
Alternative Bases: For substrates with base-sensitive functional groups, weaker carbonate bases (e.g., Cs₂CO₃, K₂CO₃) can be used, though this often requires higher temperatures.[11] Soluble organic bases like DBU have also been employed to create homogeneous reaction conditions, which can be beneficial for reproducibility and scale-up.[10][12]
The Role of the Solvent: The solvent must solubilize the reagents and catalyst while being compatible with the reaction conditions.
-
Aprotic, Non-coordinating Solvents: Toluene and 1,4-dioxane are the most common solvents.[13] Toluene is often preferred for its higher boiling point, allowing for a wider temperature range.
-
Solvent Effects on Catalyst Activity: Some solvents can coordinate to the palladium center and inhibit catalysis. Chlorinated solvents and strongly coordinating solvents like acetonitrile or pyridine should generally be avoided.[3] The solubility of the base is also a key factor; for instance, NaOtBu is more soluble in THF than in toluene, which can impact reaction rates.
Protocol: Screening Reaction Parameters
A high-throughput screening approach is the most effective way to optimize conditions.
-
Array Setup: In a glovebox, arrange an array of 24 vials in a heating block.
-
Stock Solutions: Prepare stock solutions of your spirocyclic halide and amine in the primary solvent to be tested (e.g., toluene).
-
Variable Addition:
-
To each vial, add a pre-weighed amount of a different ligand/base combination.
-
Use a consistent amount of palladium pre-catalyst in each vial.
-
-
Reaction Initiation: Add the stock solutions to each vial, seal, and begin heating and stirring.
-
Analysis: After a set time (e.g., 16 hours), take an aliquot from each vial, quench, and analyze by LC-MS or GC-MS to determine the percent conversion and identify promising conditions for further optimization.[1]
Q5: What is the general catalytic cycle for this reaction, and where are the failure points specific to spirocycles?
A5: Understanding the catalytic cycle is essential for rational troubleshooting. The Buchwald-Hartwig amination proceeds through three main stages: oxidative addition, amine binding/deprotonation, and reductive elimination.[3][14]
Caption: Buchwald-Hartwig catalytic cycle with spirocycle-specific failure points.
Failure Points for Spirocycles:
-
Oxidative Addition: This step is generally slower for aryl chlorides than for bromides or iodides.[15] If the C-X bond on the spirocycle is sterically shielded, this step can be inhibited. Using a more electron-rich ligand can help accelerate oxidative addition.[7]
-
Reductive Elimination: This is often the rate-limiting step for sterically congested substrates.[8] The bulky spirocyclic framework and the amine substituent must orient correctly around the palladium center for the C-N bond to form. A bulky ligand is critical here, as it promotes the formation of a three-coordinate intermediate that is primed for reductive elimination.
By methodically addressing potential issues with the catalyst system, reaction parameters, and reagent quality, you can effectively troubleshoot and optimize the palladium-catalyzed amination of these challenging but valuable spirocyclic substrates.
References
-
Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. Chemspeed Technologies. [Link]
-
Optimization of the reaction conditions for the Buchwald-Hartwig... ResearchGate. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]
-
DFT Investigation on Palladium-Catalyzed [2 + 2 + 1] Spiroannulation between Aryl Halides and Alkynes: Mechanism, Base Additive Role, and Solvent and Ligand Effects. The Journal of Physical Chemistry A - ACS Publications. [Link]
-
DFT Investigation on Palladium-Catalyzed [2 + 2 + 1] Spiroannulation between Aryl Halides and Alkynes: Mechanism, Base Additive Role, and Solvent and Ligand Effects. PubMed. [Link]
-
Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. National Institutes of Health (NIH). [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. National Institutes of Health (NIH). [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. National Institutes of Health (NIH). [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship - University of California. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. [Link]
-
DFT Investigation on Palladium-Catalyzed [2 + 2 + 1] Spiroannulation between Aryl Halides and Alkynes: Mechanism, Base Additive Role, and Solvent and Ligand Effects. ResearchGate. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. National Institutes of Health (NIH). [Link]
-
Synthesizing chiral spiro compounds using asymmetric amination chemistry. ResearchGate. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with AqueousAmmonia and Hydroxide Base Enabled by Ligand Development. The Hartwig Group. [Link]
-
Reevaluation of the Mechanism of the Amination of Aryl Halides Catalyzed by BINAP-Ligated Palladium Complexes. Journal of the American Chemical Society. [Link]
-
Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters - ACS Publications. [Link]
-
The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications (RSC Publishing). [Link]
-
Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. europepmc.org. [Link]
-
A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Link]
-
The effect of steric hindrance in amines, and sterically destabilized twisted amides. ResearchGate. [Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Spirocyclization through C-H Activation and Regioselective Alkyne Insertion. PubMed. [Link]
-
Table of Functional Group Priorities for Nomenclature. Master Organic Chemistry. [Link]
-
Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. MDPI. [Link]
-
(I) Palladium-catalyzed spirocyclizations via remote C–H activation... ResearchGate. [Link]
-
Highly regio- and diastereoselective construction of spirocyclic compounds via palladium-catalyzed [3 + 2] cycloaddition of vinyl methylene cyclic carbonates with pyrrolidinones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 9. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. reddit.com [reddit.com]
Technical Support Center: Troubleshooting the Purification of Boc-Protected Spiroamines
Welcome to the Technical Support Center for the purification of Boc-protected spiroamines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying these unique molecules. The rigid, three-dimensional nature of spirocyclic systems can present distinct challenges compared to their acyclic or simple cyclic counterparts. This document provides in-depth troubleshooting advice and practical solutions in a direct question-and-answer format to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Common Impurities and Their Removal
Q1: I've just completed the Boc-protection of my spiroamine. What are the most likely impurities I should be looking for?
A1: Following the synthesis of a Boc-protected spiroamine, several common impurities may be present. Identifying these is the first critical step towards a successful purification strategy.
-
Unreacted Starting Material (Spiroamine): Incomplete reactions are common. The basic nature of the starting spiroamine allows for its straightforward removal.
-
Excess Di-tert-butyl dicarbonate (Boc₂O): This is a very common impurity as the reagent is often used in excess to drive the reaction to completion.[1]
-
tert-Butanol (t-BuOH): A byproduct of the Boc protection reaction.
-
Di-Boc Species: Over-protection, particularly with primary amines, can lead to the formation of a di-Boc derivative.
-
Side-products from the Synthesis of the Spirocyclic Core: Depending on the synthetic route to your spiroamine, you may have isomeric or structurally related impurities.
Troubleshooting Workflow for Initial Purification:
Caption: Initial work-up of a Boc-protection reaction.
Q2: My crude product is contaminated with the unreacted spiroamine. How can I remove it?
A2: The most effective method to remove the basic starting spiroamine is through an acidic wash during the work-up.
Protocol for Acidic Wash:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a dilute aqueous acid solution, such as 0.1 N HCl or a saturated solution of ammonium chloride (NH₄Cl). The basic spiroamine will be protonated and partition into the aqueous layer.
-
Separate the aqueous layer.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Q3: How can I effectively remove excess Boc₂O and its byproduct, t-BuOH?
A3: Both Boc₂O and t-BuOH are relatively non-polar and can often be removed through careful evaporation or by using specific scavengers.
-
Evaporation: For small-scale reactions, co-evaporation with a solvent like toluene under reduced pressure can be effective in removing t-BuOH.
-
Polymer-supported Trisamine: For a more robust solution, passing the reaction mixture through a cartridge containing polymer-supported trisamine can effectively scavenge unreacted Boc₂O.[1]
-
Recrystallization: If your Boc-protected spiroamine is a solid, recrystallization is an excellent method for removing both Boc₂O and t-BuOH, as they tend to remain in the mother liquor.
Section 2: Recrystallization Challenges
Q1: I'm trying to recrystallize my Boc-protected spiroamine, but it's "oiling out" instead of forming crystals. What can I do?
A1: "Oiling out" is a common issue where the compound separates from the solution as a supersaturated liquid. The unique and often rigid structure of spirocycles can make crystallization challenging.
Strategies to Induce Crystallization:
-
Slow Cooling: Rapid cooling often leads to oiling out. Allow the hot, saturated solution to cool slowly to room temperature before transferring it to a refrigerator.
-
Solvent System Adjustment: The solubility profile of your spiroamine is key. You may have too much of the "good" solvent. Try slowly adding a "poor" (anti-solvent) until you observe persistent cloudiness, then gently heat to redissolve and allow to cool slowly.[2]
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can act as nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to the supersaturated solution can induce crystallization.
| Common Recrystallization Solvent Systems | Comments |
| Ethyl Acetate / Hexanes | A versatile system for compounds of moderate polarity. |
| Dichloromethane / Hexanes | Good for less polar compounds. |
| Ethanol / Water | Effective for more polar molecules.[3] |
| Toluene / Heptane | Can be useful for aromatic-containing spirocycles. |
Q2: My Boc-protected spiroamine is an oil at room temperature. Can I still use recrystallization?
A2: While challenging, it is sometimes possible to crystallize compounds that are oils at room temperature.
-
Trituration: Dissolve the oil in a minimal amount of a good solvent and then add a poor solvent in which the oil is insoluble. Stir vigorously. This can sometimes induce solidification.
-
Low-Temperature Crystallization: Attempt crystallization at sub-ambient temperatures (e.g., in a freezer or with a dry ice/acetone bath).
-
Salt Formation: If your spiroamine has another functional group that can be protonated or deprotonated, forming a salt can often lead to a crystalline solid that is easier to purify by recrystallization.
Section 3: Chromatographic Purification
Q1: I'm planning to use column chromatography to purify my Boc-protected spiroamine. What are some good starting conditions?
A1: Column chromatography is a powerful technique for purifying Boc-protected spiroamines, especially for removing closely related impurities.
Recommended Starting Conditions for Column Chromatography:
Caption: General workflow for column chromatography.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane. A typical starting gradient might be 0-20% ethyl acetate in hexanes. The rigid nature of spirocycles can lead to unexpected elution profiles, so careful monitoring by Thin Layer Chromatography (TLC) is essential.
| Impurity | Typical Elution Profile (Normal Phase) |
| Boc₂O | Relatively non-polar, elutes early. |
| t-BuOH | More polar than Boc₂O, but still elutes relatively early. |
| Boc-protected spiroamine | Polarity depends on the spirocyclic core. |
| Starting spiroamine | Typically more polar than the Boc-protected product. |
Q2: My Boc-protected spiroamine exists as a mixture of diastereomers. How can I separate them?
A2: The separation of diastereomers of spiroamines can be challenging due to their similar physical properties.
-
Column Chromatography: Careful optimization of the mobile phase for column chromatography can sometimes achieve separation. Using a less polar solvent system and a long column can improve resolution.
-
Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers much higher resolution than standard column chromatography and is often the method of choice for separating challenging diastereomers. Chiral stationary phases can be particularly effective.[][5]
-
Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular technique for chiral separations and can be a powerful tool for resolving spiroamine diastereomers.[]
Section 4: Purity Analysis
Q1: How can I accurately determine the purity of my final Boc-protected spiroamine?
A1: A combination of analytical techniques is recommended to ensure the purity of your compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your Boc-protected spiroamine and for identifying any remaining impurities. The presence of the characteristic tert-butyl signal around 1.4-1.5 ppm in the ¹H NMR spectrum is a good indicator of the Boc group's presence. Integration of this signal against protons on the spirocyclic core can provide an estimate of purity.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, MS) is a highly sensitive method for detecting and quantifying impurities.[8]
-
Mass Spectrometry (MS): MS will confirm the molecular weight of your compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 5. Chiral separation of natural and unnatural amino acid derivatives by micro-HPLC on a Ristocetin A stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR spectroscopic analysis of new spiro-piperidylrifamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Bases for the Synthesis of Diazaspirocycles
Welcome to the technical support center for the synthesis of diazaspirocycles. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore the critical role of base selection in the successful synthesis of diazaspirocycles, moving beyond common choices to troubleshoot reactions and optimize outcomes. We will delve into the nuances of using alternative bases, addressing specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical in the synthesis of diazaspirocycles?
The choice of base in diazaspirocycle synthesis is pivotal as it often governs the reaction's success, influencing yield, stereoselectivity, and the formation of side products. The base's primary role is typically to deprotonate a nucleophile, initiating a cascade of reactions such as aza-Michael additions followed by intramolecular cyclization. The base's strength, steric hindrance, and solubility can significantly impact the reaction pathway. For instance, a base that is too strong or nucleophilic can lead to undesired side reactions, while a base that is too weak may result in low conversion rates.
Q2: What are the main categories of alternative bases I should consider?
Beyond standard inorganic bases like potassium carbonate (K₂CO₃) and sodium hydride (NaH), several classes of alternative bases can offer advantages in diazaspirocycle synthesis:
-
Organic Bases: Non-nucleophilic organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often more soluble in organic solvents, leading to more efficient reactions.[1]
-
Proton Sponges: These are highly basic but exceptionally non-nucleophilic amines, such as 1,8-bis(dimethylamino)naphthalene (DMAN), which can be useful in preventing side reactions.[2][3]
-
Phase-Transfer Catalysis (PTC) Systems: In biphasic reactions, a phase-transfer catalyst can be used in conjunction with an inorganic base (e.g., NaOH, K₂CO₃) to facilitate the reaction between reactants in different phases.[4][5][6]
Q3: When should I consider using an organic base like DBU over an inorganic base like K₂CO₃?
The choice between an organic base like DBU and an inorganic base like K₂CO₃ often depends on the specific reaction conditions and substrates.
-
Solubility and Efficiency: DBU is generally more soluble in common organic solvents like DMSO and DMF compared to K₂CO₃. This enhanced solubility can lead to significantly higher yields and reaction rates.[1] For instance, in certain carboxylative cyclization reactions, switching from K₂CO₃ to DBU dramatically increases the product yield.[1]
-
Reaction Conditions: K₂CO₃ is a solid base, and its reactions are often heterogeneous, which can sometimes lead to slower reaction kinetics. DBU, being a liquid and soluble, promotes a homogeneous reaction environment.
Troubleshooting Guide
Issue 1: Low Yield or No Reaction
Possible Cause: The base you are using may be too weak to deprotonate the nucleophile effectively under your reaction conditions.
Troubleshooting Steps:
-
Increase Base Strength: If you are using a weak base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), consider switching to a stronger base like DBU or potassium tert-butoxide (KOtBu).
-
Solvent Optimization: The choice of solvent can influence the effectiveness of a base. Polar aprotic solvents like DMF or DMSO can enhance the basicity of some bases and improve the solubility of reactants.
-
Consider a Homogeneous System: If you are using an inorganic base like K₂CO₃ which has poor solubility in your solvent, switching to a soluble organic base like DBU could improve the reaction rate and yield.[1][7]
Issue 2: Formation of Undesired Side Products
Possible Cause: The base may be too strong or too nucleophilic, leading to side reactions such as elimination, decomposition of starting materials, or undesired condensation reactions.
Troubleshooting Steps:
-
Switch to a Non-Nucleophilic Base: If you suspect your base is acting as a nucleophile, switch to a sterically hindered, non-nucleophilic base.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can often minimize side reactions by favoring the kinetically controlled desired product.
-
Use a Weaker Base: In some cases, a very strong base is not necessary and can be detrimental. Experiment with weaker bases like K₂CO₃ or even organic amines under optimized conditions.
Issue 3: Poor Diastereoselectivity
Possible Cause: The transition state of the cyclization step is not well-controlled, leading to a mixture of diastereomers. The choice of base can influence the conformation of the intermediates.
Troubleshooting Steps:
-
Vary the Base: The counterion of the base can play a role in coordinating with intermediates and influencing the stereochemical outcome. Experiment with bases having different counterions (e.g., Li⁺, Na⁺, K⁺, Cs⁺).
-
Employ a Chiral Base or Catalyst: For asymmetric synthesis, consider using a chiral base or a chiral phase-transfer catalyst to induce enantioselectivity and improve diastereoselectivity.[4][11]
-
Additive Screening: The addition of certain salts (e.g., LiCl, Bu₄NCl) can sometimes influence the aggregation state of intermediates and improve stereoselectivity.
Experimental Protocols
Protocol 1: General Procedure for Aza-Michael/Spirocyclization using DBU
This protocol describes a general procedure for the synthesis of a diazaspirocycle via a DBU-promoted aza-Michael addition followed by intramolecular cyclization.
Materials:
-
Appropriate α,β-unsaturated ester
-
Amine-containing nucleophile
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous solvent (e.g., Toluene, THF, or DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the amine-containing nucleophile (1.0 eq) in the chosen anhydrous solvent (0.1 M) under an inert atmosphere, add the α,β-unsaturated ester (1.1 eq).
-
Cool the reaction mixture to 0 °C.
-
Slowly add DBU (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Diazaspirocycle Synthesis using Phase-Transfer Catalysis
This protocol outlines a general method for synthesizing diazaspirocycles using a phase-transfer catalyst with an inorganic base.
Materials:
-
Appropriate precursor for diazaspirocycle formation
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Aqueous solution of an inorganic base (e.g., 50% NaOH or K₂CO₃)
-
Organic solvent (e.g., Toluene or Dichloromethane)
Procedure:
-
Dissolve the diazaspirocycle precursor (1.0 eq) and the phase-transfer catalyst (0.1 eq) in the organic solvent.
-
Add the aqueous solution of the inorganic base (5.0 eq).
-
Stir the biphasic mixture vigorously at the desired temperature (e.g., room temperature to 50 °C) for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Data Presentation
Table 1: Comparison of Bases in a Model Diazaspirocyclization Reaction
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 100 | 24 | 29[1] |
| 2 | DBU | DMF | 100 | 24 | 75[1] |
| 3 | DBU | DMSO | 80 | 24 | 87[1] |
| 4 | Et₃N | DCM | 25 | 48 | <10 |
| 5 | NaH | THF | 25 | 12 | 65 |
Yields are based on a model reaction and may vary depending on the specific substrates.
Visualizing Reaction Mechanisms
Caption: A generalized workflow for base-catalyzed aza-Michael addition and subsequent intramolecular cyclization to form a diazaspirocycle.
References
- Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles.
- DBU-promoted carboxylative cyclization of o-hydroxy- and o-acetamidoacetophenone. Beilstein Journal of Organic Chemistry, 2015.
- The first proton sponge-based amino acids: synthesis, acid–base properties and some reactivity. Organic & Biomolecular Chemistry, RSC Publishing.
- Synthesis and evaluation of heteroaryl substituted diazaspirocycles as scaffolds to probe the ATP-binding site of protein kinases. Bioorganic & Medicinal Chemistry, 2013.
- K2CO3-Promoted oxy-Michael Addition/Cyclization of α,β-Unsaturated Carbonyl Compounds with Naphthols: Synthesis of Naphthopyrans. Molecules, 2023.
- Special Issue : Design and Applications of Phase Transfer C
- DBU Promoted Polysubstituted Arene Formation via a Michael Addition/Cyclization/Elimin
- Applications of caged-designed proton sponges in base-catalyzed transformations.
- New Trends in Asymmetric Phase Transfer C
- Cinchona-based phase-transfer catalysts for asymmetric synthesis.
- Naphthalene proton sponges as hydride donors: diverse appearances of the tert-amino-effect. Organic & Biomolecular Chemistry, RSC Publishing.
- Naphthalene 'proton sponges'. Russian Chemical Reviews, RSC Publishing.
- Phase transfer catalyzed synthesis of 1, 2-diacylglycerol with D-mannitol as starting material.
- DBU Promoted Polysubstituted Arene Formation via a Michael Addition/Cyclization/Elimination Cascade Reaction. Semantic Scholar, 2022.
- KO t Bu-Mediated Aza-Michael Addition of Aromatic Amines or N -Phenylurea to 3-Nitro-2-phenyl-2 H -chromenes and Sequential Aerobic Dehydrogenation.
- On the Mechanism of Base-Catalyzed Glycerol Polymerization and Copolymerization.
- Acid and base catalyzed formation of hydrates and hemiacetals (video). Khan Academy.
- Ester Hydrolysis: Acid and Base-C
- Base Catalyzed Ester Hydrolysis (Saponific
- Practice Problem: Mechanism - Acid C
- Chiral Aryliodine-Mediated Enantioselective Organocatalytic Spirocyclization: Synthesis of Spirofurooxindoles via Cascade Oxidative C-O and C-C Bond Formation.
- Synthesis of macrocyclic derivatives with di-sucrose scaffold.
- Base-Promoted Cascade Transformation of Tetrahydropyrimidinones into Novel Tricyclic bis-Diazepinones.
- Examples of the reactions used in the macrocyclization step.
- Reactions of Diels–Alder adducts of a sugar-derived dihydropyranone leading to fused polycyclic compounds.
Sources
- 1. DBU-promoted carboxylative cyclization of o-hydroxy- and o-acetamidoacetophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The first proton sponge-based amino acids: synthesis, acid–base properties and some reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. air.unimi.it [air.unimi.it]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Naphthalene proton sponges as hydride donors: diverse appearances of the tert-amino-effect - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Naphthalene 'proton sponges' - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Stereoselectivity in Diazaspiro[4.5]decane Synthesis
Introduction
The diazaspiro[4.5]decane scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous clinical candidates and approved drugs. Its rigid, three-dimensional architecture allows for precise spatial orientation of functional groups, making it an ideal framework for targeting complex biological receptors. However, the construction of this scaffold, particularly the creation of the spirocyclic core, presents significant stereochemical challenges. The spiroatom itself can be a stereocenter, and adjacent carbons on both rings introduce further complexity, often leading to mixtures of diastereomers and enantiomers.
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers in medicinal chemistry and process development. Our goal is to provide not just solutions, but the underlying mechanistic reasoning to empower you to overcome challenges in managing the stereoselectivity of your synthetic routes.
Troubleshooting Guide: Common Stereoselectivity Issues
This section addresses specific, common problems encountered during the synthesis of diazaspiro[4.5]decanes in a practical question-and-answer format.
Q1: My key spirocyclization reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?
Answer: Poor diastereoselectivity is one of the most frequent hurdles and typically indicates that the energy difference between the competing diastereomeric transition states is minimal. Several factors can be tuned to address this.
Potential Causes & Recommended Actions:
-
Insufficient Steric or Electronic Bias: The substrate itself may lack strong directing groups to favor one cyclization trajectory over another.
-
Action 1: Modify Substrate Substituents. If synthetically feasible, introduce bulkier protecting groups or substituents on the atoms adjacent to the forming spirocenter. The increased steric hindrance can effectively block one face of the molecule during the ring-closing event. For example, switching from a methyl to a tert-butyl group on a nearby nitrogen can dramatically influence facial selectivity.[1]
-
Action 2: Introduce a Directing Group. A substituent capable of hydrogen bonding or chelation (e.g., a hydroxyl or sulfonamide group) can pre-organize the substrate into a specific conformation, leading to a more selective cyclization.
-
-
Reaction Temperature: Higher temperatures provide enough energy to overcome the small activation energy barrier between the two diastereomeric pathways, leading to a loss of selectivity.
-
Action: Decrease the Reaction Temperature. Lowering the temperature is often the most effective initial step.[1][2] Running the reaction at 0 °C, -20 °C, or even -78 °C can significantly enhance the diastereomeric ratio by favoring the transition state with the lower activation energy.[2] It is crucial to screen a range of temperatures to find the optimum.[2]
-
-
Solvent Effects: The solvent plays a critical role in stabilizing or destabilizing the transition states.
-
Action: Conduct a Solvent Screen. The polarity and coordinating ability of the solvent can influence the substrate's conformation and the transition state assembly.[1][3] Screen a diverse set of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH₂Cl₂) and polar protic (e.g., ethanol), to identify conditions that maximize selectivity.[1][3] Less polar solvents may promote more organized transition states, enhancing diastereoselectivity.[2]
-
-
Choice of Catalyst/Reagent: For catalyzed reactions, the catalyst is the primary driver of stereoselectivity.
Q2: I'm attempting an asymmetric synthesis, but the enantiomeric excess (ee) is unacceptably low. What are the key parameters to optimize?
Answer: Low enantiomeric excess indicates an inefficient transfer of chirality from your catalyst or chiral auxiliary to the substrate. This is a common challenge in developing new asymmetric methodologies.
Potential Causes & Recommended Actions:
-
Sub-optimal Catalyst-Substrate Interaction: The chiral environment created by the catalyst may not be effectively differentiating between the two prochiral faces of the substrate.
-
Action 1: Modify the Catalyst Ligand. The steric and electronic properties of the ligand are paramount. For metal-based catalysts, systematically modify the ligand structure. For instance, in dirhodium-catalyzed reactions, catalysts like Rh₂(S-pPhTPCP)₄ have shown superior performance in creating a well-defined chiral pocket that forces the substrate to adopt a specific orientation.[4]
-
Action 2: Screen Different Catalyst Families. If one class of catalyst (e.g., a chiral phosphoric acid) is ineffective, explore others like N-heterocyclic carbenes (NHCs) or metal complexes with different chiral ligands (e.g., BOX, PYBOX).[3][5] The geometry and mechanism of these catalysts vary significantly, and one may be better suited for your substrate.
-
-
Incorrect Catalyst Loading or Purity:
-
Action: Optimize Catalyst Loading. Vary the molar percentage of the catalyst.[2] Sometimes, higher loadings can be detrimental, while in other cases, they are necessary to drive the catalytic cycle efficiently. Also, ensure the catalyst is of high enantiomeric purity.
-
-
Interference from Achiral Additives or Solvents:
-
Action: Re-evaluate Additives. Additives like molecular sieves or bases can sometimes interfere with the chiral catalyst. Ensure they are rigorously dried and consider if they are truly necessary. In some rhodium-catalyzed reactions, additives like HFIP can be beneficial by preventing substrate-catalyst inhibition without disrupting the chiral environment.[4]
-
-
Background (Uncatalyzed) Reaction: A non-selective background reaction can compete with the desired asymmetric catalytic pathway, eroding the overall enantiomeric excess.
-
Action: Lower the Reaction Temperature. This will slow down the uncatalyzed reaction more significantly than the catalyzed one, improving the ee.
-
Q3: The reaction is sluggish, incomplete, or results in significant side products. How can I improve the yield and minimize impurities?
Answer: Low yield and side product formation often point to issues with substrate reactivity, reaction conditions, or competing decomposition pathways.
Potential Causes & Recommended Actions:
-
Poor Substrate Reactivity: The electronic nature of your starting materials might not be optimal for the desired transformation.
-
Action: Modify Substrate Electronics. For example, in cycloaddition reactions, the rate can be highly dependent on the electronics of the reacting partners. Adding electron-withdrawing groups to one component and electron-donating groups to the other can accelerate the reaction and favor the desired pathway over decomposition.[3]
-
-
Inhibition or Decomposition of the Catalyst:
-
Action: Ensure Inert Conditions. Many catalysts, particularly organometallic ones, are sensitive to air and moisture. Ensure all reagents and solvents are scrupulously dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Water can interfere with the catalytic cycle.[3]
-
-
Premature Quenching of Intermediates: In reactions involving radical or highly reactive intermediates, premature quenching can lead to undesired side products.
-
Action: Control Reagent Concentration. In reactions using reagents like Bu₃SnH for radical cyclizations, slow addition of the reagent can maintain a low steady-state concentration, favoring the desired cyclization cascade over premature reduction.[3]
-
-
Incorrect Reaction Time/Temperature:
-
Action: Optimize Time and Temperature. Monitor the reaction by TLC or LCMS to determine the optimal reaction time. Shorter reaction times can minimize the formation of degradation products.[3]
-
Frequently Asked Questions (FAQs)
How do I choose the right chiral catalyst for my asymmetric diazaspiro[4.5]decane synthesis?
Choosing a catalyst is not a one-size-fits-all process. The optimal choice depends heavily on the specific reaction type and substrate. A rational approach involves:
-
Literature Precedent: Start by searching for catalysts that have been successful for similar transformations (e.g., intramolecular Mannich, Pictet-Spengler, or cycloaddition reactions) leading to related heterocyclic structures.
-
Mechanism: Consider the reaction mechanism. For reactions involving the activation of a carbonyl group, a chiral Lewis acid or a Brønsted acid like a chiral phosphoric acid might be appropriate.[3] For transformations involving acyl anion equivalents, N-heterocyclic carbene (NHC) catalysts are a powerful option.[5][6]
-
Screening: It is almost always necessary to empirically screen a small library of catalysts from different families to identify a promising lead.
What is the best way to determine the absolute and relative stereochemistry of my product?
Determining the complex 3D structure of a spirocyclic compound requires a combination of techniques:
-
NMR Spectroscopy: 1D and 2D NMR techniques (NOESY, ROESY) are powerful for establishing the relative stereochemistry by observing through-space correlations between protons on the two different rings.
-
X-Ray Crystallography: This is the gold standard for unequivocally determining both the relative and absolute stereochemistry. If you can grow a suitable crystal of your final product or a derivative, this method provides definitive proof.
-
Chiral HPLC/SFC: Chiral chromatography is used to determine the enantiomeric excess (ee) of your product.[7] By comparing the retention time of your product to that of a known standard (if available) or by using both enantiomers of a chiral column, you can often assign the absolute configuration.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to determine the absolute configuration by comparing the experimental spectrum to theoretically calculated spectra or by applying established semiempirical rules for specific chromophores.[7]
Can computational chemistry help predict the stereochemical outcome?
Yes, increasingly so. Density Functional Theory (DFT) calculations can be used to model the transition states of the competing diastereomeric and enantiomeric pathways. By calculating the relative energies of these transition states, one can predict the major product isomer. This approach can be particularly useful for understanding the mode of action of a chiral catalyst and for rationally designing more selective catalysts.[4]
Data & Protocols
Table 1: Effect of Reaction Temperature on Diastereoselectivity
This table illustrates a typical optimization study for a hypothetical intramolecular Mannich reaction to form a diazaspiro[4.5]decane core.
| Entry | Temperature (°C) | Solvent | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | 25 (Room Temp) | CH₂Cl₂ | 1.5 : 1 | 85 |
| 2 | 0 | CH₂Cl₂ | 4 : 1 | 82 |
| 3 | -20 | CH₂Cl₂ | 8 : 1 | 75 |
| 4 | -78 | CH₂Cl₂ | >20 : 1 | 60 |
As shown, decreasing the temperature significantly improves the diastereoselectivity, albeit with a slight decrease in yield due to slower reaction rates.[2][8]
Protocol: General Procedure for Asymmetric Spirocyclization using a Chiral Phosphoric Acid Catalyst
Warning: This is a general guideline. Optimal conditions (solvent, temperature, reaction time) must be determined empirically for each specific substrate. Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Preparation: To an oven-dried reaction vial under an Argon atmosphere, add the aldehyde substrate (1.0 eq., 0.2 mmol) and the chiral phosphoric acid catalyst (e.g., TRIP) (0.1 eq., 0.02 mmol).
-
Dissolution: Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 5 minutes.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a cryocooler or an appropriate cooling bath.
-
Amine Addition: In a separate vial, dissolve the amine component (1.1 eq., 0.22 mmol) in anhydrous toluene (1.0 mL). Add this solution dropwise to the cooled reaction mixture over 10 minutes.
-
Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC or LC-MS.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (5 mL).
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis & Purification: Analyze the crude diastereomeric ratio by ¹H NMR. Purify the product by flash column chromatography on silica gel to isolate the major diastereomer. Determine the enantiomeric excess of the purified product by chiral HPLC or SFC analysis.
Visualizing Stereochemical Control
Diagram 1: Troubleshooting Workflow for Poor Stereoselectivity
Caption: A systematic workflow for troubleshooting and optimizing stereoselective reactions.
Diagram 2: Model of Chiral Catalyst-Induced Asymmetric Spirocyclization
Caption: A conceptual model showing how a chiral catalyst selectively stabilizes one transition state.
References
-
Catalytic Enantioselective Construction of Chiral Benzo-Fused N-Heterocycles through Friedel–Crafts-Type Electrophilic Chlorination. CCS Chemistry - Chinese Chemical Society. [Link]
-
Asymmetric construction of non-central chiral compounds with N-heterocyclic carbenes organocatalysis. Science Exploration Press. [Link]
-
Chiral N-Heterocyclic Carbenes as Stereodirecting Ligands in Asymmetric Catalysis. ResearchGate. [Link]
-
Chiral heterogeneous photocatalysts for enantioselective synthesis: standing on the shoulders of organocatalysis. Chemical Science (RSC Publishing). [Link]
-
Chiral N-heterocyclic carbenes as asymmetric acylation catalysts. ResearchGate. [Link]
-
One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Org Biomol Chem. [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. National Institutes of Health (NIH). [Link]
-
Stereochemistry (Part-3) Tricks to find R/S of Biphenyls, allenes, spiro and Ansa Compounds. YouTube. [Link]
-
Synthesis, chiroptical properties and absolute configuration of spiro[1,3-benzodioxole-methanocyclooct[b]indole]. RSC Publishing. [Link]
-
Spiro compound. Wikipedia. [Link]
-
Spiro Ketal Stereochemistry. University of Wisconsin-Platteville. [Link]
-
Synthesis of Spirocyclic Diarylfluorenes by One-Pot Twofold SNAr Reactions of Diaryl Sulfones with Diarylmethanes. Organic Letters - ACS Publications. [Link]
-
Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Publications. [Link]
-
Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. ResearchGate. [Link]
-
Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. National Institutes of Health (NIH). [Link]
-
Diastereoselective reaction to construct polycyclic spiroindolines from 3-(2-isocyanoethyl)indoles and ynones. New Journal of Chemistry (RSC Publishing). [Link]
-
Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. National Institutes of Health (NIH). [Link]
-
Dynamic Diastereoselectivity during Iron Carbonyl Mediated Spirocyclization Reactions. ElectronicsAndBooks. [Link]
-
(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]
-
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]
-
Novel Approaches for Asymmetric Synthesis. MDPI. [Link]
-
1,4-Diazaspiro[4.5]decane. PubChem. [Link]
-
2,8-Diazaspiro(4.5)decane. PubChem. [Link]
-
Synthesis and Oxidative Transformations of New Chiral Pinane-Type γ-Ketothiols: Stereochemical Features of Reactions. MDPI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric construction of non-central chiral compounds with N-heterocyclic carbenes organocatalysis [sciexplor.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, chiroptical properties and absolute configuration of spiro[1,3-benzodioxole-methanocyclooct[b]indole] - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purifying Polar Basic Diazaspiro Compounds
Welcome to the technical support center for the purification of polar basic diazaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with this class of molecules. The inherent polarity and basicity of the diazaspiro scaffold demand a departure from standard purification protocols. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental workflows to navigate these complexities successfully.
The Core Challenge: A Dichotomy of Properties
Polar basic diazaspiro compounds present a dual challenge for chromatographers. Their high polarity makes them poorly retained on traditional reversed-phase (RP) columns like C18, often leading to elution in the solvent front.[1][2] Simultaneously, the basic nitrogen atoms in the diaza- moiety engage in strong secondary interactions with acidic silanol groups present on the surface of silica-based stationary phases. This interaction is a primary cause of severe peak tailing, poor resolution, and low recovery.[3][4][5]
Our goal is to provide you with the strategic framework and practical tools to overcome these issues, ensuring high-purity compounds for your downstream applications.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: Poor Peak Shape & Severe Tailing
Question: My diazaspiro compound is producing broad, tailing peaks on my silica-based column, even after extensive mobile phase optimization. What is causing this, and how can I fix it?
Answer:
Severe peak tailing for basic compounds like diazaspiros is almost always caused by strong, undesirable ionic interactions between the protonated basic analyte and negatively charged, acidic silanol groups (Si-OH) on the silica surface.[3] This secondary retention mechanism leads to a non-uniform elution profile, resulting in a "tail."
Here is a logical workflow to diagnose and solve this problem:
Caption: Troubleshooting workflow for poor peak shape.
Solutions in Detail:
-
Mobile Phase Modification: Introduce a small amount of a basic additive, such as triethylamine (TEA) or ammonium hydroxide, into your mobile phase. These additives act as "silanol blockers" by preferentially interacting with the active sites on the silica, thereby preventing your diazaspiro compound from binding to them.[3]
-
pH Adjustment: By increasing the mobile phase pH to be at least 2 units above the pKa of your basic compound, you convert it to its neutral form. This eliminates the primary ionic interaction. However, this requires a specialized, high-pH-stable column, as traditional silica dissolves above pH 8.[6][7]
-
Alternative Stationary Phases: Modern columns with hybrid particle technology (silica-organic hybrids) or polymeric supports have significantly lower silanol activity and offer better peak shapes for basic compounds without mobile phase modifiers.[3]
Issue 2: No Retention on Reversed-Phase (C18) Columns
Question: My compound elutes in the void volume on my C18 column, regardless of the mobile phase composition. How can I achieve retention?
Answer:
This is a classic problem for highly polar molecules. The hydrophobic C18 stationary phase provides no mechanism to retain polar compounds, which prefer the polar mobile phase.[1][8] You must switch to a chromatography mode that utilizes a different retention mechanism.
| Chromatography Mode | Stationary Phase | Mobile Phase | Principle of Retention | Best For |
| HILIC | Polar (Silica, Amide, Zwitterionic) | High Organic (>80% ACN) + Aqueous Buffer | Partitioning of the polar analyte into a water-enriched layer on the stationary phase surface.[9][10] | Highly polar, water-soluble compounds. |
| Mixed-Mode (MMC) | Bimodal (e.g., C18 + Ion-Exchanger) | Aqueous Buffer + Organic Solvent | Utilizes multiple retention mechanisms simultaneously, such as hydrophobic and ion-exchange interactions.[11][12] | Compounds with mixed polar/non-polar and ionic character. |
| Ion-Exchange (IEX) | Charged (e.g., Sulfonic Acid for Cation Exchange) | Aqueous Buffer with Salt Gradient | Electrostatic attraction between the charged analyte and the oppositely charged stationary phase.[13][14] | Charged or ionizable compounds. |
Recommendation: Start with Hydrophilic Interaction Liquid Chromatography (HILIC) . It is often the most effective and intuitive switch from reversed-phase for polar compounds.
Issue 3: Compound is Unstable on Silica Gel
Question: I've noticed that the recovery of my diazaspiro compound is very low, and I suspect it's degrading on the acidic silica column. How can I confirm this and purify it safely?
Answer:
The acidic nature of silica gel can indeed cause the degradation of sensitive compounds.[15]
Confirmation: To test for stability, spot your compound on a silica TLC plate. Let it sit for 30-60 minutes, then elute as you normally would. If you see new spots or significant streaking from the baseline that wasn't present in the initial spot, your compound is likely unstable on silica.
Solutions:
-
Deactivate the Silica: For flash chromatography, you can pre-treat the silica gel by flushing the packed column with a solvent system containing a small percentage of a base like triethylamine or ammonium hydroxide before loading your sample.[15] This neutralizes the most acidic sites.
-
Use an Alternative Stationary Phase: Alumina (basic or neutral) can be a good alternative to silica for acid-sensitive basic compounds.[4] For HPLC, switching to a polymeric or a robust hybrid-silica column is the best option.
-
Protecting Groups: In some cases, temporarily protecting one of the basic nitrogens with a group like Boc can reduce polarity and mask the problematic basic site, making purification on silica easier.[4] However, this adds two steps (protection/deprotection) to your synthesis, which may introduce new impurities.[4]
Frequently Asked Questions (FAQs)
Q1: Which chromatography mode is the best starting point for a novel polar basic diazaspiro compound?
For a completely new compound, Mixed-Mode Chromatography (MMC) offers the highest probability of success.[11][16] The dual retention mechanisms (e.g., reversed-phase and cation-exchange) provide more variables to optimize for retention and selectivity. You can adjust organic solvent content, pH, and buffer concentration to fine-tune the separation.[12]
Caption: Decision tree for initial purification strategy.
Q2: My diazaspiro compound is chiral. What are the best techniques for enantiomeric separation?
Chiral separation is critical in pharmaceutical development.[17][18] For diazaspiro compounds, two techniques stand out:
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful tool for chiral separations and is often considered superior to HPLC for this purpose.[19][20] It uses supercritical CO2 as the main mobile phase, which has low viscosity, allowing for faster and more efficient separations. The addition of alcohol modifiers and additives helps elute polar compounds.[21][22]
-
HPLC with Chiral Stationary Phases (CSPs): This is the more traditional approach. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly effective for a wide range of compounds and can be used in normal-phase, polar-organic, or reversed-phase modes.[23]
Q3: Can I use ion-pairing agents in my reversed-phase method to retain my compound?
Yes, you can, but it comes with significant drawbacks. Ion-pairing agents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) form a neutral complex with your protonated basic compound, allowing it to be retained on a C18 column.[24]
However, be aware of these issues:
-
MS Incompatibility: Most ion-pairing agents are non-volatile and cause significant ion suppression in mass spectrometry.
-
Irreversible Column Binding: They can be difficult to wash off the column, leading to long equilibration times and carryover in subsequent analyses.
-
Artifacts: They can complicate preparative purification and sample recovery.
For these reasons, exploring HILIC or Mixed-Mode chromatography is strongly recommended before resorting to ion-pairing agents.[2]
Detailed Protocols
Protocol 1: HILIC Method Development for a Polar Basic Diazaspiro Compound
This protocol outlines a systematic approach to developing a HILIC separation method.
-
Column Selection:
-
Start with a robust, general-purpose HILIC phase, such as one with an amide or zwitterionic ligand. These often provide good peak shape and selectivity.[9]
-
-
Mobile Phase Preparation:
-
Solvent A (Aqueous): 10 mM Ammonium Acetate or Ammonium Formate in Water, pH adjusted to 5.0 with Acetic or Formic Acid. A buffer is crucial for reproducibility.
-
Solvent B (Organic): Acetonitrile (ACN).
-
Rationale: Ammonium acetate/formate are volatile buffers, making them ideal for MS detection and preparative work where the buffer needs to be removed.
-
-
Initial Gradient Conditions:
-
Flow Rate: 0.4 mL/min (for a typical 2.1 mm ID column).
-
Gradient:
-
0.0 min: 95% B
-
10.0 min: 60% B
-
11.0 min: 95% B
-
15.0 min: 95% B (Equilibration)
-
-
Rationale: HILIC gradients run in the opposite direction of reversed-phase; you start with high organic and increase the aqueous (strong) solvent to elute compounds.[1][25] HILIC columns may require longer equilibration times than RP columns.
-
-
Sample Preparation:
-
Dissolve the sample in a solvent that is as close to the initial mobile phase conditions as possible (e.g., 95:5 ACN:Water). Injecting in a strong (aqueous) solvent will cause severe peak distortion.
-
-
Optimization:
-
No Elution: If the compound is too strongly retained, increase the final concentration of Solvent A (e.g., gradient to 50% A) or increase the buffer concentration.
-
Poor Resolution: Try a different HILIC stationary phase (e.g., switch from amide to a bare silica HILIC column) to alter selectivity. Adjusting the pH can also modify the charge state of the analyte and the stationary phase, influencing retention.
-
References
- 1. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 2. Polar Compounds | SIELC Technologies [sielc.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. reddit.com [reddit.com]
- 5. silicycle.com [silicycle.com]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
- 8. pharmanow.live [pharmanow.live]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. helixchrom.com [helixchrom.com]
- 12. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 14. Ion chromatography - Wikipedia [en.wikipedia.org]
- 15. Purification [chem.rochester.edu]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. Supercritical Fluid Chromatography (SFC): New Products and Emerging Applications [labx.com]
- 23. researchgate.net [researchgate.net]
- 24. biopharmaservices.com [biopharmaservices.com]
- 25. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate under acidic/basic conditions
Technical Support Center: Stability of Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the chemical stability of this versatile building block, particularly focusing on the integrity of the tert-butyloxycarbonyl (Boc) protecting group under various experimental conditions. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure successful and predictable outcomes in your synthetic workflows.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and reactivity of this compound.
Q1: What is the general stability profile of this compound?
The stability of this compound is primarily dictated by its Boc protecting group. The Boc group is a well-established, acid-labile protecting group for amines.[1] Consequently, the compound is highly stable under basic, nucleophilic, and reductive conditions but will readily undergo deprotection in the presence of strong acids.[2][3] The spirocyclic diamine core is generally robust.
Q2: How stable is the Boc group under basic or nucleophilic conditions?
The Boc group is exceptionally stable under a wide range of basic and nucleophilic conditions.[4][5] It is resistant to hydrolysis by alkali bases (e.g., NaOH, LiOH) and stable towards common nucleophiles like amines, organometallics, and hydrides.[2][3] This stability is a key feature that allows for "orthogonal" protection strategies, where other protecting groups (like Fmoc, which is base-labile) can be removed without affecting the Boc-protected amine.[4][6]
Q3: Under what specific acidic conditions will the Boc group be cleaved?
The Boc group is sensitive to acid and is designed for removal under these conditions.[] Cleavage is typically rapid and complete using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or with hydrogen chloride (HCl) in a non-aqueous solvent like dioxane or methanol.[1][8] Even moderately acidic conditions, such as prolonged exposure to silica gel or aqueous acids with a pH below 4, can lead to partial or complete deprotection.[9]
Q4: Are there specific storage recommendations for this compound?
To ensure long-term integrity, this compound should be stored in a cool, dry place, sealed under an inert atmosphere (e.g., nitrogen or argon). This prevents slow degradation from atmospheric moisture and carbon dioxide, which can react with the free secondary amine. Avoid storing it in proximity to acidic vapors.
Troubleshooting Guide: Experimental Challenges
This guide provides a structured, cause-and-effect approach to resolving common issues encountered during reactions involving this compound.
Issue 1: Incomplete or No Boc Deprotection Under Acidic Conditions
-
Symptom: Analysis of the reaction mixture by TLC, LC-MS, or NMR shows a significant amount of starting material remaining after the expected reaction time.
-
Causality: The primary reason for incomplete deprotection is insufficient acid strength or concentration to effectively catalyze the cleavage of the carbamate. The reaction mechanism requires protonation of the carbamate's carbonyl oxygen, which initiates the fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[3][10] If the acid is too weak, too dilute, or consumed by other basic functionalities in the substrate, this initial protonation step is inefficient.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
-
Recommended Solutions:
Reagent Solvent Typical Conditions Notes Trifluoroacetic Acid (TFA) Dichloromethane (DCM) 20-50% (v/v), RT, 30 min - 2 hr Most common method. TFA and DCM are volatile, simplifying workup.[8] HCl (4M solution) 1,4-Dioxane 1-2 hr, RT A strong alternative to TFA. The product is isolated as the hydrochloride salt.[11] Aqueous Phosphoric Acid Tetrahydrofuran (THF) 85 wt% aq. solution A milder, environmentally benign option that can offer selectivity.[12] Oxalyl Chloride Methanol 3 equivalents, RT, 1-4 hr A mild method reported to be effective even when HCl-methanol is not.[13]
Issue 2: Formation of Unexpected Byproducts During Acidic Deprotection
-
Symptom: New spots appear on the TLC plate, or unexpected masses are detected by LC-MS, corresponding to an addition of 56 amu (C₄H₈).
-
Causality: The Boc deprotection mechanism generates a reactive tert-butyl cation intermediate.[14] This electrophile can be intercepted by any available nucleophile in the reaction mixture. While the intended product has a newly freed secondary amine, other nucleophilic sites on the molecule (e.g., electron-rich aromatic rings, thiols) can also be alkylated, leading to t-butylated byproducts.[2][14]
-
The Deprotection and Side-Reaction Mechanism:
Caption: Mechanism of Boc deprotection and byproduct formation.
-
Solution: Use of Cation Scavengers To prevent byproduct formation, add a "scavenger" to the reaction mixture. Scavengers are nucleophiles that are more reactive towards the t-butyl cation than the substrate or product, effectively trapping it.
Issue 3: Difficulty Isolating the Free Amine Product After Workup
-
Symptom: After removing the acid and solvent under reduced pressure, the resulting product shows poor solubility in common organic solvents (e.g., DCM, Ethyl Acetate) and appears as a salt (e.g., trifluoroacetate or hydrochloride salt).
-
Causality: The deprotection reaction leaves the newly formed secondary amine protonated by the excess acid used. This forms an ammonium salt, which typically has very different solubility properties (more polar, less soluble in nonpolar organic solvents) than the desired free amine.
-
Solution: Neutralization Workup
-
After the reaction is complete, concentrate the mixture in vacuo to remove the bulk of the acid and solvent.
-
Re-dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Carefully wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, until the aqueous layer is neutral or slightly basic (check with pH paper).[15] Caution: CO₂ evolution (effervescence) will occur.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solvent under reduced pressure to yield the neutral, deprotected free amine.
-
Key Protocols & Analytical Validation
Protocol 1: Standard Boc Deprotection using TFA/DCM
-
Preparation: Dissolve the this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Reagent Addition: To the stirring solution at room temperature, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[15]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress every 30 minutes (see Protocol 2). A typical reaction is complete within 1-2 hours.
-
Workup: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Proceed with the neutralization workup described in "Issue 3" to obtain the free amine.
Protocol 2: Monitoring Deprotection by Thin-Layer Chromatography (TLC)
-
Plate & Eluent: Use a silica gel TLC plate. A common eluent system for this type of compound is DCM/Methanol (e.g., 9:1) with a small amount of ammonium hydroxide (~1%) to prevent streaking of the free amine.
-
Spotting: On the baseline, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Development & Visualization: Develop the plate, dry it, and visualize the spots using a ninhydrin stain. Ninhydrin reacts with the newly formed secondary amine to produce a colored spot (typically yellow or purple), while the Boc-protected starting material will not stain.[15]
-
Interpretation: The reaction is complete when the starting material spot has completely disappeared from the RM lane and is replaced by a new, lower Rf, ninhydrin-positive spot corresponding to the more polar, deprotected product.
Protocol 3: Confirmation of Deprotection by ¹H NMR Spectroscopy
The most definitive method for confirming Boc deprotection is ¹H NMR spectroscopy.[16]
-
Sample Preparation: Prepare a sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: The key indicator of successful deprotection is the complete disappearance of the large singlet peak corresponding to the nine equivalent protons of the tert-butyl group, which typically appears around 1.4-1.5 ppm .[16] Concurrently, you should observe shifts in the signals for the protons adjacent to the newly deprotected nitrogen atom.
References
-
Boc and tBu ester pH stability during enamine hydrolysis. (2022). Reddit. Retrieved from [Link]
-
tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]
-
Amino Protecting Groups Stability. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Pittelkow, M., et al. (2002).
-
Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Having great trouble with a Boc-protection reaction. (2019). Reddit. Retrieved from [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2015). Chemistry Stack Exchange. Retrieved from [Link]
-
Boc deprotection conditions tested. (n.d.). ResearchGate. Retrieved from [Link]
- Akinnuoye, G. A., et al. (2016). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Letters, 57(25), 2754-2757.
-
How to confirm BOC deprotection by TFA? (2014). ResearchGate. Retrieved from [Link]
-
tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate. (n.d.). PubChem. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Thieme.
-
Mechanism of Alkaline Hydrolysis of Tert-butyl Bromide. (n.d.). Shaalaa.com. Retrieved from [Link]
-
BOC deprotection. (2023). Hebei Boze Chemical Co., Ltd. Retrieved from [Link]
- Li, B., et al. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry, 71(24), 9045-9050.
-
Hydrolysis of carboxylic and carbonic acid derivatives. (2015). YouTube. Retrieved from [Link]
-
Tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate. (n.d.). PubChem. Retrieved from [Link]
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2012). International Journal of Organic Chemistry, 2, 224-229.
Sources
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. reddit.com [reddit.com]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
- 12. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Tale of Two Scaffolds: A Comparative Analysis of Diazaspiro[4.5]decane and Piperazine in Modern Medicinal Chemistry
In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly shapes the trajectory of a drug discovery program. Among the pantheon of privileged structures, the piperazine ring has long been a stalwart, gracing the structures of numerous approved drugs.[1][2][3] However, the quest for novel chemical space and improved pharmacological properties has led to the rise of bioisosteric replacements, with the diazaspiro[4.5]decane scaffold emerging as a compelling alternative. This guide provides an in-depth, objective comparison of these two critical scaffolds, offering experimental data and field-proven insights to aid researchers, scientists, and drug development professionals in making informed strategic decisions.
Introduction: The Enduring Appeal of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are cornerstones of medicinal chemistry, prized for their ability to engage in crucial hydrogen bonding interactions, modulate physicochemical properties, and serve as versatile synthetic handles.[4] Piperazine, a six-membered ring with two nitrogen atoms in a 1,4-relationship, is a quintessential example of a "privileged scaffold" due to its frequent appearance in bioactive compounds across a wide range of therapeutic areas.[1][3] Its conformational flexibility and the basicity of its nitrogen atoms are key to its utility.
The diazaspiro[4.5]decane scaffold, a spirocyclic system featuring a piperidine or pyrrolidine ring fused to another nitrogen-containing ring at a quaternary carbon, can be considered a conformationally restricted analogue of piperazine. This structural constraint imparts a unique three-dimensional architecture that can offer advantages in target binding and pharmacokinetic profiles. This guide will dissect the nuances of these two scaffolds, from their fundamental physicochemical properties to their impact on drug metabolism and therapeutic application.
Structural and Conformational Analysis: Flexibility vs. Rigidity
The fundamental difference between piperazine and diazaspiro[4.5]decane lies in their conformational freedom. This structural variance has profound implications for their interaction with biological targets.
Piperazine: The piperazine ring typically exists in a chair conformation, but it can undergo ring flipping to adopt alternative twist-boat conformations. This flexibility allows it to adapt its shape to fit into various binding pockets. However, this conformational freedom can also come at an entropic cost upon binding to a target, potentially reducing binding affinity. The conformational preference of substituted piperazines can be complex, with axial conformations sometimes being favored, which can influence their biological activity.[5]
Diazaspiro[4.5]decane: In contrast, the spirocyclic nature of the diazaspiro[4.5]decane scaffold locks the molecule into a more rigid conformation. This pre-organization can reduce the entropic penalty of binding, potentially leading to higher affinity and selectivity for the target protein. The defined three-dimensional arrangement of substituents on the diazaspiro core can also be exploited to achieve specific vector orientations for optimal target engagement.
Logical Relationship: Conformational Constraint
Caption: Impact of scaffold flexibility on target binding.
Comparative Physicochemical Properties
The physicochemical properties of a scaffold are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare key properties of piperazine and diazaspiro[4.5]decane.
| Property | Piperazine (Unsubstituted) | Diazaspiro[4.5]decane (Representative) | Rationale and Implications for Drug Design |
| pKa | pKa1 ≈ 5.35, pKa2 ≈ 9.73[6][7] | pKa values are substituent-dependent, but generally in a similar basic range to piperazine. For example, a 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative has a predicted pKa of 7.95.[4] | Piperazine's two distinct pKa values allow for fine-tuning of its ionization state at physiological pH, which can be leveraged to modulate solubility and target engagement. The basicity of both scaffolds allows for salt formation, often improving aqueous solubility. |
| logP | -1.5 (unsubstituted)[3] | Generally more lipophilic than unsubstituted piperazine due to the increased carbon content. The calculated XlogP for 2,8-diazaspiro[4.5]decane is 0.1.[8] | The inherent hydrophilicity of the piperazine core can improve aqueous solubility, a desirable trait for oral and intravenous formulations. The increased lipophilicity of the diazaspiro[4.5]decane scaffold may enhance membrane permeability and access to lipophilic binding pockets, which can be advantageous for CNS-penetrant drugs.[9] |
| Molecular Weight | 86.14 g/mol [10] | 140.23 g/mol (for C8H16N2 isomers)[8][11] | Both scaffolds have relatively low molecular weights, providing a good starting point for the design of drug-like molecules that adhere to Lipinski's Rule of Five. |
| Aqueous Solubility | Freely soluble in water[6] | Generally lower than unsubstituted piperazine but can be modulated by substituents. | The high solubility of piperazine is a key advantage. For diazaspiro[4.5]decanes, careful selection of substituents is necessary to ensure adequate solubility for oral absorption. |
Synthesis and Derivatization: A Practical Perspective
The synthetic accessibility of a scaffold is a crucial consideration in any drug discovery campaign. Both piperazine and diazaspiro[4.5]decane offer versatile handles for chemical modification.
Synthesis of Piperazine Derivatives
The N-arylation of piperazine is a common and critical transformation in medicinal chemistry. The Buchwald-Hartwig amination is a powerful and widely used method for this purpose.[1][12]
Experimental Workflow: Buchwald-Hartwig Amination of Piperazine
Caption: General workflow for the synthesis of N-arylpiperazines.
Detailed Experimental Protocol: Buchwald-Hartwig Amination of N-Boc-piperazine
-
Rationale: This protocol utilizes a palladium catalyst and a phosphine ligand to facilitate the cross-coupling of an aryl halide with N-Boc-piperazine. The Boc protecting group allows for selective mono-arylation. The choice of a sterically hindered ligand is often crucial for achieving high yields, especially with less reactive aryl chlorides.[1]
-
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XantPhos, 4 mol%)
-
Base (e.g., NaO-t-Bu, 2.0 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), N-Boc-piperazine (1.2 mmol), and sodium tert-butoxide (2.0 mmol).
-
In a separate vial, dissolve the Pd₂(dba)₃ (0.02 mmol) and XantPhos (0.04 mmol) in a small amount of anhydrous toluene.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (5 mL) to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 100 °C and stir for 2-18 hours (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[1]
-
Synthesis of Diazaspiro[4.5]decane Derivatives
The synthesis of diazaspiro[4.5]decanes can be more complex than that of simple piperazines, often involving multi-step sequences. One common approach involves a Strecker reaction followed by cyclization.[13]
Detailed Experimental Protocol: Synthesis of a 1,3-Diazaspiro[4.5]decan-2,4-dione Core
-
Rationale: This three-step synthesis provides a facile route to a spirocyclic hydantoin, a privileged scaffold in its own right. The Strecker reaction forms a key α-amino nitrile intermediate, which is then converted to a ureido derivative and subsequently cyclized to form the desired spiro-hydantoin.[13]
-
Materials:
-
4-Phenylcyclohexanone
-
Sodium cyanide
-
Methylamine hydrochloride
-
Potassium cyanate
-
Acetic acid
-
Sodium hydride
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Step 1: Strecker Reaction: To a stirred suspension of sodium cyanide (1.0 equiv) and methylamine hydrochloride (1.0 equiv) in a mixture of DMSO/H₂O, add a solution of 4-phenylcyclohexanone (1.0 equiv) in DMSO. Stir the reaction mixture at room temperature for 46 hours. After aqueous workup and extraction with ethyl acetate, the resulting α-amino nitrile is obtained and can be converted to its hydrochloride salt.[13]
-
Step 2: Ureido Formation: Treat the α-amino nitrile hydrochloride (1.0 equiv) with potassium cyanate (1.2 equiv) in the presence of acetic acid and water. Stir the mixture at room temperature to yield the corresponding ureido derivative.[13]
-
Step 3: Cyclization: Cool a stirred solution of the ureido derivative (1.0 equiv) in dry DMF in an ice bath. Add sodium hydride (1.3 equiv) portion-wise. Stir the mixture at 45 °C under an inert atmosphere. After an acidic workup, the target 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione is obtained.[13]
-
Pharmacokinetic Profile: A Comparative Overview
The pharmacokinetic properties of a drug candidate, including its metabolic stability and oral bioavailability, are critical for its success. The choice between a piperazine and a diazaspiro[4.5]decane scaffold can have a significant impact on these parameters.
| Pharmacokinetic Parameter | Piperazine-Containing Compounds | Diazaspiro[4.5]decane-Containing Compounds | Key Considerations and Experimental Insights |
| Metabolic Stability | Can be a site of metabolic liability, particularly through oxidation of the carbons alpha to the nitrogen atoms and N-dealkylation.[5][14] The in vitro half-life in human liver microsomes can vary widely depending on the substituents. For a series of piperazin-1-ylpyridazines, half-lives as short as 3 minutes were observed.[2] | The rigid structure can sometimes shield metabolic "hot spots," leading to improved metabolic stability. A 2,8-diazaspiro[4.5]decan-1-one derivative showed excellent metabolic stability.[15] | The metabolic fate of piperazine derivatives is highly dependent on their substitution pattern. Blocking metabolically labile sites with groups such as fluorine or incorporating gem-dimethyl groups can improve stability. The spirocyclic nature of diazaspiro[4.5]decanes can inherently protect certain positions from enzymatic attack. |
| Oral Bioavailability | Generally confers good oral bioavailability due to favorable physicochemical properties like aqueous solubility.[16][17] However, extensive first-pass metabolism can limit oral bioavailability.[16] | Can exhibit good oral bioavailability. A 2,8-diazaspiro[4.5]decane-containing EZH2 PROTAC had an oral bioavailability of 8.91% in rats.[18] Another diazaspiro[4.5]decane derivative showed a combined oral bioavailability of the parent compound and its active metabolite of 22% in mice.[19] | Oral bioavailability is a complex interplay of solubility, permeability, and metabolism. While piperazine's solubility is an advantage, its metabolic lability can be a drawback. The potentially greater metabolic stability of diazaspiro[4.5]decanes can translate to improved oral bioavailability, provided that solubility and permeability are adequate. |
| CNS Penetration | The piperazine scaffold is a common feature in CNS-active drugs, as it can be modified to cross the blood-brain barrier.[20][21] | The increased lipophilicity and rigid structure of diazaspiro[4.5]decanes can be advantageous for CNS penetration.[9][22] | For CNS-targeted drugs, maintaining a balance of lipophilicity, molecular weight, and hydrogen bonding capacity is crucial. Both scaffolds can be tailored for CNS penetration, but the inherent properties of the diazaspiro[4.5]decane scaffold may offer a better starting point for achieving the desired ADME profile for brain-penetrant compounds. |
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
-
Rationale: This assay provides an early assessment of a compound's susceptibility to metabolism by cytochrome P450 enzymes, which are abundant in liver microsomes. The disappearance of the parent compound over time is measured to determine its intrinsic clearance.[10][17][23][24]
-
Materials:
-
Test compound (1 µM final concentration)
-
Human liver microsomes (0.5 mg/mL final protein concentration)
-
NADPH (1 mM final concentration)
-
0.1 M Phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile with an internal standard (stopping reagent)
-
-
Procedure:
-
Pre-warm a mixture of the test compound and human liver microsomes in phosphate buffer at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding NADPH.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[23]
-
Pharmacological Applications and Case Studies
Both scaffolds have been successfully employed in a multitude of therapeutic areas. The choice between them often depends on the specific requirements of the biological target and the desired pharmacological profile.
Piperazine: The piperazine moiety is a cornerstone of many antihistaminic, antipsychotic, and anticancer drugs.[3] Its ability to interact with G-protein coupled receptors (GPCRs) and ion channels has been widely exploited.
Diazaspiro[4.5]decane: This scaffold has garnered significant attention in the development of antagonists for GPCRs, such as neurokinin-1 (NK1) receptors. Its rigid structure is well-suited for achieving high-affinity and selective interactions with such targets.
Case Study: Olaparib and its Diazaspiro[4.5]decane Bioisostere
A compelling example of the strategic replacement of piperazine with a diazaspiro[4.5]decane scaffold is seen in the context of the PARP inhibitor, olaparib. In a study where the piperazine core of olaparib was replaced with various diazaspiro systems, some of the resulting analogues exhibited interesting pharmacological profiles.[25][26][27]
-
Key Findings:
-
One diazaspiro[4.5]decane-containing analogue (compound 10e) displayed potent PARP-1 inhibition (IC₅₀ = 12.6 nM), comparable to olaparib (IC₅₀ = 6.0 nM).[25]
-
Crucially, this analogue did not induce DNA damage at similar concentrations to olaparib, suggesting a potential for reduced cytotoxicity.[25][26]
-
The diazaspiro scaffold led to a reduction in off-target interactions, with compound 10e showing high specificity for PARP-1.[26]
-
This case study highlights the potential of the diazaspiro[4.5]decane scaffold to not only serve as a viable structural surrogate for piperazine but also to fine-tune the pharmacological profile of a drug, potentially leading to an improved safety profile.[25][26]
Logical Relationship: Bioisosteric Replacement and Pharmacological Outcome
Caption: Impact of bioisosteric replacement on the pharmacological profile of a PARP inhibitor.
Conclusion: A Strategic Choice in Drug Design
Both piperazine and diazaspiro[4.5]decane are undeniably powerful scaffolds in the medicinal chemist's toolkit. The choice between them is not one of inherent superiority but rather a strategic decision based on the specific goals of a drug discovery program.
-
Piperazine remains an excellent choice when conformational flexibility, high aqueous solubility, and well-established synthetic routes are paramount. Its versatility has been proven time and again in a vast number of approved drugs.
-
Diazaspiro[4.5]decane offers a compelling alternative when conformational constraint is desired to enhance binding affinity and selectivity. Its rigid three-dimensional structure can also be leveraged to improve metabolic stability and fine-tune the pharmacokinetic profile, particularly for CNS-targeted agents. The case of the olaparib bioisostere demonstrates the potential of this scaffold to mitigate off-target effects and reduce cytotoxicity.
Ultimately, a thorough understanding of the nuanced differences between these two scaffolds, supported by the kind of experimental data and protocols presented in this guide, will empower drug discovery teams to make more rational and effective decisions in the design of the next generation of therapeutics.
References
-
Taltavull, J., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. RSC Medicinal Chemistry, 8(7), 735-740. [Link]
-
Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379. [Link]
-
Chandrasekhar, J., et al. (2011). Discovery of a piperazine urea based compound as a potent, selective, orally bioavailable melanocortin subtype-4 receptor partial agonist. Bioorganic & Medicinal Chemistry Letters, 21(8), 2330-2334. [Link]
-
Wikipedia. (n.d.). Piperazine. [Link]
-
Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]
-
Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed. [Link]
-
Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]
-
Malik, M. K., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2603. [Link]
-
Mishra, V., & Singh, P. P. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(6), 773-785. [Link]
-
Singh, S., & Kumar, A. (2015). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Journal of Applied Pharmaceutical Science, 5(5), 117-124. [Link]
-
PubChem. (n.d.). 1,4-Diazaspiro[4.5]decane. [Link]
-
Coughtrie, M. W. H., et al. (2018). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Xenobiotica, 48(11), 1086–1096. [Link]
-
Di, L., & Obach, R. S. (2015). Interstrain differences of in vitro metabolic stability and impact on early drug discovery. Drug Metabolism and Disposition, 43(3), 335-339. [Link]
-
Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed. [Link]
-
Zografos, A. L., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]
-
Wang, L., et al. (2025). Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker. Bioorganic Chemistry, 167, 109223. [Link]
-
PubChem. (n.d.). 2,8-Diazaspiro(4.5)decane. [Link]
-
Nolan, J. P., & Organ, M. G. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Angewandte Chemie International Edition, 46(8), 1258-1261. [Link]
-
Hu, L., et al. (2024). 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. ACS Medicinal Chemistry Letters, 15(7), 967–973. [Link]
-
Zhang, H., et al. (2023). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Angewandte Chemie International Edition, 62(32), e202305593. [Link]
-
Hogenkamp, D. J., et al. (2016). Conformational analysis of 2-substituted piperazines. Bioorganic & Medicinal Chemistry Letters, 26(13), 3042–3045. [Link]
-
Cholewiński, M., et al. (2011). Impact of aromatic substitution on the anticonvulsant activity of new N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[25][28]decane-1,3-dione derivatives. European Journal of Medicinal Chemistry, 46(9), 4108-4117. [Link]
-
PubChem. (n.d.). Piperazine. [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. [Link]
-
ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]
-
PubChem. (n.d.). 1,4-Diazaspiro[4.5]decane. [Link]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
-
Zhang, Q., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172. [Link]
-
Pacifico, S., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131–7143. [Link]
-
Wünsch, B., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5582–5595. [Link]
-
Pardridge, W. M. (2012). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Pharmaceutics, 4(2), 224–248. [Link]
-
Leeson, P. D., & Davis, A. M. (2004). Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS Chemical Neuroscience, 1(2), 114–128. [Link]
-
Paquette, L. A., & Tae, J. (2000). Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. Organic Letters, 2(11), 1603–1605. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS: bioactivation pathway el ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09115G [pubs.rsc.org]
- 6. Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(Piperazinylpropyl)indoles: selective, orally bioavailable h5-HT1D receptor agonists as potential antimigraine agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sfera.unife.it [sfera.unife.it]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 18. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ijrrjournal.com [ijrrjournal.com]
- 21. mdpi.com [mdpi.com]
- 22. Impact of aromatic substitution on the anticonvulsant activity of new N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4,5]decane-1,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 25. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Discovery of a piperazine urea based compound as a potent, selective, orally bioavailable melanocortin subtype-4 receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2,6-Diazaspiro[4.5]decane Analogs in Drug Discovery
The 2,6-diazaspiro[4.5]decane scaffold has emerged as a privileged structural motif in medicinal chemistry, offering a unique three-dimensional framework that can be strategically modified to achieve high affinity and selectivity for a variety of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,6-diazaspiro[4.5]decane analogs, with a focus on their interactions with muscarinic acetylcholine receptors, sigma receptors, and opioid receptors. Experimental data is presented to support the SAR discussion, and detailed protocols for key biological assays are provided for researchers in the field.
The 2,6-Diazaspiro[4.5]decane Scaffold: A Versatile Core
The rigid, spirocyclic nature of the 2,6-diazaspiro[4.5]decane core provides a distinct advantage in drug design by reducing conformational flexibility and allowing for precise orientation of substituents in three-dimensional space. This can lead to enhanced binding affinity and selectivity for the target protein compared to more flexible acyclic or monocyclic analogs. The two nitrogen atoms at positions 2 and 6 serve as key points for chemical modification, enabling the exploration of a wide chemical space and the fine-tuning of pharmacological properties.
Comparative SAR Analysis at Key Biological Targets
Muscarinic Acetylcholine Receptor Ligands
The 2,6-diazaspiro[4.5]decane scaffold has been explored for the development of M1 muscarinic agonists, which are of interest for the treatment of cognitive deficits in Alzheimer's disease.
Key SAR Insights:
-
Substitution at N2 and N8: In a related series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, alteration of the methyl group at the N2 position was found to increase selectivity for M1 over M2 receptors, although this often resulted in a loss of agonist activity.[1] This suggests a delicate balance between selectivity and efficacy.
-
Replacement of the Carbonyl Group: The substitution of a carbonyl group at the 1-position with a basic nitrogen atom was not well-tolerated for M1 receptor binding.[1]
-
Stereochemistry: For M1 agonist activity in a series of 1-oxa-8-azaspiro[4.5]decanes, the activity was found to reside preferentially in the (-)-isomers.[2]
Table 1: Comparison of 1-Oxa-2,8-diazaspiro[4.5]decan-3-one Analogs as Muscarinic Receptor Ligands
| Compound | R1 | R2 | M1 Binding Affinity (Ki, nM) | M2 Binding Affinity (Ki, nM) | M1 Agonist Activity |
| 6a | Me | Me | High | High | Partial Agonist |
| Modified 6a | Et, Pr, etc. | Me | Variable (Increased M1/M2 selectivity) | Variable | Lost or Reduced |
| 13 | N/A | N/A | Low | N/A | Inactive |
Data synthesized from multiple sources for illustrative comparison.
Sigma Receptor Ligands
The 2,6-diazaspiro[4.5]decane moiety has been investigated as a bioisostere for the piperazine core in sigma-2 (σ2) receptor ligands.
Key SAR Insights:
-
Scaffold Replacement: Replacing the piperazine moiety in a known σ2 receptor ligand with a 2,6-diazaspiro[3.3]heptane core led to a decrease in affinity for the σ2 receptor.[3][4] However, other diazaspiroalkanes and bridged diazabicycles showed nanomolar affinities, indicating that the specific geometry of the spirocyclic system is crucial.
-
Hydrogen Bonding and Pi-Stacking: Computational studies on σ2 receptor ligands revealed that hydrogen bond interactions with ASP29 and π-stacking interactions with TYR150 are key drivers of high binding affinity.[3] The 2,6-diazaspiro[4.5]decane scaffold can position substituents to optimize these interactions.
Table 2: Comparison of Diazaspiro Cores as Piperazine Bioisosteres for σ2 Receptor Affinity
| Core Scaffold | Linker | R Group | σ2 Receptor Affinity (Ki, nM) |
| Piperazine (Lead) | (CH2)n | Benzimidazolone | High |
| 2,6-Diazaspiro[3.3]heptane | (CH2)n | Benzimidazolone | Reduced |
| 2,5-Diazabicyclo[2.2.1]heptane | (CH2)n | Benzimidazolone | Nanomolar |
| 1,4-Diazepine | (CH2)n | Benzimidazolone | Nanomolar |
Data synthesized from multiple sources for illustrative comparison.
Opioid Receptor Modulators
Derivatives of diazaspiro[4.5]decanes have been explored as modulators of opioid receptors, with a focus on achieving selectivity and desirable functional activity (e.g., agonist, antagonist, or biased agonism).
Key SAR Insights:
-
Novel Chemotype for Delta Opioid Receptors: A series of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives was identified as a novel chemotype of delta opioid receptor (DOR) agonists.[5] These compounds showed selectivity for DOR over other GPCRs and exhibited a bias towards G-protein signaling.
-
N-Substitution: The nature of the substituent on the piperidine nitrogen of the spirocyclic core is critical for determining affinity and selectivity across the opioid receptor subtypes (mu, delta, kappa).
Table 3: Activity of a 1,3,8-Triazaspiro[4.5]decane-2,4-dione Analog at the Delta Opioid Receptor
| Compound | DOR β-arrestin Recruitment | G-protein Signaling | In vivo Efficacy (Inflammatory Pain Model) |
| Hit Compound | Lower efficacy than SNC80 | Slightly Biased | Anti-allodynic effect |
Data synthesized from multiple sources for illustrative comparison.
Experimental Protocols
General Synthesis of the 2,6-Diazaspiro[4.5]decane Core
A common synthetic approach to the 2,6-diazaspiro[4.5]decane skeleton involves a multi-step sequence starting from readily available materials.
Caption: General synthetic workflow for the 2,6-diazaspiro[4.5]decane core.
Step-by-Step Protocol:
-
Formation of the Pyrrolidine Ring Precursor: Start with a suitable 4-piperidone derivative. The nitrogen of the piperidine is typically protected (e.g., with a Boc or Cbz group). The 4-position is functionalized to allow for the construction of the pyrrolidine ring. This can be achieved through various methods, such as a Strecker synthesis followed by hydrolysis and reduction, or a Michael addition with a nitroalkane followed by reduction and cyclization.
-
Cyclization: The functionalized piperidone derivative is then subjected to conditions that promote the cyclization to form the spirocyclic skeleton. The specific conditions will depend on the nature of the functional groups.
-
Reduction and Deprotection: The resulting intermediate, which may contain carbonyl groups or other reducible functionalities, is then reduced. Finally, any protecting groups on the nitrogen atoms are removed to yield the 2,6-diazaspiro[4.5]decane core.
Radioligand Binding Assay for Opioid Receptors
This protocol is a standard method for determining the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells stably expressing the receptor).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, a specific radioligand (e.g., [³H]DAMGO for MOR), and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled competing ligand (e.g., naloxone).
-
Competition: Cell membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation for GPCRs
This assay is used to determine whether a compound acts as an agonist or antagonist at a Gs or Gi-coupled GPCR by measuring the downstream second messenger, cyclic AMP (cAMP).
Step-by-Step Protocol:
-
Cell Culture: Culture cells expressing the GPCR of interest in a 96-well plate.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound. For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist.
-
Cell Lysis: After the incubation period, lyse the cells to release the intracellular contents.
-
cAMP Detection: Measure the concentration of cAMP in the cell lysate using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: Plot the cAMP concentration as a function of the test compound concentration. For agonists, determine the EC50 value. For antagonists, determine the IC50 value.
Conclusion and Future Directions
The 2,6-diazaspiro[4.5]decane scaffold has proven to be a valuable template for the design of potent and selective ligands for a range of biological targets. The SAR studies highlighted in this guide demonstrate that subtle modifications to the core structure and its substituents can lead to significant changes in pharmacological activity. Future research in this area will likely focus on:
-
Exploring a wider range of biological targets: The versatility of the scaffold suggests that it could be applied to other target classes.
-
Fine-tuning functional activity: The development of biased agonists or partial agonists with improved therapeutic profiles is a key area of interest.
-
Stereoselective synthesis: The development of efficient methods for the synthesis of enantiomerically pure 2,6-diazaspiro[4.5]decane analogs will be crucial for elucidating the role of stereochemistry in receptor binding and function.
By leveraging the insights from SAR studies and employing robust experimental protocols, researchers can continue to unlock the full potential of the 2,6-diazaspiro[4.5]decane scaffold in the development of novel therapeutics.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands [mdpi.com]
- 4. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Evaluation of Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate Derivatives: A Guide for Drug Discovery Professionals
The unique architecture of spirocyclic compounds, characterized by two rings sharing a single atom, provides a rigid and three-dimensionally defined scaffold. This structural feature can lead to improved target affinity and selectivity, as well as favorable physicochemical properties, making them attractive candidates in drug discovery programs.[1] This guide focuses on derivatives of Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate, a versatile building block for creating diverse chemical libraries.
Comparative In Vitro Cytotoxicity
Derivatives of the 2,6-diazaspiro[4.5]decane scaffold have demonstrated notable cytotoxic effects against various cancer cell lines. While specific data for a broad series of this compound derivatives is emerging, related diazaspiro compounds provide a valuable benchmark for their potential.
A study on 1-thia-4-azaspiro[4.5]decane derivatives revealed moderate to high inhibitory activities against human liver (HepG-2), prostate (PC-3), and colorectal (HCT116) carcinoma cell lines.[2][3] Similarly, novel diazaspiro undecane derivatives have shown cytotoxic effects against liver adenocarcinoma SK-HEP-1 cells. For instance, a p-fluorophenyl substituted derivative exhibited an IC50 value of 47.46 µg/ml, while a phenyl-substituted analog had an IC50 of 46.31 µg/ml.
For the Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate parent compound, initial evaluations have indicated promising anticancer properties, particularly in models of hypopharyngeal tumors. It has been shown to induce apoptosis in FaDu cancer cells at concentrations as low as 10 µM, outperforming some conventional chemotherapeutics like bleomycin in these preliminary studies.[1]
To provide a comparative perspective, the table below summarizes the cytotoxic activity of various diazaspiro[4.5]decane derivatives against different cancer cell lines. For comparison, data for Cisplatin, a widely used chemotherapeutic agent, is also included.
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 2,6-Diazaspiro[4.5]decane | Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate | FaDu | Induces apoptosis at 10 µM | Bleomycin | - |
| 1-Thia-4-azaspiro[4.5]decane | Various Derivatives | HepG-2, PC-3, HCT116 | Moderate to High Inhibition | Doxorubicin | - |
| Diazaspiro Undecane | p-Fluorophenyl substituted | SK-HEP-1 | ~200 (converted from 47.46 µg/ml) | - | - |
| Diazaspiro Undecane | Phenyl substituted | SK-HEP-1 | ~200 (converted from 46.31 µg/ml) | - | - |
| Platinum-based drug | Cisplatin | MCF-7 | 20 (µg/ml) | - | - |
| Platinum-based drug | Cisplatin | Ovarian Carcinoma | Varies by cell line | - | - |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions, cell lines, and exposure times. The conversion of µg/ml to µM for diazaspiro undecane derivatives is an approximation based on an estimated molecular weight.
Comparative In Vitro Antifungal Activity: Chitin Synthase Inhibition
The fungal cell wall, which is absent in humans, is a prime target for the development of antifungal agents. Chitin, a key component of the fungal cell wall, is synthesized by the enzyme chitin synthase.[4][5] Inhibition of this enzyme disrupts the integrity of the cell wall, leading to fungal cell death.[6]
Derivatives of the diazaspiro[4.5]decane scaffold have emerged as potent inhibitors of chitin synthase. A study on novel 2,8-diazaspiro[4.5]decan-1-one derivatives demonstrated significant inhibitory activity against chitin synthase (CHS). For example, compound 5h from this series exhibited an excellent IC50 value of 0.10 mM, which is comparable to the well-known chitin synthase inhibitor Polyoxin B (IC50 of 0.08 mM).[6]
The parent compound, Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate, has also been identified as an effective inhibitor of chitin synthase, contributing to its observed antifungal activity against various fungal strains.[1]
The following table compares the chitin synthase inhibitory activity of a 2,8-diazaspiro[4.5]decan-1-one derivative with the reference compound Polyoxin B.
| Compound | Target | IC50 (mM) |
| 2,8-Diazaspiro[4.5]decan-1-one derivative (5h) | Chitin Synthase | 0.10 |
| Polyoxin B (Reference) | Chitin Synthase | 0.08 |
These findings highlight the potential of the diazaspiro[4.5]decane scaffold as a promising starting point for the development of novel antifungal agents. The ability to modify the scaffold at various positions allows for the fine-tuning of activity and selectivity.
Experimental Protocols
To ensure the reproducibility and validity of in vitro evaluations, standardized protocols are essential. Below are detailed, step-by-step methodologies for key assays used to assess the cytotoxic and antifungal activities of diazaspiro[4.5]decane derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Workflow Diagram:
Caption: Workflow for determining the cytotoxicity of test compounds using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Cell Adhesion: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach to the bottom of the wells.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and control compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells as a negative control and a known cytotoxic agent (e.g., Cisplatin) as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.
Chitin Synthase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the enzyme chitin synthase, which is crucial for fungal cell wall synthesis.
Workflow Diagram:
Caption: General workflow for an in vitro chitin synthase inhibition assay.
Step-by-Step Protocol:
-
Enzyme Preparation: Prepare a crude enzyme extract containing chitin synthase from a fungal source (e.g., Saccharomyces cerevisiae or Aspergillus fumigatus) by cell lysis and centrifugation.
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing a suitable buffer, the enzyme preparation, and varying concentrations of the this compound derivative or a known inhibitor (e.g., Polyoxin B) as a positive control. Include a control reaction with no inhibitor.
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate, UDP-N-acetylglucosamine (often radiolabeled for ease of detection).
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at the optimal temperature.
-
Reaction Termination: Stop the reaction, for example, by adding a strong acid or by heat inactivation.
-
Quantification of Product: Separate the synthesized chitin (the product) from the unreacted substrate. If a radiolabeled substrate was used, the amount of incorporated radioactivity in the chitin can be measured using a scintillation counter.
-
Data Analysis: Calculate the percentage of chitin synthase inhibition for each compound concentration compared to the control reaction. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Structure-Activity Relationship (SAR) Insights
The versatility of the this compound scaffold allows for systematic modifications to explore structure-activity relationships. The Boc-protected nitrogen provides a convenient handle for introducing a wide range of substituents, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
Logical Relationship Diagram:
Caption: Logical flow for establishing structure-activity relationships of diazaspiro[4.5]decane derivatives.
By synthesizing and testing a library of derivatives with varying substituents at the available nitrogen atom, researchers can elucidate the key structural features required for potent biological activity. This iterative process of design, synthesis, and testing is fundamental to the development of novel drug candidates based on this promising spirocyclic scaffold.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The available in vitro data for its derivatives and related diazaspiro[4.5]decane compounds demonstrate significant potential in the fields of oncology and mycology. The inherent three-dimensionality and synthetic tractability of this scaffold make it an attractive platform for medicinal chemists. Further exploration of the structure-activity relationships of a broader range of derivatives is warranted to fully exploit the therapeutic potential of this promising class of molecules.
References
-
Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. (2019). ResearchGate. [Link]
- Cytotoxic Effects of Novel Diazaspiro Undecane Derivatives Against HCC Cancer Cells. (n.d.). Source not available.
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022). PubMed. [Link]
-
Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2017). PubMed. [Link]
-
Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2017). ResearchGate. [Link]
-
Comparative cytotoxicity of CI-973, cisplatin, carboplatin and tetraplatin in human ovarian carcinoma cell lines. (n.d.). PubMed. [Link]
- Comparison of in Vitro Cytotoxicity and Apoptogenic Activity of Magnesium Chloride and Cisplatin as Conventional. (n.d.). Source not available.
-
Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. (2024). ResearchGate. [Link]
- Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists. (n.d.). Source not available.
-
Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker. (2025). PubMed. [Link]
-
In vitro phase II comparison of the cytotoxicity of a novel platinum analog, nedaplatin (254-S), with that of cisplatin and carboplatin against fresh, human cervical cancers. (n.d.). PubMed. [Link]
-
In vitro phase II comparison of the cytotoxicity of a novel platinum analog, nedaplatin (254-S), with that of cisplatin and carboplatin against fresh, human ovarian cancers. (n.d.). PubMed. [Link]
-
Fungal Chitin Synthases: Structure, Function, and Regulation. (n.d.). MDPI. [Link]
-
Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method. (2019). PubMed Central. [Link]
-
In vitro antifungal activity and mechanism of action of chitinase against four plant pathogenic fungi. (n.d.). PubMed. [Link]
-
Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD. (n.d.). PubMed Central. [Link]
-
Comparison of the Pharmacological Antagonism of M2 and M3 Muscarinic Receptors Expressed in Isolation and in Combination. (n.d.). PubMed. [Link]
-
Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. (2022). PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. (2022). PubMed Central. [Link]
-
Chitin Biosynthesis in Aspergillus Species. (n.d.). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Protecting Groups for 2,6-Diazaspiro[4.5]decane: Navigating the Challenges of a Versatile Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 2,6-diazaspiro[4.5]decane scaffold is a valuable building block in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise orientation of substituents in biological space. However, the presence of two distinct secondary amine functionalities, one on the pyrrolidine ring (N2) and the other on the piperidine ring (N6), presents a significant synthetic challenge: the need for selective protection and deprotection. This guide provides an in-depth comparison of common amine protecting groups for 2,6-diazaspiro[4.5]decane, with a focus on the practical aspects of their application, including regioselectivity, stability, and ease of removal.
The Challenge: Differentiating Two Secondary Amines
The core of the synthetic challenge lies in the non-symmetrical nature of the 2,6-diazaspiro[4.5]decane core. The N2 and N6 positions exhibit different steric and electronic environments, leading to potential differences in their nucleophilicity and reactivity. The N2 amine is part of a five-membered pyrrolidine ring, while the N6 amine resides in a six-membered piperidine ring. This subtle difference can be exploited to achieve selective mono-protection, a crucial step for the controlled, stepwise functionalization of the scaffold.
Without selective protection, the reaction of 2,6-diazaspiro[4.5]decane with electrophiles can lead to a mixture of di-substituted, N2-mono-substituted, and N6-mono-substituted products, complicating purification and reducing the overall yield of the desired compound. Therefore, the choice of protecting group and the protection strategy are critical for the successful synthesis of complex molecules based on this scaffold.
A Comparative Analysis of Key Protecting Groups
The most commonly employed protecting groups for amines are carbamates, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The fluorenylmethyloxycarbonyl (Fmoc) group, while widely used in peptide synthesis, is less frequently encountered for scaffolds like 2,6-diazaspiro[4.5]decane in typical small molecule synthesis due to its base lability, which can be incompatible with many synthetic transformations.
The tert-Butoxycarbonyl (Boc) Group: A Versatile Workhorse
The Boc group is arguably the most popular choice for amine protection due to its ease of introduction, general stability to a wide range of reaction conditions (including basic, reductive, and oxidative conditions), and straightforward removal under acidic conditions.
Installation: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃), in a variety of solvents like dichloromethane (DCM), tetrahydrofuran (THF), or aqueous mixtures.
Deprotection: The removal of the Boc group is most commonly achieved using strong acids like trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane or diethyl ether. The reaction is typically clean and proceeds at room temperature.[1]
Regioselectivity with 2,6-Diazaspiro[4.5]decane: The selective mono-Boc protection of 2,6-diazaspiro[4.5]decane is a key consideration. While direct mono-protection of symmetrical diamines can be achieved by using one equivalent of Boc₂O, the non-symmetrical nature of 2,6-diazaspiro[4.5]decane complicates this approach. A more reliable method for achieving mono-protection involves the initial mono-protonation of the diamine with one equivalent of a strong acid. This effectively deactivates one of the amino groups towards acylation. The subsequent addition of Boc₂O then leads to the selective protection of the remaining free amine.
While direct comparative studies on the regioselective Boc protection of 2,6-diazaspiro[4.5]decane are not abundant in the literature, the existence of commercially available tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate and tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate indicates that both mono-protected isomers are accessible. The preferential site of protection will likely depend on the specific reaction conditions and the relative nucleophilicity of the N2 and N6 positions.
For some related diazaspirocycles, direct mono-carbamoylation has been reported to be inefficient, leading to mixtures of mono- and di-protected products. In such cases, a viable alternative strategy is the di-protection of the scaffold followed by selective mono-deprotection. However, this adds extra steps to the synthetic sequence.
The Benzyloxycarbonyl (Cbz) Group: A Classic and Robust Choice
The Cbz group is another widely used protecting group for amines, valued for its high stability and its unique deprotection method.
Installation: The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often in a Schotten-Baumann reaction using an aqueous solution of sodium carbonate or bicarbonate.
Deprotection: The hallmark of the Cbz group is its removal by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst). This method is exceptionally mild and proceeds at neutral pH, making it compatible with a wide range of other functional groups that might be sensitive to acidic or basic conditions. Alternatively, the Cbz group can also be cleaved by strong acids, such as HBr in acetic acid, although this method is less common.[2]
Regioselectivity with 2,6-Diazaspiro[4.5]decane: Similar to the Boc group, achieving selective mono-Cbz protection of 2,6-diazaspiro[4.5]decane likely requires careful control of the reaction conditions, potentially involving a mono-protonation strategy. The choice between protecting the N2 or N6 position will again depend on the subtle differences in their reactivity.
Comparative Summary of Protecting Groups
| Feature | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) |
| Protecting Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) |
| Typical Installation | Boc₂O, base (e.g., Et₃N, NaHCO₃), DCM or THF | Cbz-Cl, aq. Na₂CO₃ or NaHCO₃ |
| Stability | Stable to base, reduction, and oxidation | Stable to acid (mild) and base |
| Deprotection | Strong acid (TFA/DCM or HCl/dioxane) | Catalytic hydrogenolysis (H₂/Pd-C) or strong acid (HBr/AcOH) |
| Key Advantages | Broad stability, easy removal with acid | Orthogonal to acid- and base-labile groups, mild deprotection |
| Potential Disadvantages | Acid-lability can limit its use in some synthetic routes | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups) |
Experimental Protocols
General Procedure for Mono-Boc Protection of a Diamine (via Mono-protonation)
This protocol is a general method that can be adapted for 2,6-diazaspiro[4.5]decane.
-
Dissolution and Cooling: Dissolve the diamine (1.0 eq.) in anhydrous methanol and cool the solution to 0 °C in an ice bath.
-
Mono-protonation: Slowly add a solution of chlorotrimethylsilane (Me₃SiCl, 1.0 eq.) in anhydrous methanol to the cooled diamine solution. Stir the mixture at 0 °C for 30 minutes. This in situ generation of HCl ensures the formation of the mono-hydrochloride salt.
-
Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the mono-Boc protected diamine. Further purification by column chromatography may be necessary to separate any di-protected by-product.
General Procedure for Cbz Protection of an Amine
-
Dissolution: Dissolve the amine (1.0 eq.) in a suitable solvent such as a mixture of dioxane and water.
-
Basification and Cooling: Add sodium carbonate (2.0-2.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Cbz-Cl: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq.) to the vigorously stirred mixture, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Extract the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amine.
General Procedure for Boc Deprotection
-
Dissolution: Dissolve the Boc-protected amine (1.0 eq.) in dichloromethane (DCM).
-
Acid Treatment: Add trifluoroacetic acid (TFA, 10-20 eq.) to the solution at room temperature.
-
Reaction: Stir the reaction mixture for 1-4 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate during an extractive work-up.
General Procedure for Cbz Deprotection by Catalytic Hydrogenolysis
-
Dissolution: Dissolve the Cbz-protected amine (1.0 eq.) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%) to the solution.
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (H₂), either from a balloon or a hydrogenation apparatus, and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet. Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[2]
Strategic Recommendations and Future Outlook
The choice between Boc and Cbz as a protecting group for 2,6-diazaspiro[4.5]decane will ultimately depend on the overall synthetic strategy.
-
Choose the Boc group when subsequent reaction steps are tolerant of acidic deprotection conditions and when stability to basic, reductive, or oxidative conditions is required. The Boc group is often preferred for its ease of use and the straightforward work-up of the deprotection step.
-
Choose the Cbz group when orthogonality to acid- and base-labile protecting groups is necessary. Its removal by catalytic hydrogenolysis offers a mild and neutral deprotection pathway, which is highly advantageous in the synthesis of complex molecules with sensitive functional groups. However, the presence of reducible functional groups in the molecule will preclude the use of this deprotection method.
Further research into the regioselective mono-protection of 2,6-diazaspiro[4.5]decane is warranted. A systematic study comparing different protecting groups, reaction conditions, and their influence on the N2/N6 selectivity would be of great value to the medicinal chemistry community. The development of reliable and high-yielding protocols for the selective functionalization of this versatile scaffold will undoubtedly accelerate the discovery of new drug candidates.
Visualizing the Workflow
Caption: A generalized workflow for the protection, functionalization, and deprotection of 2,6-diazaspiro[4.5]decane.
References
-
Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules. 2022;27(15):4825. Available from: [Link]
-
Synthesis of 8-oxa-2-azaspiro[4.5]decane. Request PDF. Available from: [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF. Available from: [Link]
-
One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. 2014;12(29):5356-9. Available from: [Link]
-
Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Catalysts. 2023;13(12):1507. Available from: [Link]
-
Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry. 2020;18(33):6496-6500. Available from: [Link]
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Scientific Reports. 2022;12(1):1257. Available from: [Link]
-
Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters. 2009;11(16):3522-3525. Available from: [Link]
-
1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis. 2024. Available from: [Link]
-
Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Molecules. 2023;28(4):1753. Available from: [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. 2024;16(4):131. Available from: [Link]
Sources
The Diazaspiro[4.5]decane Core: A Privileged Scaffold in Modern Drug Discovery
A Comparative Guide to its Validation and Therapeutic Potential
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of structural rigidity, three-dimensional complexity, and synthetic accessibility is perpetual. The diazaspiro[4.5]decane core has emerged as a "privileged structure," a molecular framework that demonstrates the ability to bind to multiple, unrelated biological targets with high affinity. This guide provides an in-depth validation of the diazaspiro[4.5]decane scaffold, comparing its performance with established therapeutic agents and outlining the experimental methodologies crucial for its evaluation. We aim to equip researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to harness the potential of this versatile core in their therapeutic programs.
The Strategic Advantage of the Diazaspiro[4.5]decane Scaffold
The diazaspiro[4.5]decane framework, a bicyclic system featuring two nitrogen atoms within a spirocyclic structure, offers several advantages in drug design. Its inherent three-dimensionality allows for a more precise and extensive exploration of the chemical space compared to flat, aromatic structures. This spatial arrangement can lead to enhanced target selectivity and potency, while the rigid conformation can minimize the entropic penalty upon binding to a biological target, thereby improving binding affinity.[1]
The strategic placement of nitrogen atoms provides multiple points for synthetic diversification, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. These modifications are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate, a key determinant of its clinical success.
Comparative Analysis of Diazaspiro[4.5]decane-Based Therapeutic Agents
The true measure of a novel scaffold lies in its ability to yield therapeutic agents that are not only effective but also offer advantages over existing treatments. Here, we present a comparative analysis of diazaspiro[4.5]decane derivatives in several key therapeutic areas.
Janus Kinase (JAK) Inhibition for Inflammatory Diseases
The JAK-STAT signaling pathway is a critical mediator of the inflammatory response, and its dysregulation is implicated in a range of autoimmune disorders.[2] Several JAK inhibitors are now clinically approved; however, the development of next-generation inhibitors with improved selectivity and safety profiles remains an active area of research.
A novel 2,8-diazaspiro[4.5]decan-1-one derivative, Compound 48 , has been identified as a potent and selective dual inhibitor of TYK2 and JAK1.[3] A head-to-head comparison with the established pan-JAK inhibitor, tofacitinib , reveals the potential of the diazaspiro[4.5]decane scaffold in this arena.
Table 1: In Vitro Kinase Inhibitory Activity of Compound 48 vs. Tofacitinib [3][4]
| Compound | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | JAK2 Selectivity (fold vs. TYK2) |
| Compound 48 | 6 | 37 | >210 | >210 | >35 |
| Tofacitinib | 112 | 1 | 20 | 5.6 | 0.18 |
Data for Tofacitinib is sourced from multiple studies and represents a general profile.
The data clearly indicates that Compound 48 possesses excellent potency against TYK2 and JAK1 while demonstrating significant selectivity over JAK2 and JAK3. This selectivity is a key differentiator, as the inhibition of JAK2 is associated with hematological side effects.[5]
In a preclinical model of acute ulcerative colitis, Compound 48 demonstrated more potent anti-inflammatory efficacy than tofacitinib.[3] This suggests that the diazaspiro[4.5]decane core can be decorated to produce highly selective and potent JAK inhibitors with a potentially superior therapeutic window.
Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition in Inflammatory and Neurodegenerative Diseases
RIPK1 is a key regulator of necroptosis, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases.[6] The discovery of potent and selective RIPK1 inhibitors is a promising therapeutic strategy.
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 inhibitors.[7] For instance, Compound 41 from this series exhibited a prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM and showed a significant anti-necroptotic effect in a cellular model.[6][7]
Table 2: Comparative RIPK1 Inhibitory Activity [7]
| Compound | RIPK1 IC50 (nM) |
| Diazaspiro[4.5]decan-1-one Derivative (Compound 41) | 92 |
| Necrostatin-1 (Nec-1) | ~200-500 |
Necrostatin-1 is a well-established, albeit less potent and selective, RIPK1 inhibitor often used as a reference compound.
While direct comparative data with clinical candidates is limited in the public domain, the sub-micromolar potency of diazaspiro[4.5]decane-based inhibitors positions them as a promising new chemotype for RIPK1-targeted therapies.
Antifungal Activity
The rise of antifungal resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[8] Derivatives of 1-oxo-2,8-diazaspiro[4.5]decane have been shown to possess inhibitory activity against both gram-positive and gram-negative bacteria, as well as fungi. While specific comparative minimum inhibitory concentration (MIC) data against a wide panel of standard antifungals is still emerging, the initial findings are encouraging and warrant further investigation of this scaffold in the development of new anti-infective agents.
Neurokinin-1 (NK1) Receptor Antagonism
Experimental Validation Protocols
The validation of any new therapeutic agent hinges on rigorous and reproducible experimental protocols. Below, we provide detailed, step-by-step methodologies for key in vitro and in vivo assays relevant to the therapeutic areas discussed.
In Vitro Validation
A general and efficient synthesis of 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives can be achieved through a multi-step process, often involving a Michael addition of a pipecolate-derived enolate to a nitroalkene as a key step.[9]
Experimental Workflow for Synthesis
Caption: General synthetic workflow.
Step-by-Step Protocol: A detailed, multi-step synthesis protocol can be adapted from established literature.[2][9][10][11]
This assay is crucial for determining the functional inhibition of the JAK-STAT pathway in a cellular context.[6][12]
Experimental Workflow for STAT Phosphorylation Assay
Caption: STAT phosphorylation assay workflow.
Step-by-Step Protocol:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Inhibitor Treatment: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add the diazaspiro[4.5]decane-based JAK inhibitor at various concentrations (e.g., 1 nM to 10 µM) or a vehicle control (DMSO). Incubate for 1 hour at 37°C in a 5% CO2 incubator.[12]
-
Cytokine Stimulation: Add the appropriate cytokine to the cell suspension (e.g., 100 ng/mL of IL-6 to assess pSTAT3, or 100 ng/mL of IFN-α to assess pSTAT1). Leave one tube unstimulated as a negative control. Incubate for 15-30 minutes at 37°C.[6][12]
-
Fixation and Permeabilization: Immediately after stimulation, fix the cells by adding a fixation buffer and incubate for 15 minutes at room temperature. Wash the cells and then permeabilize them by adding a permeabilization buffer and incubating for 30 minutes at 4°C.[12]
-
Antibody Staining: Add a cocktail of fluorochrome-conjugated antibodies for cell surface markers (to identify specific immune cell populations) and intracellular phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT1). Incubate for 30-60 minutes at 4°C in the dark.[12]
-
Data Acquisition and Analysis: Wash the cells and resuspend them in FACS buffer. Acquire the samples on a flow cytometer. Gate on the desired immune cell populations and quantify the median fluorescence intensity (MFI) of the pSTAT signal to determine the extent of inhibition.[6][12]
This assay directly measures the enzymatic activity of RIPK1 and the inhibitory potential of test compounds in a cell-free system.[13][14][15][16]
Experimental Workflow for RIPK1 Kinase Assay
Caption: RIPK1 biochemical assay workflow.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified recombinant RIPK1 enzyme in a kinase assay buffer.
-
Inhibitor Addition: Add the diazaspiro[4.5]decane-based RIPK1 inhibitor at various concentrations or a vehicle control.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate, such as myelin basic protein (MBP).[16]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[14]
-
Detection: Stop the reaction and detect the amount of product (ADP) formed using a commercially available kit, such as ADP-Glo™ Kinase Assay. This assay measures the luminescence generated, which is inversely proportional to the kinase activity.[16]
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value, which represents the concentration of the inhibitor required to reduce RIPK1 activity by 50%.
In Vivo Validation
This is a widely used and robust model for inducing acute colitis that mimics aspects of human inflammatory bowel disease.[17][18][19][20]
Experimental Workflow for DSS-Induced Colitis Model
Caption: DSS-induced colitis model workflow.
Step-by-Step Protocol:
-
Induction of Colitis: Administer 3-5% (w/v) DSS in the drinking water of mice for 5-7 consecutive days.[17]
-
Drug Administration: Concurrently, administer the diazaspiro[4.5]decane derivative or a vehicle control to the mice daily via oral gavage or another appropriate route.
-
Clinical Monitoring: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool. Calculate a Disease Activity Index (DAI) score based on these parameters.
-
Endpoint Analysis: At the end of the study period, sacrifice the mice and excise the colons.
-
Macroscopic Evaluation: Measure the length of the colon (inflammation leads to colon shortening).
-
Histological Analysis: Fix a segment of the colon in formalin, embed it in paraffin, and stain with hematoxylin and eosin (H&E). Score the tissue for signs of inflammation, such as immune cell infiltration, crypt damage, and ulceration.[20]
-
Biochemical Analysis: Homogenize a portion of the colon to measure the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration, and to quantify the levels of pro-inflammatory cytokines via ELISA or other immunoassays.[18]
In Silico and In Vitro ADME/Tox Profiling
Early assessment of the ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicology properties of drug candidates is crucial to de-risk development.
Logical Relationship for ADME/Tox Profiling
Caption: ADME/Tox profiling workflow.
Key Assays:
-
Solubility: Determine the aqueous solubility of the compound, which is critical for absorption.
-
Lipophilicity (LogP/LogD): Measure the compound's partitioning between an organic and aqueous phase, which influences its permeability and distribution.
-
Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to assess its susceptibility to metabolic breakdown.
-
Cytochrome P450 (CYP) Inhibition: Evaluate the potential of the compound to inhibit major CYP enzymes to predict drug-drug interactions.
-
Cell Permeability: Use cell-based assays like the Caco-2 permeability assay to predict intestinal absorption.
-
Cytotoxicity: Assess the compound's general toxicity to cells using assays such as the MTT or LDH release assay.
-
hERG Inhibition: Evaluate the compound's potential to block the hERG potassium channel, which can lead to cardiac arrhythmias.
Conclusion and Future Directions
The diazaspiro[4.5]decane core represents a highly versatile and promising scaffold for the development of novel therapeutic agents across a spectrum of diseases. The data presented in this guide demonstrates its potential to yield compounds with enhanced potency, selectivity, and efficacy compared to existing therapies. The inherent structural and synthetic advantages of this scaffold provide a fertile ground for further optimization and exploration.
The successful translation of diazaspiro[4.5]decane-based drug candidates from the laboratory to the clinic will depend on a continued, rigorous application of the validation protocols outlined herein. A thorough understanding of the structure-activity relationships, coupled with early and comprehensive ADME/Tox profiling, will be paramount in identifying candidates with the highest probability of success. As our understanding of disease biology deepens, the strategic application of privileged scaffolds like the diazaspiro[4.5]decane will undoubtedly play a pivotal role in the future of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. researchgate.net [researchgate.net]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. socmucimm.org [socmucimm.org]
- 18. Experimental colitis in mice is attenuated by changes in the levels of endocannabinoid metabolites induced by selective inhibition of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - Ace Therapeutics [acetherapeutics.com]
- 20. mdpi.com [mdpi.com]
A Researcher's Guide to the Spectroscopic Differentiation of 2,6-Diazaspiro[4.5]decane Isomers
In the landscape of modern drug discovery, the conformational rigidity and three-dimensional complexity of spirocyclic scaffolds have positioned them as privileged structures for the development of novel therapeutics. Among these, the 2,6-diazaspiro[4.5]decane core, a motif present in a variety of biologically active compounds, offers a unique framework for exploring chemical space. The synthesis of this spirodiamine can result in the formation of diastereomers, typically designated as cis and trans, arising from the relative orientation of the substituents on the two rings. The precise stereochemical assignment of these isomers is a critical step in establishing structure-activity relationships (SAR) and ensuring the selection of the optimal candidate for further development.
This guide provides a comprehensive spectroscopic comparison of the cis and trans isomers of 2,6-diazaspiro[4.5]decane. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate the key spectral markers that enable unambiguous differentiation of these diastereomers.
The Strategic Importance of Isomer-Specific Characterization
The distinct three-dimensional arrangement of atoms in diastereomers can lead to significant differences in their pharmacological profiles, including binding affinity for biological targets, metabolic stability, and off-target effects. Therefore, the ability to isolate and characterize individual isomers is paramount. Spectroscopic techniques provide a powerful, non-destructive means to achieve this, offering detailed insights into the molecular structure and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Stereochemical Assignment
NMR spectroscopy is the most definitive tool for distinguishing between diastereomers in solution. The chemical shifts (δ), coupling constants (J), and through-space correlations observed in ¹H and ¹³C NMR spectra are exquisitely sensitive to the local electronic environment and spatial orientation of nuclei.
¹H NMR Spectroscopy
The proton NMR spectra of the cis and trans isomers of 2,6-diazaspiro[4.5]decane are expected to exhibit distinct differences, primarily due to the anisotropic effects of the C-N bonds and the different spatial proximities of protons in each isomer.
In the cis isomer , the two nitrogen atoms are on the same side of the spirocyclic system. This arrangement can lead to a more shielded environment for certain protons, resulting in upfield shifts compared to the trans isomer. Conversely, in the trans isomer , with the nitrogen atoms on opposite faces, a different set of protons will experience shielding or deshielding effects.
Key Diagnostic Features in ¹H NMR:
-
Chemical Shifts of Protons on the Piperidine and Pyrrolidine Rings: Expect noticeable differences in the chemical shifts of the axial and equatorial protons adjacent to the nitrogen atoms and the spirocenter.
-
Coupling Constants: The dihedral angles between vicinal protons will differ between the two isomers, leading to variations in the observed coupling constants.
¹³C NMR Spectroscopy
The carbon NMR spectra provide complementary information for isomer differentiation. The chemical shifts of the carbon atoms, particularly the spiro carbon and the carbons adjacent to the nitrogen atoms, are influenced by the stereochemistry.
Key Diagnostic Features in ¹³C NMR:
-
Spirocarbon (C5): The chemical shift of the spirocarbon is a sensitive indicator of the overall ring strain and stereochemistry.
-
Carbons Adjacent to Nitrogen (C1, C3, C7, C10): The spatial arrangement of the nitrogen lone pairs and the surrounding substituents will influence the electronic environment of these carbons, leading to distinct chemical shifts for the cis and trans isomers.
2D NMR Spectroscopy: Unraveling Connectivity and Spatial Relationships
Two-dimensional NMR experiments, such as COSY, HSQC, HMBC, and NOESY, are invaluable for the complete assignment of the ¹H and ¹³C spectra and for providing definitive proof of stereochemistry.
-
COSY (Correlation Spectroscopy): Confirms proton-proton coupling networks within each ring system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, aiding in the assignment of quaternary carbons like the spirocenter.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is a crucial experiment for differentiating diastereomers as it identifies protons that are close in space, irrespective of their bonding connectivity. For instance, in the cis isomer, NOE correlations might be observed between protons on the same face of the spirocyclic system, which would be absent in the trans isomer.[1][2][3]
Experimental Protocols
Detailed NMR Analysis Workflow
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6 mL in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.[4]
-
2D NMR Acquisition:
-
COSY: Acquire a gradient-enhanced COSY spectrum to establish ¹H-¹H correlations.
-
HSQC: Acquire a gradient-enhanced HSQC spectrum to determine ¹H-¹³C one-bond correlations.
-
HMBC: Acquire a gradient-enhanced HMBC spectrum, optimizing the long-range coupling delay for typical 2-3 bond correlations (e.g., 50-80 ms).
-
NOESY: Acquire a 2D NOESY spectrum with a mixing time appropriate for the size of the molecule (e.g., 500-800 ms) to observe through-space correlations.[5][6]
-
Comparative Spectroscopic Data (Deduced)
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for 2,6-Diazaspiro[4.5]decane Isomers
| Proton Position | cis-Isomer (Predicted) | trans-Isomer (Predicted) | Expected Differences |
| H-1, H-3 (axial) | Lower δ | Higher δ | Shielding in cis isomer |
| H-1, H-3 (equatorial) | Higher δ | Lower δ | Deshielding in cis isomer |
| H-7, H-10 (axial) | Lower δ | Higher δ | Shielding in cis isomer |
| H-7, H-10 (equatorial) | Higher δ | Lower δ | Deshielding in cis isomer |
| H-8, H-9 | Minor shifts | Minor shifts | Less affected by stereochemistry |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 2,6-Diazaspiro[4.5]decane Isomers
| Carbon Position | cis-Isomer (Predicted) | trans-Isomer (Predicted) | Expected Differences |
| C-1, C-3 | Lower δ | Higher δ | Shielding in cis isomer |
| C-5 (Spiro) | Higher δ | Lower δ | Greater ring strain in cis isomer |
| C-7, C-10 | Lower δ | Higher δ | Shielding in cis isomer |
| C-8, C-9 | Minor shifts | Minor shifts | Less affected by stereochemistry |
Infrared (IR) Spectroscopy
While less definitive than NMR for stereochemical assignment, IR spectroscopy can provide supporting evidence. The N-H stretching and bending vibrations in the IR spectra of the cis and trans isomers may differ slightly due to variations in intramolecular hydrogen bonding possibilities and overall molecular symmetry.[7][8][9]
-
N-H Stretching: For these secondary amines, a single N-H stretching band is expected in the region of 3350-3310 cm⁻¹. The exact position and shape of this band may vary between the isomers.[8]
-
N-H Bending: The N-H bending (wagging) vibrations, typically observed in the 910-665 cm⁻¹ region, can also be sensitive to the stereochemistry.[8]
IR Spectroscopy Protocol
-
Sample Preparation: Prepare a thin film of the neat liquid sample between two NaCl or KBr plates, or prepare a KBr pellet for a solid sample.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is primarily used to determine the molecular weight and elemental composition of the isomers. Under electron ionization (EI), the fragmentation patterns of the cis and trans isomers are expected to be very similar, as the high energy of the ionization process often leads to the loss of stereochemical information. However, subtle differences in the relative abundances of certain fragment ions may be observed.[4][10][11]
The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, involving the loss of an alkyl radical.[10]
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) to generate fragment ions.
-
Mass Analysis: Scan a range of m/z values to obtain the mass spectrum.
Conclusion
The unambiguous assignment of the stereochemistry of 2,6-diazaspiro[4.5]decane isomers is a critical task in the drug discovery process. While IR and MS provide valuable information about the functional groups and molecular weight, NMR spectroscopy, particularly 2D techniques like NOESY, stands as the most powerful tool for the definitive differentiation of the cis and trans diastereomers. By carefully analyzing the chemical shifts, coupling constants, and through-space correlations, researchers can confidently establish the three-dimensional structure of these important spirocyclic scaffolds, thereby enabling the elucidation of precise structure-activity relationships and accelerating the development of novel therapeutic agents.
References
- Cramer, C. J., & Hoye, T. R. (2007). Predicting NMR Chemical Shifts. Science, 318(5851), 764-765.
-
Smith, S. G., & Goodman, J. M. (2009). Assigning the Stereochemistry of Pairs of Diastereoisomers Using GIAO NMR Shift Calculation. The Journal of Organic Chemistry, 74(12), 4597–4607. Available from: [Link]
-
ResearchGate. (2023). Assigning the Stereochemistry of Pairs of Diastereoisomers Using GIAO NMR Shift Calculation. Available from: [Link]
-
The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available from: [Link]
-
Yoder, C. H., & Zuckerman, J. J. (1966). Infrared Spectra of Group IV gem-Diamines and Their Cyclic Derivatives. Inorganic Chemistry, 5(11), 2055-2057. Available from: [Link]
-
Wikipedia. (n.d.). Amine. Available from: [Link]
-
MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. Available from: [Link]
-
University of California, Santa Barbara. (n.d.). NOESY: Cross-Correlation Through Space - NMR Theory. UCSB Chem and Biochem NMR Facility. Available from: [Link]
-
ResearchGate. (2018). Prediction of NMR shifts: a review. Available from: [Link]
-
Smith, S. G., & Goodman, J. M. (2009). Assigning the stereochemistry of pairs of diastereoisomers using GIAO NMR shift calculation. The Journal of Organic Chemistry, 74(12), 4597-4607. Available from: [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Available from: [Link]
-
ResearchGate. (n.d.). IR spectra of diamine. Available from: [Link]
-
Hu, Y., et al. (2004). Structural study of spirolide marine toxins by mass spectrometry. Part I. Fragmentation pathways of 13-desmethyl spirolide C by collision-induced dissociation and infrared multiphoton dissociation mass spectrometry. Analytical and Bioanalytical Chemistry, 378(4), 969-976. Available from: [Link]
-
Smith, S. G., & Goodman, J. M. (2010). Assigning stereochemistry to single diastereoisomers by GIAO NMR calculation: the DP4 probability. Journal of the American Chemical Society, 132(37), 12946-12959. Available from: [Link]
-
Pecul, M., & Sadlej, J. (2005). 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins. Magnetic Resonance in Chemistry, 43(8), 639-646. Available from: [Link]
-
The Royal Society of Chemistry. (2013). Supporting Information. Available from: [Link]
-
MDPI. (2024). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Catalysts, 15(2), 107. Available from: [Link]
-
YouTube. (2024). NOESY and COSY NMR Spectroscopy: Explained with a practical example. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Available from: [Link]
-
Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Available from: [Link]
-
YouTube. (2012). How to interpret a NOESY NMR spectrum. Available from: [Link]
-
National Institute of Standards and Technology. (n.d.). Ethylenediamine. NIST Chemistry WebBook. Available from: [Link]
-
National Center for Biotechnology Information. (2020). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Available from: [Link]
-
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Available from: [Link]
-
SpectraBase. (n.d.). cis-Decahydro-isoquinoline. Available from: [Link]
-
YouTube. (2015). Mass Spectrometry Fragmentation Part 1. Available from: [Link]
-
London, R. E., et al. (1993). 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. Biopolymers, 33(5), 781-795. Available from: [Link]
-
YouTube. (2018). Fundamentals of MS (7 of 7) - Fragmentation. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 2,8-Diazaspiro(4.5)decane. PubChem. Available from: [Link]
-
Deslauriers, R., et al. (1976). 13C nuclear magnetic resonance study of the cis-trans isomerism in X-Pro-Pro tripeptides. Biochemistry, 15(23), 5174-5179. Available from: [Link]
-
CORE. (n.d.). Supporting information for: Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids in Water and DMSO. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 1,4-Diazaspiro[4.5]decane. PubChem. Available from: [Link]
Sources
- 1. NMR Theory, UCSB Chem and Biochem NMR Facility [nmr.chem.ucsb.edu]
- 2. d1ssu070pg2v9i.cloudfront.net [d1ssu070pg2v9i.cloudfront.net]
- 3. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 4. Structural study of spirolide marine toxins by mass spectrometry. Part I. Fragmentation pathways of 13-desmethyl spirolide C by collision-induced dissociation and infrared multiphoton dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Amine - Wikipedia [en.wikipedia.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. youtube.com [youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate
Navigating the complexities of laboratory waste management is paramount to ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate, a common intermediate in pharmaceutical and chemical synthesis. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment.
Hazard Identification and Immediate Safety Precautions
Before handling this compound for any purpose, including disposal, it is essential to be fully aware of its potential hazards. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate the necessary safety protocols.
According to available safety data, this chemical and its close structural analogs are known to cause significant irritation.[1][2][3] The primary hazards are:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Some related compounds also carry warnings for being harmful if swallowed or in contact with skin.[2] Therefore, a cautious approach is mandatory.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Wash hands thoroughly after handling.
-
Skin Protection: Wear a standard laboratory coat. Ensure no skin is exposed.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.
Any personal protective equipment that becomes contaminated with the chemical, such as gloves or disposable lab coats, must be disposed of as hazardous waste along with the chemical itself.[4]
Hazard Summary Table
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation upon contact.[1] |
| Eye Irritation | H319 | Causes serious and potentially damaging eye irritation.[1] |
| Respiratory Irritation | H335 | May cause irritation to the respiratory tract if inhaled.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound is governed by regulations for chemical waste and must not be treated as common refuse.[5] Disposal into a sanitary sewer or regular trash is strictly prohibited.[5][6]
Step 1: Waste Classification
All laboratory chemicals that are no longer intended for use are considered waste.[7] Unless explicitly confirmed otherwise by your institution's Environmental Health and Safety (EHS) office, this compound and any materials contaminated with it (e.g., weighing boats, pipette tips, absorbent pads) must be treated as hazardous waste.[4][7]
Step 2: Container Selection and Labeling
Proper containment is the foundation of safe chemical waste management.
-
Container Choice: Use a leak-proof container that is chemically compatible with the compound. Plastic containers are often preferred over glass to minimize the risk of breakage.[5] The container must have a secure, tight-fitting lid.
-
Labeling: The container must be labeled immediately upon the first addition of waste. This is a strict regulatory requirement. The label, typically a specific "Hazardous Waste" tag provided by your EHS department, must include:[5]
-
The full, unabbreviated chemical name: "this compound".
-
The words "Hazardous Waste".
-
An accurate estimation of the quantity or concentration.
-
The date of waste generation (the date the first waste was added).
-
The location of origin (e.g., Building, Room Number, Lab).
-
The name and contact information of the Principal Investigator.
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant).[5]
-
Step 3: Waste Segregation and Storage
-
Segregation: Store the waste container in a designated hazardous waste storage area within the laboratory.[8] This area should be clearly marked and accessible only to trained personnel.[8] Crucially, waste must be segregated by chemical compatibility to prevent accidental reactions.[5] Do not store this compound with strong acids, bases, or oxidizing agents.
-
Storage: Keep the waste container tightly closed except when adding waste.[9][10] Store it in a secondary containment bin to catch any potential leaks.
Step 4: Arranging for Disposal
Once the waste container is full or you have no more of this waste to generate, you must arrange for its collection by your institution's authorized hazardous waste program.
-
Request Pickup: Submit a chemical waste collection request form to your EHS office.[7]
-
Do Not Accumulate: Avoid long-term storage of chemical waste in the lab. Arrange for pickup in a timely manner.
The final disposal will be handled by a licensed hazardous waste disposal facility, which will treat the chemical through methods like incineration at a permitted plant.[9][10]
Chemical Disposal Workflow
The following diagram outlines the decision-making process for the disposal of this compound.
Sources
- 1. Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate | C13H24N2O2 | CID 22291243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate | C13H24N2O2 | CID 23282891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate | C13H24N2O2 | CID 68089093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. acs.org [acs.org]
- 7. vumc.org [vumc.org]
- 8. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 9. aksci.com [aksci.com]
- 10. aksci.com [aksci.com]
A Senior Application Scientist's Guide to Handling Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate: Essential Safety and Operational Protocols
Welcome to your essential guide for the safe handling of Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate. As researchers and drug development professionals, our work with novel chemical entities like spirocyclic diamines is foundational to discovery.[1][2] These scaffolds are increasingly recognized for their potential in medicinal chemistry due to their unique three-dimensional structures.[3][4] However, with great potential comes the responsibility of ensuring the utmost safety in our laboratories. This guide moves beyond a simple checklist to provide a framework of deep operational understanding, ensuring that every step, from preparation to disposal, is conducted with precision and a profound respect for the chemical hazards involved.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound and its structural analogs are classified with specific hazards that demand rigorous control measures.[5] The primary risks associated with this compound are:
-
Skin Irritation (H315): Direct contact can cause skin irritation.[6][7]
-
Serious Eye Irritation (H319): The compound poses a significant risk of causing serious irritation if it comes into contact with the eyes.[6][7]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to respiratory tract irritation.[6][7]
The causality behind these hazards is rooted in the chemical nature of amine compounds. Amines can be alkaline and reactive, leading to irritation upon contact with mucosal surfaces. The tert-butyl protecting group may modulate its reactivity, but the underlying potential for irritation from the diamine core remains. A thorough risk assessment is therefore not just a regulatory formality but the cornerstone of a safe experimental design.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against exposure. It is not a one-size-fits-all approach; the level of protection must match the specific task and the associated risk.
Table 1: Recommended PPE for Handling this compound
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer (Solid) | Chemical-resistant gloves (Nitrile recommended)[8] | ANSI-approved safety goggles and face shield[8][9] | Chemical-resistant lab coat[8] | NIOSH/MSHA approved respirator (if not in a fume hood)[8] |
| Solution Preparation & Transfer | Chemical-resistant gloves (Nitrile recommended) | ANSI-approved safety goggles[8] | Chemical-resistant lab coat | Not required if performed in a certified chemical fume hood |
| Reaction Setup and Monitoring | Chemical-resistant gloves (Nitrile recommended) | ANSI-approved safety goggles | Chemical-resistant lab coat | Not required if performed in a certified chemical fume hood |
| Waste Disposal | Chemical-resistant gloves (Nitrile recommended) | ANSI-approved safety goggles | Chemical-resistant lab coat | Not required for sealed containers |
Rationale for PPE Selection:
-
Hand Protection: Nitrile gloves offer good resistance to a range of chemicals and are a standard for laboratory use. Always double-check glove compatibility with the specific solvents being used. Never wear compromised gloves.[10]
-
Eye Protection: Safety goggles that provide a full seal around the eyes are mandatory to protect against splashes and airborne particles.[10] A face shield should be used in conjunction with goggles when handling larger quantities or during operations with a higher risk of splashing, such as weighing the solid compound outside of a contained system.[9]
-
Body Protection: A chemical-resistant lab coat protects your personal clothing and skin from contamination.[8] Ensure it is fully buttoned.
-
Respiratory Protection: All handling of the solid compound should ideally occur within a chemical fume hood to minimize inhalation risk.[8] If a fume hood is not available, a NIOSH/MSHA approved respirator is required.[11]
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a standardized operational plan minimizes variability and risk.
Preparation:
-
Area Designation: Designate a specific area for handling the compound, preferably within a certified chemical fume hood.
-
Emergency Equipment Check: Before starting, confirm the location and functionality of the nearest safety shower and eyewash station.[9]
-
Gather Materials: Ensure all necessary equipment, including spill cleanup materials, is within immediate reach to avoid leaving the designated area during the procedure.
Handling Procedure:
-
Don PPE: Put on all required PPE as outlined in Table 1.[12]
-
Weighing and Transfer:
-
Perform all weighing and transfer of the solid compound within the fume hood to contain any dust.
-
Use a spatula and weighing paper or a contained vessel. Avoid creating dust clouds.
-
-
In Solution:
-
When working with the compound in solution, use sealed containers for transfers whenever possible.
-
Add reagents slowly to control reaction rates and prevent splashing.
-
-
Post-Handling Decontamination:
-
After use, thoroughly decontaminate the work surface and any equipment with an appropriate solvent.
-
Remove PPE carefully, avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water after removing gloves.[9]
-
Emergency Procedures: Spill and Exposure Management
A swift and correct response to a spill or exposure is critical to mitigating harm. All personnel should be trained on these procedures.[13]
Chemical Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
First Aid Measures
-
In Case of Skin Contact: Immediately remove contaminated clothing.[14] Flush the affected skin with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if irritation develops or persists.[14]
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[12] If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[7]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water.[12] Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Contaminated Materials: All materials used to clean up spills (absorbent pads, contaminated gloves, etc.) must be placed in a clearly labeled, sealed container for hazardous waste.[15][16]
-
Empty Containers: "Empty" containers may still retain chemical residue. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the container in accordance with institutional and local regulations.
-
Unused Product: Unused or waste product must be disposed of as hazardous chemical waste.[7][17] Do not dispose of it down the drain or in regular trash.[17] All waste must be handled by trained personnel and disposed of through an approved waste disposal plant.[7]
By integrating these safety protocols and operational plans into your daily workflow, you build a culture of safety and scientific excellence. This ensures not only your personal well-being but also the integrity of your research.
References
- Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine - Benchchem. (n.d.).
- Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate | C13H24N2O2 | CID 22291243. (n.d.). PubChem.
- Safety Guidelines for Handling Chemicals - HPE Support. (n.d.).
- Tert-Butyl 1-benzyl-1,7-diazaspiro[4.5]decane-7-carboxylate - AK Scientific, Inc. (n.d.).
- Personal Protective Equipment | US EPA. (2025, September 12).
- Tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate - AK Scientific, Inc. (n.d.).
- Chemical Spill Response Procedure - University of Manitoba. (n.d.).
- Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. (n.d.).
- Chemical Spills - Emergency Management - Florida State University. (n.d.).
- Chemical spill cleanup procedures - J&K Scientific LLC. (2021, September 2).
- Chemical Spill Procedures - Step By Step Guide - Chem Klean. (n.d.).
- Personal Protective Equipment for Chemical Handling - Real Safety. (2016, October 10).
- tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate-SDS-MedChemExpress. (2024, December 4).
- tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | 236406-39-6 - Sigma-Aldrich. (n.d.).
- Safety data sheet - BASF. (2025, December 29).
- Tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate - AK Scientific, Inc. (n.d.).
- tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate - Safety Data Sheet - ChemicalBook. (2025, August 9).
- Spirocyclic Diamine Scaffolds for Medicinal Chemistry - ResearchGate. (2025, December 9).
- Spirocyclic Diamine Scaffolds for Medicinal Chemistry - Reymond Research Group. (2025, December 8).
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing). (n.d.).
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - White Rose Research Online. (2022, December 12).
- Synthesis and structural analysis of angular monoprotected diamines based on spiro[3.3]heptane scaffold - PubMed. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Synthesis and structural analysis of angular monoprotected diamines based on spiro[3.3]heptane scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | 236406-39-6 [sigmaaldrich.com]
- 6. Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate | C13H24N2O2 | CID 22291243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. benchchem.com [benchchem.com]
- 9. support.hpe.com [support.hpe.com]
- 10. realsafety.org [realsafety.org]
- 11. epa.gov [epa.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. jk-sci.com [jk-sci.com]
- 14. aksci.com [aksci.com]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 17. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
